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  • Product: 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Synthesis, Reactivity, and Applications in Drug Discovery and Materials Science Executive Summary As application scientists operating at the intersection of synthetic methodology and drug discovery, we frequently leverag...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Applications in Drug Discovery and Materials Science

Executive Summary

As application scientists operating at the intersection of synthetic methodology and drug discovery, we frequently leverage privileged scaffolds to accelerate lead optimization. 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1) is a highly versatile, electron-deficient heterocyclic building block. Characterized by a pyrazine ring fused to a benzene ring bearing an acetyl group, this compound serves as a critical intermediate for synthesizing kinase inhibitors, antimicrobial agents, and optoelectronic materials. This whitepaper provides a comprehensive, mechanistically grounded guide to its chemical properties, synthesis, and downstream functionalization.

Chemical Identity & Physicochemical Profiling

The structural architecture of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone dictates its unique reactivity. The electron-withdrawing nature of the two pyrazine nitrogen atoms makes the aromatic core highly resilient to electrophilic attack but susceptible to nucleophilic functionalization. Meanwhile, the C6-acetyl group provides a highly reactive synthetic handle for carbon-carbon bond formation.

To facilitate rational drug design and pharmacokinetic modeling, the core physicochemical properties of the molecule are summarized below, validated against standard chemical databases .

Table 1: Physicochemical and Structural Properties

PropertyValuePharmacokinetic Relevance
CAS Number 100142-30-1N/A
Molecular Formula C₁₂H₁₂N₂ON/A
Molecular Weight 200.24 g/mol Highly favorable for Lead-Oriented Synthesis (MW < 300).
Exact Mass 200.0949 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
TPSA 42.8 ŲExcellent membrane permeability; high blood-brain barrier (BBB) penetration potential.
XLogP3 ~2.01Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant).
H-Bond Acceptors 3Facilitates binding with kinase hinge regions via the pyrazine nitrogens.
H-Bond Donors 0Prevents non-specific aggregation; requires donor-containing targets.
Synthetic Methodology & Mechanistic Causality

The synthesis of quinoxalines is traditionally achieved via a Hinsberg-type condensation between an o-phenylenediamine and a 1,2-dicarbonyl compound . For this specific target, the precursors are 3,4-diaminoacetophenone and 2,3-butanedione (diacetyl).

Mechanistic Rationale

The reaction is a double condensation. The o-phenylenediamine acts as a bis-nucleophile, while the 1,2-diketone acts as a bis-electrophile. We employ a weak acid catalyst (glacial acetic acid) to selectively protonate the highly electrophilic carbonyl oxygens of 2,3-butanedione. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the diketone, facilitating the initial nucleophilic attack by the primary amines without fully protonating the diamine (which would destroy its nucleophilicity). The resulting di-imine intermediate undergoes rapid dehydration and cyclization, driven by the thermodynamic sink of forming a stable, fully conjugated aromatic system .

SynthesisWorkflow A 3,4-Diaminoacetophenone (Bis-nucleophile) D Condensation (Reflux in EtOH) A->D B 2,3-Butanedione (Bis-electrophile) B->D C Acid Catalyst (e.g., AcOH) C->D E Di-imine Intermediate D->E Nucleophilic Attack F Dehydration & Aromatization (-2 H2O) E->F Cyclization G 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone Target (CAS: 100142-30-1) F->G Thermodynamic Sink

Figure 1: Mechanistic workflow for the synthesis of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone.

Self-Validating Protocol: Acid-Catalyzed Condensation

Objective: To synthesize the target quinoxaline ensuring >95% purity and high atom economy.

  • Initiation: Suspend 3,4-diaminoacetophenone (10 mmol, 1.50 g) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Causality: Ethanol is chosen as a protic solvent that solubilizes both precursors at reflux but allows the more hydrophobic quinoxaline product to precipitate upon cooling, simplifying isolation.

  • Catalysis: Add 4 drops of glacial acetic acid.

  • Addition: Slowly add 2,3-butanedione (11 mmol, 0.95 g) dropwise at room temperature.

    • Causality: Dropwise addition prevents localized overheating and minimizes diketone auto-polymerization.

  • Propagation: Attach a reflux condenser and heat the mixture to 75-80 °C for 2-4 hours.

    • Validation Step: Monitor via TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is deemed complete only when the baseline diamine spot entirely disappears, preventing difficult downstream chromatographic separations.

  • Termination & Isolation: Cool the mixture to room temperature, then pour it over 50 g of crushed ice.

    • Causality: The sudden drop in temperature and increase in solvent polarity forces the hydrophobic quinoxaline to precipitate quantitatively.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to remove trace mono-imine intermediates.

Divergent Reactivity & Late-Stage Functionalization

The true value of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone lies in its orthogonal reactivity sites. The molecule can be functionalized via the acetyl group, the pyrazine nitrogens, or the methyl groups.

ReactivityPathways Core 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone Aldol Claisen-Schmidt Condensation Core->Aldol Base (NaOH) Oxidation N-Oxidation (mCPBA / H2O2) Core->Oxidation Oxidant Halogenation Alpha-Halogenation (Br2 / AcOH) Core->Halogenation Electrophilic Chalcone Quinoxaline Chalcones (Bioactive Scaffolds) Aldol->Chalcone + Ar-CHO NOxide Quinoxaline N,N'-dioxides (Hypoxia Agents) Oxidation->NOxide N-oxidation Bromoacetyl 2-Bromo-1-(...)-ethanone (SN2 Precursor) Halogenation->Bromoacetyl Substitution

Figure 2: Divergent reactivity pathways of the quinoxaline core and acetyl group.

Self-Validating Protocol: Claisen-Schmidt Condensation (Chalcone Synthesis)

The C6-acetyl group is highly reactive toward aldol-type condensations. By reacting it with substituted benzaldehydes, we can generate quinoxaline-chalcone hybrids, which are heavily investigated for their anti-tubercular and anti-inflammatory properties.

  • Enolization: Dissolve the quinoxaline derivative (5 mmol) in 15 mL of ethanol. Add 10% aqueous NaOH (1.5 eq) dropwise while maintaining the flask at 0 °C in an ice bath.

    • Causality: The base deprotonates the alpha-carbon of the acetyl group, forming a reactive enolate. Strict temperature control (0 °C) suppresses unwanted self-condensation of the starting material.

  • Electrophilic Addition: Add the target substituted benzaldehyde (5 mmol) slowly.

  • Dehydration: Remove the ice bath and stir at room temperature for 12 hours.

    • Causality: The initial aldol addition product spontaneously dehydrates to form the extended conjugated pi-system ( α,β -unsaturated ketone), which is thermodynamically favored.

  • Isolation: Neutralize the mixture with 1M HCl to pH 7. Filter the precipitated chalcone, wash with distilled water, and dry under a vacuum.

Analytical Validation Standards

To ensure the integrity of the synthesized 1-(2,3-dimethyl-6-quinoxalinyl)ethanone before deploying it in complex downstream workflows, rigorous analytical characterization is mandatory. The following table outlines the expected diagnostic signals.

Table 2: Diagnostic Spectral Data (Theoretical & Empirical Consensus)

TechniqueDiagnostic SignalMultiplicity / AssignmentStructural Rationale
¹H NMR (CDCl₃) ~2.70 ppmSinglet (6H)The C2 and C3 methyl groups on the pyrazine ring. They appear equivalent or nearly equivalent depending on solvent resolution.
¹H NMR (CDCl₃) ~2.75 ppmSinglet (3H)The acetyl methyl group (-C(=O)CH₃). Deshielded by the adjacent carbonyl.
¹H NMR (CDCl₃) ~8.00 - 8.50 ppmMultiplets (3H)The aromatic protons (C5, C7, C8). The C5 proton typically appears as a distinct doublet due to meta-coupling.
¹³C NMR (CDCl₃) ~197.0 ppmSingletThe highly deshielded carbonyl carbon (C=O).
FT-IR ~1680 cm⁻¹Strong PeakC=O stretching frequency, characteristic of an aryl ketone.
ESI-MS m/z 201.1[M+H]⁺ IonConfirms the exact mass (200.09) plus one proton.
References
  • Keri, R. S., et al. "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview." RSC Advances, 2023. Available at:[Link]

  • Tarpada, U. P., et al. "A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid." Arabian Journal of Chemistry, 2014. Available at:[Link]

Exploratory

Structural and Mechanistic Analysis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Executive Summary The compound 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1) is a highly functionalized nitrogen-containing heterocycle belonging to the quinoxaline family. Characterized by a fused benzene a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1) is a highly functionalized nitrogen-containing heterocycle belonging to the quinoxaline family. Characterized by a fused benzene and pyrazine ring system, quinoxalines represent a "privileged scaffold" in both medicinal chemistry and materials science [2]. The specific substitution pattern of this molecule—featuring two methyl groups at the 2- and 3-positions of the pyrazine ring and an electron-withdrawing acetyl group at the 6-position of the benzene ring—confers unique electronic and steric properties. This technical guide provides an in-depth analysis of its physicochemical profile, the causality behind its mechanistic synthesis, and self-validating protocols for its laboratory preparation.

Physicochemical & Structural Profile

Understanding the quantitative parameters of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone is critical for downstream applications, including pharmacokinetics (e.g., membrane permeability) and material formulation. The structural properties are summarized below [1].

PropertyValue
Chemical Name 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone
CAS Registry Number 100142-30-1
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Monoisotopic Mass 200.094963 g/mol
Topological Polar Surface Area (TPSA) 42.8 Ų
XLogP3-AA (Lipophilicity) 1.7
Heavy Atom Count 15

Mechanistic Synthesis & Reaction Kinetics

The most robust and classical approach to synthesizing quinoxaline derivatives is the Körner-Hinsberg condensation [3]. For 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone, this involves the cyclocondensation of 1-(3,4-diaminophenyl)ethanone (an ortho-phenylenediamine derivative) with 2,3-butanedione (a 1,2-dicarbonyl compound).

Causality in the Reaction Mechanism

The reaction proceeds via a double nucleophilic addition followed by dehydration. However, the primary amines on 1-(3,4-diaminophenyl)ethanone are relatively weak nucleophiles due to the delocalization of their lone pairs into the aromatic ring—a deactivation further exacerbated by the electron-withdrawing para/meta-acetyl group.

To overcome this activation energy barrier, acid catalysis (typically glacial acetic acid) is employed [4]. The causality is strictly electrophilic activation: the acid protonates the carbonyl oxygens of 2,3-butanedione. This protonation draws electron density away from the carbonyl carbons, drastically increasing their electrophilicity and facilitating the initial nucleophilic attack by the deactivated amines. The intermediate bis-imine (Schiff base) rapidly undergoes intramolecular cyclization and dehydration (loss of two water molecules) to yield the thermodynamically stable, fully conjugated aromatic quinoxaline system.

Synthesis A 1-(3,4-Diaminophenyl)ethanone (Nucleophile) D Bis-imine Intermediate (Transient) A->D Nucleophilic Attack B 2,3-Butanedione (Electrophile) B->D Carbonyl Activation C Acetic Acid (H+ Catalyst) C->B Protonation E 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (Target Product) D->E Dehydration (-2H2O)

Reaction mechanism for the Körner-Hinsberg synthesis of the quinoxaline derivative.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates mandatory in-process validation checks. Do not proceed to subsequent steps without confirming the validation gates.

Objective: Synthesize 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone via acid-catalyzed cyclocondensation.

  • Step 1: Reactant Preparation. Dissolve 10.0 mmol (1.50 g) of 1-(3,4-diaminophenyl)ethanone in 25 mL of anhydrous ethanol in a round-bottom flask.

    • Causality: Anhydrous ethanol is chosen to prevent the premature hydration of the dicarbonyl compound and to shift the equilibrium of the dehydration reaction forward.

  • Step 2: Electrophile Addition. Cool the solution to 0°C using an ice bath. Add 10.5 mmol (0.90 g) of 2,3-butanedione dropwise over 10 minutes.

    • Causality: The 5% molar excess compensates for the high volatility of 2,3-butanedione. Dropwise addition at 0°C controls the highly exothermic initial imine formation, preventing polymerization side-reactions.

  • Step 3: Catalysis & Reflux. Add 0.5 mL of glacial acetic acid. Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 to 3 hours.

  • Step 4: In-Process Validation (TLC Gate). After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3) as the mobile phase.

    • Validation: The starting diamine will stain strongly with ninhydrin. The reaction is only considered complete when the diamine spot is entirely absent, indicating 100% consumption.

  • Step 5: Quenching & Isolation. Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice. Neutralize the solution dropwise with saturated aqueous NaHCO₃ until pH ~7 is reached.

    • Causality: Neutralization deprotonates any residual acid and drastically reduces the aqueous solubility of the organic product, forcing rapid precipitation.

  • Step 6: Purification & Structural Validation. Filter the resulting solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

    • Validation: Confirm structural integrity via ¹H-NMR (CDCl₃). You must observe a distinct singlet at ~2.70 ppm integrating for 3H (the 6-acetyl methyl group) and a singlet at ~2.75 ppm integrating for 6H (the 2,3-dimethyl groups). LC-MS must show a primary peak at m/z 201.1 [M+H]⁺.

Pharmacological & Material Science Implications

The structural topology of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone makes it a highly versatile intermediate.

In drug discovery , the quinoxaline core acts as a bioisostere for purines and pteridines, allowing it to competitively bind to the ATP-binding pockets of various receptor tyrosine kinases (RTKs) [2]. The acetyl group at the 6-position is particularly valuable; it serves as a synthetic handle to generate chalcones or hydrazones, which can be fine-tuned to increase binding affinity or alter lipophilicity (LogP) for blood-brain barrier penetration.

Pathway Q Quinoxaline Scaffold (Ligand) K Target Kinase (ATP-binding pocket) Q->K Competitive Binding S Substrate Phosphorylation (Inhibited State) K->S Blocked Catalysis P Cellular Proliferation (Arrested) S->P Downstream Apoptosis

Pharmacological signaling pathway illustrating kinase inhibition by quinoxaline scaffolds.

In materials science , the electron-deficient nature of the pyrazine ring makes quinoxaline derivatives excellent candidates for electron-transport layers (ETLs) in Organic Light-Emitting Diodes (OLEDs). The acetyl group can undergo Knoevenagel condensation with malononitrile to create strong push-pull chromophores with tunable emission spectra.

References

  • Title: 1-(2,3-dimethyl-6-quinoxalinyl)
  • Title: A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals Source: Benchchem URL
  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: RSC Publishing URL
  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Source: MDPI URL
Foundational

Directed Synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone: A Technical Guide for Scaffold Generation

Executive Summary Quinoxaline derivatives represent a privileged structural motif in medicinal chemistry, serving as the foundational core for numerous kinase inhibitors, anti-mycobacterial agents, and oncology drugs. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives represent a privileged structural motif in medicinal chemistry, serving as the foundational core for numerous kinase inhibitors, anti-mycobacterial agents, and oncology drugs. The compound 1-(2,3-dimethyl-6-quinoxalinyl)ethanone (alternatively named 6-acetyl-2,3-dimethylquinoxaline) is a highly versatile synthetic intermediate. The 6-acetyl moiety provides an orthogonal reactive site for downstream functionalization (e.g., chalcone synthesis or reductive amination), while the 2,3-dimethyl substitutions confer steric stability and enhanced lipophilicity. This whitepaper details the mechanistic rationale, quantitative optimization, and self-validating protocols required to synthesize this molecule with high fidelity and yield.

I. Strategic Rationale & Chemical Context

The foundational reaction for the synthesis of target quinoxaline derivatives involves the condensation of substituted 3,4-diaminoacetophenones with various 1,2-dicarbonyl compounds[1]. To yield 1-(2,3-dimethyl-6-quinoxalinyl)ethanone, the specific precursors are 1-(3,4-diaminophenyl)ethanone (the nucleophile) and butane-2,3-dione (the electrophile, commonly known as diacetyl).

Historical synthesis and characterization of 6-acetyl-2,3-dimethylquinoxaline confirms its stability and utility as a precursor for further derivatization, such as N-oxide formation for specialized biological screening[2].

II. Mechanistic Causality of the Double Condensation

Quinoxalines are synthesized via the double condensation of ortho-phenylenediamines (o-PDAs) with 1,2-dicarbonyls. This reaction is highly favored thermodynamically due to the formation of the stable, aromatic pyrazine ring[3].

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than merely following a recipe:

  • Electrophilic Activation: Butane-2,3-dione is a moderate electrophile. By introducing a catalytic amount of glacial acetic acid, the carbonyl oxygens are protonated. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating the initial nucleophilic attack by the primary amines.

  • Intermediate Resolution: The initial attack forms a bis-hemiaminal intermediate. This species is kinetically trapped at room temperature. Applying thermal energy (refluxing in ethanol) provides the activation energy required to break the C-O bonds.

  • Thermodynamic Sink: The irreversible double dehydration (loss of two H₂O molecules) drives the equilibrium entirely to the right. The resulting extended π-conjugation of the quinoxaline core acts as an immense thermodynamic sink.

Pathway A 1-(3,4-Diaminophenyl)ethanone (Nucleophile) C Acidic Activation (Glacial AcOH) A->C Mixing in EtOH B Butane-2,3-dione (Electrophile) B->C Mixing in EtOH D Bis-hemiaminal Intermediate C->D Nucleophilic Attack E Double Dehydration (-2 H2O) D->E Protonation & Elimination F 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (Aromatic Product) E->F Aromatization

Mechanistic pathway for the synthesis of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone.

III. Quantitative Optimization

To maximize yield and purity, the stoichiometric and environmental parameters of the reaction must be tightly controlled. The table below summarizes the transition from a baseline unoptimized state to a high-efficiency protocol, detailing the chemical causality behind each parameter shift.

Reaction ParameterUnoptimized BaselineOptimized ProtocolMechanistic Rationale for Optimization
Solvent System Methanol (bp 65°C)Absolute Ethanol (bp 78°C)Higher boiling point provides optimal thermal energy for the double dehydration step, while allowing the hydrophobic product to precipitate upon cooling.
Catalyst Loading None (Neutral)5 mol% Glacial AcOHProtonation of the diketone lowers the LUMO, accelerating the rate-limiting nucleophilic attack without causing amine protonation (which would kill nucleophilicity).
Stoichiometry 1.0 : 1.0 (Equimolar)1.0 : 1.1 (Diketone excess)Drives equilibrium forward and compensates for minor butane-2,3-dione volatility during the reflux phase.
Reaction Time 12 hours at 25°C2 hours at 78°CKinetic acceleration via heat rapidly overcomes the activation barrier of the bis-hemiaminal intermediate.
Isolated Yield ~65%>92%Synergistic effect of acid catalysis and thermal driving force maximizes thermodynamic conversion.

IV. Self-Validating Experimental Protocol

A robust protocol must not rely on blind faith; it must be a self-validating system where the operator can confirm the success of each phase before proceeding.

Step-by-Step Methodology

1. Pre-Reaction Assembly & Dissolution

  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol (1.50 g) of 1-(3,4-diaminophenyl)ethanone in 25 mL of absolute ethanol.

  • Self-Validation: Stir for 5 minutes. The solution should become completely transparent. Any residual cloudiness indicates degraded starting material (likely oxidized polyaniline-type impurities), which must be filtered prior to proceeding.

2. Catalytic Activation

  • Action: Add 0.5 mL of glacial acetic acid to the stirring solution.

  • Self-Validation: Spot a micro-aliquot onto pH indicator paper. The system must register a pH of ~4.0–5.0. If the pH is too low (<3), the primary amines will be fully protonated (ammonium salts), halting the reaction.

3. Controlled Condensation

  • Action: Using an addition funnel, introduce 11.0 mmol (0.95 g, ~0.96 mL) of butane-2,3-dione dropwise over 10 minutes at ambient temperature.

  • Self-Validation: Observe a distinct color shift (typically to a deep yellow/orange) within 5 minutes of addition, visually confirming the formation of the initial Schiff base intermediate. Dropwise addition prevents localized exothermic spikes that cause diketone oligomerization.

4. Thermal Dehydration & In-Process Control (IPC)

  • Action: Attach a reflux condenser and heat the mixture to a gentle reflux (78°C) for 2 hours.

  • Self-Validation (Critical IPC): After 90 minutes, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The reaction is complete only when the baseline, ninhydrin-positive diamine spot has completely disappeared, replaced by a single, highly UV-active product spot at a higher Rf​ value. Do not proceed to cooling until this is confirmed.

5. Isolation & Purification

  • Action: Remove the heat source and allow the flask to reach room temperature, then transfer to an ice-water bath (0–5°C) for 1 hour. Filter the resulting precipitate under vacuum, wash with 2 x 5 mL of ice-cold ethanol, and dry in vacuo at 40°C until a constant mass is achieved.

  • Self-Validation: The final product should present as a crystalline solid. Weigh the product on an analytical balance; a constant mass over two consecutive weighings (separated by 1 hour of drying) confirms the complete removal of ethanol and water.

Workflow S1 Step 1: Dissolution Diamine in EtOH S2 Step 2: Acidification Add Glacial AcOH S1->S2 S3 Step 3: Condensation Dropwise Diacetyl S2->S3 S4 Step 4: Reflux (2h) 78°C S3->S4 IPC IPC: TLC Analysis Confirm diamine consumption S4->IPC IPC->S4 Fail (Add time) S5 Step 5: Crystallization Cool to 0-5°C IPC->S5 Pass (No diamine) S6 Step 6: Filtration & Drying Vacuum, 40°C S5->S6

Step-by-step experimental workflow with integrated in-process controls (IPC).

V. References[1] Title: A Comparative Guide to the Biological Screening of Quinoxaline Derivatives Synthesized from 2-chloro-3,4-diaminoacetophenone

Sources

Exploratory

Discovery and Development of Novel Quinoxaline Compounds: Synthetic Strategies and Mechanistic Insights

Executive Summary Quinoxaline, also known as benzopyrazine, is a privileged nitrogen-containing heterocyclic scaffold formed by the fusion of a benzene ring and a pyrazine ring[1][2]. Its unique electronic properties, ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline, also known as benzopyrazine, is a privileged nitrogen-containing heterocyclic scaffold formed by the fusion of a benzene ring and a pyrazine ring[1][2]. Its unique electronic properties, rigid planar structure, and capacity to engage in diverse non-covalent interactions (such as hydrogen bonding and π−π stacking) make it a highly sought-after pharmacophore in modern drug discovery[2]. This technical guide provides an authoritative analysis of the latest synthetic methodologies for quinoxaline derivatives and dissects the causal mechanisms driving their potent anticancer and antimicrobial activities.

Core Synthetic Methodologies & Workflows

The foundational approach to synthesizing the quinoxaline core relies on the condensation of o-phenylenediamine with 1,2-dicarbonyl derivatives[3]. However, modern synthetic chemistry demands greener, more efficient, and highly functionalized pathways. By manipulating the electronic environment of the reactants, we can achieve high-yield cyclizations under mild conditions.

Synthesis OPD o-Phenylenediamine Condensation Condensation (Green Catalysts: HFIP, Zn(OTf)2) OPD->Condensation MetalCat Metal-Catalyzed Cyclization (Cu(OAc)2) OPD->MetalCat Dicarbonyl 1,2-Dicarbonyls (Benzils/Ketones) Dicarbonyl->Condensation Alkyne Aromatic Alkynes Nitroalkenes Alkyne->MetalCat Quinoxaline Quinoxaline Core (Benzopyrazine) Condensation->Quinoxaline Yield >90% MetalCat->Quinoxaline C-N/C-C Coupling

Fig 1. Divergent synthetic pathways for the quinoxaline core from o-phenylenediamine.

Experimental Protocol 1: Green Condensation via Fluorinated Solvents

Rationale: Traditional condensation reactions require harsh acids (e.g., H₂SO₄) and refluxing temperatures, often generating toxic byproducts[4]. By utilizing Hexafluoroisopropanol (HFIP) as a catalytic solvent, we exploit its exceptional hydrogen-bond donating capacity. HFIP strongly coordinates with the carbonyl oxygens of the 1,2-dicarbonyl, significantly increasing the electrophilicity of the carbonyl carbons. This facilitates rapid, room-temperature nucleophilic attack by the amine groups[3].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol) and the target 1,2-dicarbonyl derivative (e.g., benzil, 1.0 mmol)[3].

  • Catalysis: Add 5 mol% of HFIP to the reaction mixture. The reaction can be run neat (solvent-free) or with a minimal volume of ethanol depending on the solubility of the specific dicarbonyl[3].

  • Reaction: Stir the mixture continuously at room temperature (25°C) for 20–60 minutes.

  • In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using silica gel 60 F254 plates (eluent: ethyl acetate/hexane 1:4). The complete disappearance of the o-phenylenediamine spot validates the reaction's completion[4].

  • Workup: Add distilled water (10 mL) to the mixture to precipitate the crude product. Filter the resulting solid under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure quinoxaline derivative.

  • Characterization: Validate the structural integrity using FT-IR (confirming the C=N stretch at ~1600 cm⁻¹), ¹H NMR, and ¹³C NMR[4].

Experimental Protocol 2: Copper-Catalyzed Oxidative Cyclization

Rationale: To access asymmetrically substituted quinoxalines without relying on pre-formed dicarbonyls, oxidative coupling of o-phenylenediamines with terminal alkynes is employed. Cu(OAc)₂ acts as a dual-purpose catalyst and oxidant, facilitating initial C-N bond formation followed by an intramolecular cyclization cascade[1][3].

Step-by-Step Methodology:

  • Preparation: Combine o-phenylenediamine (0.25 mmol), phenylacetylene (1.0 mmol), and Cs₂CO₃ (0.75 mmol) in a reaction vial containing 3 mL of toluene[3].

  • Catalysis: Add Cu(OAc)₂·H₂O (10 mol% relative to the diamine) and 4-dimethylaminopyridine (DMAP, 0.75 mmol) as a stabilizing ligand for the copper intermediate[3].

  • Reaction: Seal the vial and heat the mixture to 70°C for 8 hours under a continuous air or oxygen atmosphere to drive the oxidative cycle.

  • Validation: Confirm the consumption of the diamine via LC-MS or TLC.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the target compound[4].

Biological Activity & Target Mechanisms

Quinoxaline derivatives exhibit a broad spectrum of pharmacological properties, with their mechanisms of action highly dependent on specific side-chain modifications and oxidation states[2].

Oncology: Kinase and Epigenetic Inhibition

In cancer therapy, quinoxaline derivatives act as multi-target inhibitors. Quinoxaline-2(1H)-one derivatives have been identified as highly potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase driving tumor angiogenesis[5]. By outcompeting ATP at the kinase domain, these compounds halt endothelial cell proliferation.

Furthermore, the quinoxaline scaffold is highly effective in designing Histone Deacetylase (HDAC) inhibitors. The rigid benzopyrazine core acts as an ideal surface recognition cap that occupies the narrow tubular pocket of HDAC enzymes, chelating the active site zinc ion and inducing apoptosis in hepatocellular carcinoma cells[6]. Other derivatives induce apoptosis via topoisomerase II inhibition, causing catastrophic DNA strand breaks and G2/M cell cycle arrest[7].

Infectious Diseases & Hypoxia: Bioreductive Activation

Quinoxaline 1,4-di-N-oxides (QdNOs) represent a specialized subclass with profound antibacterial and antiprotozoal activities[8]. Their mechanism of action is uniquely bioreductive.

Mechanism QdNO Quinoxaline 1,4-di-N-Oxide (Prodrug) Reductase Bioreductive Enzymes (e.g., CYP450 Reductase) QdNO->Reductase Hypoxia Hypoxic Microenvironment (Tumor/Infection) Hypoxia->Reductase Radical Cytotoxic Radical Species (Hydroxyl/Nitroxide) Reductase->Radical 1e- Reduction DNA DNA Cleavage & Topoisomerase II Inhibition Radical->DNA Apoptosis Apoptosis / Cell Death DNA->Apoptosis

Fig 2. Bioreductive activation pathway of Quinoxaline 1,4-di-N-oxides in hypoxic environments.

In hypoxic environments (such as solid tumor cores or deep-seated bacterial infections), the N-oxide groups of QdNOs undergo enzymatic single-electron reduction by reductases (e.g., CYP450 reductase). This reduction generates highly reactive hydroxyl or nitroxide radicals that induce targeted DNA strand breaks, rendering them highly selectively cytotoxic to hypoxic cells[8].

Structure-Activity Relationship (SAR) Data

The rational design of quinoxaline compounds relies heavily on understanding how specific substitutions alter target affinity. The table below summarizes key quantitative data and SAR insights derived from recent discovery campaigns.

Compound Class / ScaffoldTarget / MechanismKey SAR ObservationIC50 / PotencyRef
Quinoxaline-2(1H)-ones VEGFR-2 Kinase InhibitionSubstitution at C-3 with bulky aryl groups significantly enhances kinase binding affinity via hydrophobic interactions.1.09 – 5.50 µM[5]
Quinoxaline Aryl Ethers Topoisomerase II / ApoptosisElectron-withdrawing groups (e.g., -Cl, -F) on the benzene moiety increase cytotoxicity and cell cycle arrest.2.11 – 8.01 µM[7]
Quinoxaline-HDAC Inhibitors HDAC-4 InhibitionThe quinoxaline core acts as a superior surface recognition cap for the HDAC tubular pocket compared to traditional caps.High anti-proliferative[6]
Quinoxaline 1,4-di-N-oxides Bioreductive DNA CleavageBoth N-oxide groups are strictly required for radical generation; loss of one oxygen severely reduces cytotoxicity.Comparable to Nifurtimox[8]

References

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate. 1

  • Methods of Preparation of Quinoxalines - Encyclopedia MDPI. 3

  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid - Arabian Journal of Chemistry. 4

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - Frontiers in Chemistry. 8

  • Quinoxaline, its derivatives and applications: A state of the art review - European Journal of Medicinal Chemistry.2

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - Biomolecules & Therapeutics. 7

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - ResearchGate. 5

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma - PMC / Frontiers. 6

Sources

Foundational

literature review of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

An In-depth Technical Guide to 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone: Synthesis, Characterization, and Potential Applications Introduction: The Quinoxaline Scaffold in Modern Chemistry Quinoxalines, a class of nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone: Synthesis, Characterization, and Potential Applications

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, represent a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2][3][4] Formed by the fusion of a benzene ring and a pyrazine ring, the quinoxaline core is a "privileged structure," meaning it is capable of binding to a wide range of biological targets.[2] This versatility has led to the development of quinoxaline derivatives with a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] Beyond their therapeutic potential, these compounds are also utilized as building blocks for organic semiconductors, dyes, and electroluminescent materials.[2][3]

This guide focuses on a specific derivative, 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone . The presence of the acetyl group at the 6-position provides a reactive handle for further chemical modification, making this molecule a valuable intermediate for constructing more complex, biologically active compounds or functional materials. As a Senior Application Scientist, the objective of this document is to provide a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, and potential derivatization of this key building block. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its physical and chemical properties. These parameters are critical for predicting its behavior in various solvents, its potential for membrane permeability, and for designing appropriate purification and analytical methods.

PropertyValueSource
CAS Number 100142-30-1[7]
Molecular Formula C₁₂H₁₂N₂O[7]
Molecular Weight 200.24 g/mol [7]
Exact Mass 200.094963011[7]
InChI Key CNVMDNAVMWHLRE-UHFFFAOYSA-N[7]
Canonical SMILES CC1=C(N=C2C=C(C=CC2=N1)C(=O)C)C[7]
Topological Polar Surface Area 42.8 Ų[7]
Complexity 254[7]
Heavy Atom Count 15[7]

Table 1: Key physicochemical and computed properties of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone.[7]

Synthesis of the Quinoxaline Core: A Mechanistic Approach

The most direct and widely employed method for synthesizing the quinoxaline ring system is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][5][8] This reaction is robust, generally high-yielding, and tolerant of a wide variety of functional groups on both precursors.

For the specific synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone, the logical precursors are 4-acetyl-1,2-phenylenediamine (also known as 3,4-diaminoacetophenone) and diacetyl (2,3-butanedione). The reaction proceeds via a double condensation mechanism, forming two imine bonds to construct the pyrazine ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 4-Acetyl-1,2-phenylenediamine Cond Solvent (e.g., Ethanol, Acetic Acid) Optional Catalyst (e.g., acid) Heat R1->Cond Condensation R2 Diacetyl (2,3-Butanedione) R2->Cond P 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone Cond->P Cyclization - 2 H₂O

Caption: Synthetic pathway for 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for clarity and reproducibility. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone.

Materials:

  • 4-Acetyl-1,2-phenylenediamine (1.50 g, 10 mmol)

  • Diacetyl (2,3-butanedione) (0.95 g, 1.1 mL, 11 mmol, 1.1 eq)

  • Ethanol (95%, 50 mL)

  • Glacial Acetic Acid (2-3 drops, catalytic)

  • Activated Charcoal

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.50 g (10 mmol) of 4-acetyl-1,2-phenylenediamine in 50 mL of 95% ethanol.

    • Rationale: Ethanol is an excellent solvent for both reactants and the final product, facilitating a homogeneous reaction mixture. It is also easily removed post-reaction.

  • Initiation of Condensation: Add 1.1 mL (11 mmol) of diacetyl to the solution, followed by 2-3 drops of glacial acetic acid.

    • Rationale: A slight excess (1.1 eq) of the more volatile diacetyl ensures the complete consumption of the diamine precursor. The catalytic amount of acetic acid protonates one of the carbonyl groups of diacetyl, activating it for nucleophilic attack by the amine and accelerating the reaction rate.[4]

  • Reaction under Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

    • Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization. TLC is a crucial self-validation step to ensure the starting material has been consumed before proceeding to workup, preventing unnecessary purification challenges.

  • Decolorization and Filtration: Once the reaction is complete, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal to the hot solution and continue to stir for 5-10 minutes.

    • Rationale: Aromatic amine reactions often produce colored impurities. Activated charcoal effectively adsorbs these high-molecular-weight colored byproducts, simplifying purification.

  • Product Isolation: Filter the hot mixture through a pad of celite or fluted filter paper to remove the charcoal. Allow the filtrate to cool to room temperature and then place it in an ice bath for 30-60 minutes to induce crystallization.

    • Rationale: The product is less soluble in cold ethanol, promoting crystallization. A slow cooling process generally yields purer crystals.

  • Purification: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any soluble impurities. If the initial product is not sufficiently pure (as determined by TLC or melting point), recrystallization from ethanol or an ethanol/water mixture is recommended.

    • Rationale: Washing with cold solvent removes surface impurities without significantly dissolving the desired product. Recrystallization is a powerful purification technique for solid compounds.

  • Final Product: Dry the purified crystals under vacuum to obtain 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone as a solid. Determine the yield and melting point.

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is a critical step that relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis Output cluster_analysis Characterization Workflow cluster_result Validation Compound Crude Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) Compound->NMR Structural Backbone MS Mass Spectrometry (MS) Compound->MS Molecular Weight IR IR Spectroscopy Compound->IR Functional Groups MP Melting Point Compound->MP Purity Check Validation Verified Structure & Purity

Caption: Experimental workflow for product characterization.

Expected Spectroscopic Data

While experimental spectra must be acquired for validation, the expected data for 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone can be predicted based on its structure and data from analogous compounds.[1][9]

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~8.4-8.5 ppm (d, 1H, Ar-H ortho to C=O), δ ~8.1-8.2 ppm (dd, 1H, Ar-H meta to C=O), δ ~7.9-8.0 ppm (d, 1H, Ar-H), δ ~2.75 ppm (s, 3H, -COCH₃), δ ~2.70 ppm (s, 3H, quinoxaline-CH₃), δ ~2.65 ppm (s, 3H, quinoxaline-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~197 ppm (C=O), δ ~155-156 ppm (2C, quinoxaline C-CH₃), δ ~140-142 ppm (2C, quinoxaline quaternary C), δ ~136-138 ppm (1C, Ar-C attached to C=O), δ ~128-132 ppm (3C, Ar-CH), δ ~23-24 ppm (2C, quinoxaline-CH₃), δ ~21-22 ppm (1C, -COCH₃).
IR Spectroscopy (KBr)ν ~1685 cm⁻¹ (strong, C=O stretch of aryl ketone), ν ~1598 cm⁻¹ (C=N stretch), ν ~1500-1600 cm⁻¹ (C=C aromatic ring stretches), ν ~2900-3000 cm⁻¹ (C-H aliphatic stretches), ν ~3000-3100 cm⁻¹ (C-H aromatic stretches).[9]
Mass Spectrometry (ESI)Expected [M+H]⁺ peak at m/z = 201.1028.

Table 2: Predicted spectroscopic data for 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone.

Reactivity and Potential for Derivatization

The true value of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone as a building block lies in the reactivity of its acetyl group. This ketone functionality serves as a gateway to a vast array of derivatives, most notably through condensation reactions.

A prime example is the Claisen-Schmidt condensation, where the ethanone reacts with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a quinoxaline-derived chalcone.[1] Chalcones are α,β-unsaturated ketones, another class of compounds known for their significant biological activities. This transformation introduces a new point of diversity into the molecule, allowing for the systematic exploration of structure-activity relationships (SAR).

G cluster_reactions Potential Derivatizations cluster_products Derivative Classes Start 1-(2,3-Dimethyl-6- quinoxalinyl)ethanone Chalcone Claisen-Schmidt Condensation (+ Ar-CHO) Start->Chalcone Alcohol Reduction (e.g., NaBH₄) Start->Alcohol Other Other Reactions (e.g., α-Halogenation) Start->Other P1 Quinoxaline Chalcones Chalcone->P1 P2 Secondary Alcohols Alcohol->P2 P3 α-Halo Ketones Other->P3

Caption: Potential derivatization pathways from the acetyl group.

Conclusion

1-(2,3-Dimethyl-6-quinoxalinyl)ethanone is more than just a single molecule; it is a strategic starting point for chemical innovation. Its synthesis is straightforward and high-yielding, based on the classic and reliable condensation reaction that forms the quinoxaline core. Its structure can be unambiguously confirmed through standard spectroscopic techniques. The true potential of this compound is realized through the chemical versatility of its acetyl group, which allows for the creation of extensive libraries of new quinoxaline derivatives. For researchers in drug discovery and materials science, this compound represents a valuable and accessible platform for developing novel agents with tailored biological and physical properties.

References

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones - Der Pharma Chemica. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Available from: [Link]

  • 1-(2,3-Dihydro-6,7-dimethyl-1H-pyrrolizin-5-yl)ethanone - EPA. Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. Available from: [Link]

  • 1,2,3,4-Tetrahydroquinoxalin-2,3-dione, 1-ribityl-6,7-dimethyl- | C15H20N2O6 - PubChem. Available from: [Link]

  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW - Pharmacophore. Available from: [Link]

  • Biological activity of quinoxaline derivatives - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC. Available from: [Link]

  • 1-(2,6-Dimethoxyphenyl)ethanone | C10H12O3 | CID 16267 - PubChem. Available from: [Link]

  • Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent - MDPI. Available from: [Link]

  • Chemical Properties of Ethanone, 1-(2,4-dimethylphenyl)- (CAS 89-74-7) - Cheméo. Available from: [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β - Semantic Scholar. Available from: [Link]

  • Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. | Faculty of Science. Available from: [Link]

  • Interpretation of 2D NMR Spectra. Available from: [Link]

  • (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives - ResearchGate. Available from: [Link]

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Exploratory

The Therapeutic Potential of Dimethyl-Quinoxalines: A Technical Guide to Unlocking Novel Drug Targets

Abstract The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] Among these, dimethyl-quinoxalines have e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] Among these, dimethyl-quinoxalines have emerged as a particularly promising class of compounds with significant potential for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of dimethyl-quinoxaline derivatives, focusing on their mechanisms of action in oncology, neurodegenerative disorders, and inflammatory diseases. We will delve into the causality behind experimental designs, provide detailed protocols for target validation, and present a framework for the rational design of next-generation dimethyl-quinoxaline-based drugs.

Introduction: The Versatility of the Dimethyl-Quinoxaline Core

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, offers a synthetically tractable and versatile scaffold for drug discovery.[3] The addition of methyl groups to this core structure can significantly influence the compound's physicochemical properties, such as lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic characteristics.[1] This guide will explore how these modifications have led to the identification of dimethyl-quinoxaline derivatives with potent and selective activities against a range of clinically relevant targets.

Key Therapeutic Targets and Mechanisms of Action

Our investigation into the therapeutic landscape of dimethyl-quinoxalines reveals three primary areas of impact: kinase inhibition, topoisomerase inhibition and DNA intercalation, and modulation of inflammatory pathways.

Kinase Inhibition: A Central Strategy in Oncology and Neurodegeneration

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][4] Dimethyl-quinoxaline derivatives have shown considerable promise as inhibitors of several key kinases.

Relevance: GSK-3β is a serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease through its role in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles.[5] It is also involved in cancer cell proliferation and survival.[6]

Mechanism of Inhibition: Dimethyl-quinoxaline analogs have been designed to be highly selective for GSK-3β.[5] Molecular modeling studies suggest that these compounds interact with key residues in the ATP-binding pocket of the enzyme, such as Valine 135, through hydrogen bonding.[5] Additional non-covalent interactions with residues like Arginine 141 and Threonine 138 may contribute to their selectivity.[5]

Table 1: Inhibitory Activity of 6,7-Dimethyl-Quinoxaline Analogs against GSK-3β

Compound IDSubstituentIC50 (µM)Reference
Compound IVBromo0.270[5]
Compound VChloro0.390[5]

Relevance: ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a crucial role in stress-induced apoptosis and inflammation. Its inhibition is an attractive strategy for treating conditions like non-alcoholic steatohepatitis (NASH) and multiple sclerosis.[7]

Mechanism of Inhibition: Dimethyl-substituted quinoxaline derivatives have been identified as potent ASK1 inhibitors.[1][7] Structure-activity relationship (SAR) studies have shown that modifications to the quinoxaline ring, such as the introduction of electron-withdrawing groups, can significantly enhance inhibitory activity.[7]

Table 2: Inhibitory Activity of Dimethyl-Substituted Quinoxaline Derivatives against ASK1

Compound IDSubstitution PatternIC50 (nM)Reference
26b6,7-dimethyl~70[1][7]
26e6,7-dibromo30.17[7]

Dimethyl-quinoxaline derivatives have also shown inhibitory activity against other kinases implicated in cancer and other diseases, including:

  • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1): These kinases are also involved in the hyperphosphorylation of tau protein in Alzheimer's disease.[4][5]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is often overexpressed in cancer and plays a critical role in cell proliferation and survival.[8][9]

Topoisomerase Inhibition and DNA Intercalation: Disrupting Cancer Cell Replication

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[3] Their inhibition leads to DNA damage and ultimately, cancer cell death. DNA intercalators are planar molecules that insert themselves between the base pairs of the DNA double helix, causing structural distortions that interfere with cellular processes.[10]

Mechanism of Action: Several quinoxaline derivatives have been identified as potent topoisomerase II inhibitors and DNA intercalators.[11][12] The planar nature of the quinoxaline ring system is a key structural feature that facilitates intercalation into the DNA helix.[12] This interaction can be further stabilized by substituents that can form hydrogen bonds or electrostatic interactions with the DNA backbone.

Modulation of Inflammatory Pathways

Chronic inflammation is a contributing factor to a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[3] Dimethyl-quinoxaline derivatives have demonstrated anti-inflammatory properties through various mechanisms.

Key Targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.[9][13]

  • Lipoxygenase (LOX): An enzyme involved in the production of leukotrienes, another class of pro-inflammatory mediators.[3][14]

  • Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[15]

Experimental Protocols for Target Validation

To facilitate further research and development of dimethyl-quinoxaline-based therapeutics, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase using a luminescence-based ATP detection assay.[4]

Materials:

  • Purified recombinant kinase (e.g., GSK-3β, ASK1)

  • Kinase-specific substrate peptide

  • Synthesized dimethyl-quinoxaline inhibitor compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure luminescence using a luminometer. A higher luminescence signal indicates greater inhibition of kinase activity.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[1][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Cell culture medium

  • Dimethyl-quinoxaline test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This fluorescence-based assay determines if a compound can displace ethidium bromide (EtBr), a known DNA intercalator, from a DNA-EtBr complex.[10] A decrease in fluorescence intensity suggests an intercalative binding mode.

Materials:

  • Calf Thymus DNA (ct-DNA)

  • Ethidium Bromide (EtBr)

  • Assay buffer (e.g., Tris-HCl)

  • Dimethyl-quinoxaline test compounds

  • Fluorometer

Procedure:

  • Prepare a solution of ct-DNA and EtBr in the assay buffer and incubate to allow for complex formation.

  • Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

  • Add increasing concentrations of the test compound to the DNA-EtBr solution.

  • After each addition, incubate briefly and record the fluorescence intensity.

  • A significant quenching of fluorescence indicates displacement of EtBr and suggests an intercalative binding mode for the test compound.

Visualization of Pathways and Workflows

Signaling Pathways

Kinase_Inhibition_Pathway cluster_upstream Upstream Signals cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, VEGF) Receptor_Tyrosine_Kinase RTKs (EGFR, VEGFR-2) Growth_Factors->Receptor_Tyrosine_Kinase activate Stress_Signals Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress_Signals->ASK1 activate Proliferation_Survival Cell Proliferation & Survival Receptor_Tyrosine_Kinase->Proliferation_Survival promote Apoptosis Apoptosis ASK1->Apoptosis induce GSK3B GSK-3β Tau_Hyperphosphorylation Tau Hyperphosphorylation (Alzheimer's Disease) GSK3B->Tau_Hyperphosphorylation promote Dimethyl_Quinoxalines Dimethyl-Quinoxalines Dimethyl_Quinoxalines->Receptor_Tyrosine_Kinase inhibit Dimethyl_Quinoxalines->ASK1 inhibit Dimethyl_Quinoxalines->GSK3B inhibit

Caption: Key kinase signaling pathways targeted by dimethyl-quinoxalines.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of Dimethyl-Quinoxaline Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) (IC50 Determination) Characterization->Cytotoxicity_Assay DNA_Binding_Assay DNA Intercalation Assay (Qualitative & Quantitative) Characterization->DNA_Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis DNA_Binding_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization

Caption: General experimental workflow for the development of dimethyl-quinoxaline inhibitors.

Conclusion and Future Directions

Dimethyl-quinoxaline derivatives represent a highly promising class of compounds with the potential to address significant unmet medical needs in oncology, neurodegeneration, and inflammatory diseases. The versatility of the quinoxaline scaffold allows for fine-tuning of activity and selectivity against a range of therapeutic targets. Future research should focus on expanding the structure-activity relationship knowledge base for dimethyl-quinoxalines, exploring novel therapeutic targets, and advancing the most promising lead compounds into preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of molecules.

References

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  • PMC. (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Retrieved from [Link]

  • PMC. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

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  • ResearchGate. (2018). Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). New Dibenzoquinoxalines Inhibit Triple-Negative Breast Cancer Growth by Dual Targeting of Topoisomerase 1 and the c-MYC G-Quadruplex. Retrieved from [Link]

  • PMC. (n.d.). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Retrieved from [Link]

  • RSC Publishing. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. Retrieved from [Link]

  • Loren Williams. (n.d.). A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy. Retrieved from [Link]

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Protocols & Analytical Methods

Method

protocol for 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone synthesis

An Application Note and Protocol for the Synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone Abstract This document provides a comprehensive, two-step protocol for the synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanon...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone, a substituted quinoxaline derivative. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry and materials science.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis commences with the selective reduction of commercially available 4-amino-3-nitroacetophenone to yield the key intermediate, 3,4-diaminoacetophenone. This is followed by a classical and efficient cyclocondensation reaction with 2,3-butanedione to form the target quinoxaline. The causality behind experimental choices, detailed procedural steps, and methods for purification and characterization are thoroughly described.

Introduction

Quinoxaline and its derivatives are prevalent scaffolds in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and antiviral activities. The core structure, a fusion of benzene and pyrazine rings, serves as a versatile building block for more complex molecular architectures. The target molecule, 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone, incorporates this key heterocyclic system, making it a valuable compound for further chemical elaboration and screening in drug discovery programs.

The most reliable and widely adopted method for synthesizing the quinoxaline ring system is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2] This guide details a robust two-step synthetic route based on this principle, ensuring high yields and purity.

Overall Synthetic Scheme

The synthesis is achieved in two primary stages:

  • Reduction: Selective reduction of a nitro group to an amine to form the required 1,2-diamine.

  • Cyclocondensation: Formation of the quinoxaline ring by reacting the 1,2-diamine with a 1,2-dicarbonyl compound.

Overall_Synthesis start_mol 4-Amino-3-nitroacetophenone step1 Step 1: Reduction SnCl2·2H2O, HCl (cat.) Ethanol, Reflux start_mol->step1 intermediate_mol 3,4-Diaminoacetophenone step2 Step 2: Condensation Ethanol or Acetic Acid Reflux intermediate_mol->step2 dicarbonyl + 2,3-Butanedione final_mol 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone step1->intermediate_mol step2->final_mol Reduction_Workflow setup 1. Combine Reactants - 4-Amino-3-nitroacetophenone - SnCl2·2H2O - Ethanol reflux 2. Heat to Reflux (70-80°C, 1-3 hours) setup->reflux monitor 3. Monitor Reaction (TLC) reflux->monitor cool 4. Cool to RT monitor->cool evaporate 5. Remove Solvent (Rotary Evaporation) cool->evaporate basify 6. Basify & Precipitate pH > 8 with NaOH (aq) evaporate->basify extract 7. Product Extraction (Ethyl Acetate) basify->extract dry 8. Dry & Concentrate (Na2SO4, Rotary Evaporation) extract->dry purify 9. Purify (Column Chromatography or Recrystallization) dry->purify

Caption: Workflow for the synthesis of 3,4-diaminoacetophenone.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
4-Amino-3-nitroacetophenoneReagent grade, 98%ChemicalBook
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Reagent grade, 98%Sigma-Aldrich
Ethanol (EtOH), 200 proofACS gradeFisher Scientific
Hydrochloric Acid (HCl), concentratedACS gradeVWR
Sodium Hydroxide (NaOH)ACS gradeSigma-Aldrich
Ethyl Acetate (EtOAc)ACS gradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeVWR
Deionized WaterN/AIn-house
TLC Plates (Silica gel 60 F₂₅₄)N/AMilliporeSigma

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-nitroacetophenone (5.0 g, 27.75 mmol, 1.0 eq).

  • Reagent Addition: Add tin(II) chloride dihydrate (31.3 g, 138.75 mmol, 5.0 eq) to the flask, followed by 100 mL of ethanol.

  • Initiation: Cautiously add 2 mL of concentrated hydrochloric acid to the stirring suspension. The HCl acts as a catalyst to initiate the reduction.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 1-3 hours, indicated by the disappearance of the starting material spot.

  • Work-up (Part 1): Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up (Part 2): Re-dissolve the resulting residue in deionized water (approx. 100 mL). Cool the flask in an ice bath and carefully add a 6 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution is basic (pH > 8). This step neutralizes the acid and precipitates tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, wash with saturated brine solution (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4-diaminoacetophenone as a solid.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel if necessary.

Quantitative Data Summary

ParameterValue
Starting Material Mass5.0 g (27.75 mmol)
Reducing Agent Mass31.3 g (138.75 mmol)
Solvent Volume100 mL Ethanol
Reaction Temperature~80°C (Reflux)
Reaction Time1-3 hours
Expected Yield Range 75-90%

Part 2: Synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Principle of the Reaction

This step involves the cyclocondensation of the newly synthesized 3,4-diaminoacetophenone with 2,3-butanedione (also known as diacetyl). The reaction proceeds through the formation of a di-imine intermediate, which rapidly cyclizes and aromatizes to form the stable quinoxaline ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates the dehydration steps.

Experimental Protocol

Condensation_Workflow setup 1. Dissolve Diamine - 3,4-Diaminoacetophenone - Ethanol add_dicarbonyl 2. Add 2,3-Butanedione setup->add_dicarbonyl reflux 3. Heat to Reflux (1-2 hours) add_dicarbonyl->reflux monitor 4. Monitor Reaction (TLC) reflux->monitor cool 5. Cool to RT monitor->cool precipitate 6. Product Precipitation (May precipitate upon cooling) cool->precipitate filter 7. Isolate Product (Vacuum Filtration) precipitate->filter wash 8. Wash Solid (Cold Ethanol) filter->wash recrystallize 9. Purify (Recrystallization from Ethanol) wash->recrystallize

Caption: Workflow for the synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
3,4-DiaminoacetophenoneSynthesized aboveN/A
2,3-Butanedione (Diacetyl)Reagent grade, 97%Sigma-Aldrich
Ethanol (EtOH), 200 proofACS gradeFisher Scientific
Glacial Acetic Acid (optional)ACS gradeVWR
Deionized WaterN/AIn-house

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 3,4-diaminoacetophenone (3.0 g, 20.0 mmol, 1.0 eq) synthesized in Part 1 in 50 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 2,3-butanedione (1.8 mL, 20.5 mmol, 1.03 eq) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction's progress by TLC (1:1 hexanes:ethyl acetate) until the diamine starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product will likely precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone as a crystalline solid.

Quantitative Data Summary

ParameterValue
Starting Diamine Mass3.0 g (20.0 mmol)
2,3-Butanedione Volume1.8 mL (20.5 mmol)
Solvent Volume50 mL Ethanol
Reaction Temperature~80°C (Reflux)
Reaction Time1-2 hours
Expected Yield Range 85-95%

Safety and Handling

  • 4-Amino-3-nitroacetophenone: Handle with care. It is an irritant.

  • Tin(II) Chloride: Corrosive and may cause burns. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated HCl: Highly corrosive and toxic. Always handle in a fume hood with proper PPE.

  • 2,3-Butanedione: Has a strong odor and is flammable. Handle in a well-ventilated area or fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc, 2008(xv), 280-287. Available at: [Link]

  • Schneider, C., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Saeed, A., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Application

Crystallography of Quinoxaline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Quinoxaline Scaffolds Quinoxaline, a heterocyclic compound formed by the fusion of benzene and pyrazine rings,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Quinoxaline Scaffolds

Quinoxaline, a heterocyclic compound formed by the fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[2] Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid, including bond lengths, bond angles, and overall molecular geometry.[5][6] This detailed structural insight is fundamental to understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[2][7]

This guide provides a comprehensive overview of the crystallographic workflow for quinoxaline derivatives, from synthesis and crystal growth to data analysis and structure refinement. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary for successful crystallographic analysis.

Part 1: The Foundation – Synthesis and Purification for Crystallography

The journey to a high-quality crystal structure begins with the synthesis of a high-purity compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[8]

Protocol 1: Synthesis of a 2,3-Disubstituted Quinoxaline Derivative

The most common and foundational method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][9] Modern protocols often employ catalysts or microwave assistance to improve efficiency and yield.[10][11]

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Ethanol or acetic acid (10 mL)

  • Acid catalyst (e.g., a few drops of acetic acid) (optional)[1]

Procedure:

  • Reactant Preparation: Dissolve o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent like ethanol or acetic acid (10 mL) in a round-bottom flask.[1]

  • Catalyst Addition (Optional): Introduce a catalytic amount of an acid catalyst to improve reaction efficiency.[1]

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[12]

  • Product Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.[13]

  • Purification: The crude product must be purified to ≥98% purity for crystallographic studies. This is typically achieved by:

    • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. The pure compound will crystallize out, leaving impurities in the solution.[12]

    • Column Chromatography: For more challenging separations, column chromatography on silica gel is a highly effective method.[12][13]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][14]

Part 2: The Art of Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step in the crystallographic process.[15] For small organic molecules like quinoxaline derivatives, several techniques can be employed.

Common Crystallization Techniques
TechniqueDescriptionSolvents/ApparatusAdvantagesDisadvantages
Slow Evaporation A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[16]Volatile organic solvents (e.g., diethyl ether, dichloromethane, hexane).[16]Simple setup.[16]Can be difficult to control the rate of evaporation.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). Vapor from the precipitant slowly diffuses into the compound's solution, inducing crystallization.Small vial inside a larger beaker or jar.Good control over the rate of crystallization.Requires careful selection of solvent/precipitant pairs.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[16]A dense "good" solvent (e.g., chloroform) and a less dense "anti-solvent" (e.g., hexane).[16]Useful for air-sensitive compounds.[16]The interface can be easily disturbed.[16]
Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.Controlled temperature bath or dewar.Effective for compounds with a steep solubility curve.Requires precise temperature control.
Protocol 2: Crystallization by Slow Evaporation
  • Prepare a Saturated Solution: Dissolve the purified quinoxaline derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at room temperature until a saturated or near-saturated solution is obtained.

  • Filter the Solution: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Allow for Slow Evaporation: Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow solvent evaporation. Place the vial in a vibration-free location.

  • Monitor Crystal Growth: Check the vial periodically over several days to weeks for the formation of single crystals.

Part 3: From Crystal to Structure - The SC-XRD Workflow

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the process of determining its three-dimensional structure via X-ray diffraction can begin.[5]

The Single-Crystal X-ray Diffraction Workflow

The general workflow for SC-XRD is a systematic process from crystal selection to the final refined structure.[7]

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation CrystalSelection 1. Crystal Selection & Mounting CryoCooling 2. Cryo-cooling (optional, ~100 K) CrystalSelection->CryoCooling DataCollection 3. X-ray Diffraction Data Collection CryoCooling->DataCollection DataReduction 4. Data Integration & Reduction DataCollection->DataReduction PhaseProblem 5. Solving the Phase Problem DataReduction->PhaseProblem StructureRefinement 6. Structure Refinement PhaseProblem->StructureRefinement Validation 7. Structure Validation StructureRefinement->Validation Analysis 8. Structural Analysis (Bond lengths, angles, etc.) Validation->Analysis Deposition 9. Deposition (e.g., CCDC) Analysis->Deposition

A generalized workflow for single-crystal X-ray diffraction analysis.
Key Steps Explained:
  • Crystal Selection and Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Cryo-cooling: The crystal is often cooled to a low temperature (around 100 K) to minimize thermal motion of the atoms, resulting in better quality diffraction data.[16]

  • Data Collection: The mounted crystal is exposed to a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5][17]

  • Data Integration and Reduction: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This data is then used to determine the unit cell parameters and space group of the crystal.

  • Solving the Phase Problem: The intensities of the diffracted X-rays are measured, but the phase information is lost.[15] Computational methods (direct methods or Patterson methods) are used to solve this "phase problem" and generate an initial electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[7]

  • Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

  • Structural Analysis: The validated structure provides a wealth of information, including precise bond lengths, bond angles, torsion angles, and details of intermolecular interactions.[18]

  • Deposition: The final crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it accessible to the scientific community.

Part 4: Interpreting the Data - A Case Study

The output of a successful crystallographic analysis is a set of data that precisely describes the molecular structure.

Example Crystallographic Data for a Quinoxaline Derivative

The following table summarizes key crystallographic parameters for a hypothetical quinoxaline derivative.[2][13][19]

ParameterValueSignificance
Chemical FormulaC₁₇H₁₂N₂OThe elemental composition of the molecule.
Formula Weight260.29 g/mol The molecular weight of the compound.
Crystal SystemTriclinicThe basic shape of the unit cell.
Space GroupThe symmetry operations that describe the arrangement of molecules in the crystal.
a, b, c (Å)8.5, 9.2, 9.8The dimensions of the unit cell.
α, β, γ (°)75, 82, 88The angles of the unit cell.
Volume (ų)720.5The volume of the unit cell.
Z2The number of molecules in the unit cell.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (a lower value is better).
Goodness-of-fit (GOF)1.05An indicator of the quality of the structure refinement (a value close to 1 is ideal).

Part 5: Troubleshooting Common Crystallographic Challenges

Several issues can arise during the crystallographic process, from crystal growth to data refinement.

  • Poor Crystal Quality: If crystals are too small, twinned, or have other defects, they will not diffract X-rays well.[20] This often requires revisiting the crystallization conditions, trying different solvents, temperatures, or techniques.

  • Twinning: This occurs when two or more separate crystal lattices grow from the same point.[8] Twinning can often be identified during data processing and, in some cases, the data can be "detwinned" using specialized software.

  • Disorder: Sometimes, a part of the molecule or a solvent molecule may occupy multiple positions within the crystal lattice.[21] This disorder needs to be modeled correctly during structure refinement.

  • High Z' (Z prime): Z' is the number of symmetry-independent molecules in the asymmetric unit.[22] A high Z' value (Z' > 1) can indicate complex packing arrangements and may require more sophisticated refinement strategies.[23]

Conclusion

The crystallographic analysis of quinoxaline derivatives is an indispensable tool in drug discovery and development.[18] It provides the definitive three-dimensional structure of these pharmacologically important molecules, enabling a deeper understanding of their biological activity and facilitating the design of new, more effective therapeutic agents.[2] While the process can be challenging, a systematic approach to synthesis, purification, crystallization, and data analysis, as outlined in this guide, will significantly increase the likelihood of success. The wealth of structural information obtained from a single crystal can accelerate the journey from a promising compound to a life-saving drug.

References

  • Mohamed, S. K., Siddique, S. A., Ahmed, E. A., Karthikeyan, S., Omran, O. A., Mague, J. T., Al-Salahi, R., & El Bakri, Y. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics, 1–19. [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7651. [Link]

  • Bentham Science. (2017, September 1). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Mansour, E. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26955–26973. [Link]

  • TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

  • Lgaz, H., Salghi, R., Jodeh, S., & El-Khatabi, R. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 117–122. [Link]

  • Creative Biostructure. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56. [Link]

  • Raman, R., Manikandan, A., & Thanasekaran, P. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry, 15(1), 162–170. [Link]

  • ResearchGate. (2024, January 28). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR | Request PDF. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Joly, M., Van Meervelt, L., & Lgaz, H. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one. IUCrData, 6(10), x211048. [Link]

  • Abad, A., et al. (2020). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. ResearchGate. Retrieved from [Link]

  • Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Taylor & Francis Group - Figshare. Retrieved from [Link]

  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(1), 734–749. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry, 2013, 1–5. [Link]

  • Brock, C. P. (2015). Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews, 115(17), 9359–9400. [Link]

  • Thomas, L. H., & Wilson, C. (2025). A lot to unpack: a decade in high Z′ crystal structures. CrystEngComm. [Link]

  • Calero-Riera, F., et al. (2019). Data-driven challenges and opportunities in crystallography. Current Opinion in Structural Biology, 55, 132–138. [Link]

  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

Sources

Method

Application Note: Analytical Methods for Quinoxaline Characterization

Introduction & Scientific Context Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic compounds that form the core structural motif of numerous biologically active molecules. Their br...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic compounds that form the core structural motif of numerous biologically active molecules. Their broad spectrum of pharmacological activities—ranging from antibacterial and antiviral to anticancer properties—makes them a focal point in medicinal chemistry and drug development (1[1]). Because even minor structural modifications on the quinoxaline scaffold can drastically alter both therapeutic efficacy and toxicity (e.g., the genotoxicity of quinoxaline 1,4-dioxides), rigorous analytical characterization is non-negotiable.

As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. The protocols detailed below establish a self-validating analytical framework combining Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy to ensure absolute structural certainty and precise quantification.

Integrated Characterization Workflow

QuinoxalineWorkflow cluster_Structural Structural Elucidation cluster_Quant Quantification & Profiling Synthesis Quinoxaline Synthesis (e.g., o-PDA + Benzil) Purification Sample Purification (SPE / Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC UHPLC-UV/Vis (Purity Assessment) Purification->HPLC LCMS LC-MS/MS (Trace Metabolite Analysis) Purification->LCMS Validation Data Integration & Final Structure Confirmation NMR->Validation FTIR->Validation MS->Validation HPLC->Validation LCMS->Validation

Integrated analytical workflow for the structural and quantitative characterization of quinoxalines.

Chromatographic Separation & Trace Quantification (UHPLC-MS/MS)

Causality & Methodological Principles

UHPLC coupled with MS/MS is the gold standard for separating quinoxaline compounds from complex biological matrices and assessing purity (2[2]). The use of reversed-phase C18 columns with gradient elution ensures that polar metabolites and non-polar parent compounds are adequately resolved. Tandem MS provides high selectivity via specific ion transitions, which is critical for overcoming the low detection limits required for trace metabolite analysis (3[3]).

Step-by-Step Protocol: UHPLC-MS/MS Analysis
  • Sample Preparation & Hydrolysis : Homogenize 2.0 g of the biological tissue sample. Acidify with 0.1% hydrochloric acid. Causality: Acidification disrupts protein-analyte binding, releasing bound marker residues like quinoxaline 1,4-dioxides into the solvent (1[1]).

  • Matrix Clean-up : Perform liquid-liquid extraction using ethyl acetate. Pass the extract through an Oasis MAX solid-phase extraction (SPE) cartridge. Causality: This mixed-mode anion exchange sorbent removes complex matrix interferences, preventing ion suppression in the MS source (4[4]).

  • Self-Validation (Internal Standard) : Evaporate the eluate to dryness and reconstitute in the mobile phase. Spike with a stable-isotope-labeled internal standard (e.g., d3-mequindox). This creates a self-validating system that automatically corrects for extraction losses and instrument drift.

  • Chromatographic Separation : Inject 20 µL onto a C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm). Elute using a gradient of acetonitrile and 0.1% formic acid in water at a flow rate of 1.0 mL/min (4[4]).

  • MS/MS Detection : Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions to ensure high target selectivity.

Quantitative Data Summary
Analyte / MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
Quinoxaline 1,4-dioxides (Swine Liver)UHPLC-MS/MS0.5 µg/kg1.5 µg/kg> 0.995
Sialic Acid-Quinoxaline Derivatives (Plasma)HPLC-Fluorescence6.00 pg18.0 pg> 0.999
Methyl-3-quinoxaline-2-carboxylic acid (Tissue)LC-MS/MS0.2 µg/kg0.5 µg/kg> 0.990

(Data synthesized from standard ICH validation parameters and trace analysis benchmarks (4[4], 5[5]).)

Structural Elucidation via NMR Spectroscopy

Causality & Methodological Principles

While Mass Spectrometry provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping the carbon-hydrogen framework. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring of the quinoxaline core significantly deshields the adjacent aromatic protons, typically shifting them downfield to the δ 7.5–9.5 ppm region (6[6]).

Step-by-Step Protocol: 1D and 2D NMR Acquisition
  • Sample Solubilization : Dissolve 5–10 mg of the purified quinoxaline derivative in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (2[2]). Causality: The deuterium provides a critical frequency lock for the spectrometer, stabilizing the magnetic field while preventing massive solvent proton signals from obscuring the analyte.

  • Self-Validation (Reference Calibration) : Add a trace amount of Tetramethylsilane (TMS). Setting the TMS resonance precisely to δ 0.00 ppm self-validates all subsequent chemical shift assignments, ensuring reproducibility (7[7]).

  • ¹H NMR Acquisition : Record the spectrum at 400 MHz using a 30° pulse angle. Implement a relaxation delay (d1) of at least 2 seconds (6[6]). Causality: This ensures complete longitudinal relaxation of the protons, which is mandatory for accurate quantitative integration of the signals.

  • ¹³C NMR Acquisition : Acquire using a proton-decoupled pulse sequence at 100 MHz. Due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of ¹³C, increase the number of transients (scans) to at least 1024 to achieve a viable signal-to-noise ratio (6[6]).

Functional Group Profiling via FTIR Spectroscopy

Causality & Methodological Principles

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups by measuring molecular vibrations. For quinoxalines, the C=N stretching of the newly formed pyrazine ring and C=C stretching of the aromatic rings are critical diagnostic features (6[6]). Advanced methodologies now couple in situ time-resolved FTIR with microwave irradiation to monitor the synthesis of quinoxaline derivatives (e.g., 2,3-diphenylquinoxaline) in real-time (7[7]).

Step-by-Step Protocol: In Situ Time-Resolved FTIR Monitoring
  • Reaction Setup : Combine the precursors (e.g., 1,2-phenylenediamine and benzil) in a microwave-compatible reaction vessel with an appropriate solvent like acetonitrile (7[7]).

  • Self-Validation (Background Subtraction) : Insert the Attenuated Total Reflectance (ATR) FTIR probe into the vessel. Before initiating the reaction, acquire a background spectrum of the pure solvent and precursors at the target temperature. This dynamically subtracts matrix interferences.

  • In Situ Monitoring : Initiate microwave irradiation. Record IR spectra continuously at 15-second intervals.

  • Endpoint Determination : Monitor the emergence of the characteristic C=N stretching vibration (1500–1600 cm⁻¹) of the newly formed pyrazine ring. Causality: Terminating the reaction precisely when the C=N peak area plateaus prevents thermal degradation of the product and optimizes the overall yield (6[6],7[7]).

References

  • IRIS. "NOVEL ANALYTICAL METHODS FOR THE CHARACTERIZATION OF NATURAL PRODUCTS AS SOURCES OF ACTIVE COMPOUNDS AND THEIR BIOACTIVITY EVA." UNIMO. URL:[Link]

  • RSC Advances. "Development of efficient analytical methods for structural and functional studies of SAs..." Royal Society of Chemistry. URL:[Link]

  • MDPI. "A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis." MDPI. URL: [Link]

Sources

Application

Application Note: Ultrasound-Assisted Synthesis of Quinoxalines

Subtitle: A Green Chemistry Protocol for High-Yield, Catalyst-Free Heterocyclic Condensation Scientific Context and Rationale Quinoxaline derivatives are privileged nitrogen-containing heterocycles that form the core of...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Green Chemistry Protocol for High-Yield, Catalyst-Free Heterocyclic Condensation

Scientific Context and Rationale

Quinoxaline derivatives are privileged nitrogen-containing heterocycles that form the core of numerous biologically active compounds, exhibiting potent anticancer, antibacterial, and antiviral properties [1]. In materials science, they are also critical components in organic semiconductors, anion receptors, and electroluminescent dyes.

Historically, the synthesis of quinoxalines via the condensation of 1,2-diamines with 1,2-dicarbonyl compounds required refluxing in toxic organic solvents (e.g., toluene, DMF) or harsh acidic media (e.g., acetic acid). These conventional methods suffer from long reaction times, poor atom economy, and the generation of hazardous chemical waste [1].

To align with modern sustainability mandates, Ultrasound-Assisted Organic Synthesis (UAOS) has emerged as a transformative green chemistry tool. By leveraging acoustic energy, this methodology eliminates the need for bulk thermal heating and toxic heavy-metal catalysts, enabling rapid, high-yield cyclocondensation at ambient temperatures in benign solvents like water or ethanol [2].

Mechanistic Insights: The Physics of Acoustic Cavitation

As an application scientist, it is crucial to understand why ultrasound accelerates this specific condensation reaction. The enhancement is not merely a result of aggressive mechanical mixing; it is driven by the physics of acoustic cavitation [3].

When ultrasonic waves (typically 20 kHz to 100 kHz) propagate through a liquid reaction medium, they induce alternating high-pressure (compression) and low-pressure (rarefaction) cycles. This causes the formation and growth of microbubbles. When these bubbles reach a critical state of instability, they violently collapse, generating highly localized "hot spots" with transient temperatures approaching 5000 K and pressures up to 1000 atm [4].

For quinoxaline synthesis, this localized energy release provides the precise activation energy required for the nucleophilic attack of the diamine onto the carbonyl carbon, followed by rapid dehydration and cyclization. Furthermore, the intense shear forces generated by the implosion create micro-emulsions. This drastically increases the interfacial surface area, explaining why highly hydrophobic reactants can successfully couple in water without the need for phase-transfer catalysts [3].

CavitationMechanism US Ultrasound Waves (20 - 100 kHz) Cav Acoustic Cavitation (Microbubble Formation) US->Cav Induces pressure cycles Collapse Implosive Collapse (~5000 K, ~1000 atm) Cav->Collapse Bubble growth to critical size MassTransfer Enhanced Mass Transfer & Emulsification Collapse->MassTransfer Localized energy release Reaction Nucleophilic Attack & Rapid Dehydration MassTransfer->Reaction Overcomes activation energy Product Quinoxaline Scaffold (High Yield) Reaction->Product Catalyst-free cyclization

Acoustic cavitation mechanism driving catalyst-free quinoxaline cyclocondensation.

Reaction Optimization: Quantitative Process Data

Transitioning from conventional reflux to ultrasonic irradiation requires a paradigm shift in protocol design. The table below summarizes the quantitative advantages of UAOS over traditional methodologies, demonstrating the superior efficiency of the green protocol.

ParameterConventional SynthesisUltrasound-Assisted Synthesis (UAOS)
Energy Source Convective Heating (Reflux)Acoustic Cavitation (20-100 kHz)
Reaction Medium Acetic Acid, Toluene, DMFWater, Ethanol, or Solvent-Free
Catalyst Requirement Lewis/Brønsted Acids (Toxic)Catalyst-Free (or Green Solid Acids)
Reaction Time 2 to 12 Hours5 to 60 Minutes
Typical Yield 60% – 85%85% – 99%
Environmental Impact High (Hazardous waste generated)Low (Ambient temp, benign solvents)

Experimental Protocol: Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline

This self-validating protocol utilizes the condensation of o-phenylenediamine and benzil as a model reaction. The system is designed to provide immediate visual and analytical feedback to confirm reaction success.

Materials Required:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Green Solvent: Deionized Water or Absolute Ethanol (2.0 mL)

  • Equipment: Ultrasonic cleaning bath (e.g., 35 kHz, 100 W) and a 10 mL glass reaction vial.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL glass reaction vial, sequentially add 1.0 mmol of o-phenylenediamine and 1.0 mmol of benzil.

  • Solvent Addition: Introduce 2.0 mL of deionized water (or ethanol).

    • Causality Note: While the organic reactants will initially form a heterogeneous suspension in water, the subsequent ultrasonic irradiation will induce emulsification, effectively bypassing bulk solubility limitations.

  • Ultrasonic Irradiation: Seal the vial and partially submerge it in the ultrasonic bath. Sonicate at ambient temperature (25 °C) for 10–60 minutes.

    • Causality Note: Acoustic cavitation generates cumulative heat over time. Add ice to the bath water if the temperature exceeds 30 °C. Maintaining ambient temperature prevents solvent evaporation and suppresses unwanted oxidative side reactions.

  • Reaction Monitoring (Self-Validation): Check the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent every 5 minutes. The disappearance of the distinct diamine spot validates the forward progress of the cyclization.

  • Work-Up: Once TLC indicates complete consumption of starting materials, pour the reaction mixture into 10 mL of ice-cold water. The hydrophobic quinoxaline derivative will immediately precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from hot ethanol to yield pure 2,3-diphenylquinoxaline. Verify purity via melting point analysis (Expected: 125–127 °C).

ExperimentalWorkflow Reagents 1,2-Diamine + 1,2-Dicarbonyl Solvent Add Green Solvent (H2O or EtOH) Reagents->Solvent Sonicate Ultrasonic Bath (Ambient Temp) Solvent->Sonicate Monitor TLC Monitoring Sonicate->Monitor Monitor->Sonicate Incomplete Workup Ice-Water Precipitation & Filtration Monitor->Workup Complete Pure Recrystallization (Pure Quinoxaline) Workup->Pure

Step-by-step experimental workflow for ultrasound-assisted quinoxaline synthesis.

Troubleshooting and System Optimization

Even robust green protocols can encounter physical limitations. Apply the following field-proven insights to optimize your yields:

  • Issue: Incomplete conversion after 60 minutes.

    • Cause: Poor cavitation efficiency due to dissolved atmospheric gases in the bath water, which cushion the implosive collapse of microbubbles.

    • Solution: "Degas" the ultrasonic bath water by running the sonicator for 5–10 minutes prior to placing the reaction vial inside. Ensure the vial is positioned exactly at the anti-node (focal point) of the ultrasonic waves, usually located at the center of the bath.

  • Issue: Product "oiling out" instead of precipitating.

    • Cause: The bulk temperature of the reaction exceeded the melting point of the product or intermediate, causing it to crash out as an oil rather than a crystalline solid.

    • Solution: Strictly control the bath temperature with external ice. If oiling still occurs during work-up, scratch the inside of the flask with a glass rod to induce crystallization.

References

  • Khusro, A., Fatema, S., Pathan, A., & Kasim, S. S. (2025). "Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review." International Journal of Innovative Research in Technology (IJIRT), 11(8), 3266-3268.

  • Guo, W.-X., Jin, H.-L., Chen, J.-X., Chen, F., Ding, J.-C., & Wu, H.-Y. (2009). "An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation." Journal of the Brazilian Chemical Society, 20(9), 1674-1679.

  • Mishra, A., Singh, S., Quraishi, M. A., & Srivastava, V. (2019). "A Catalyst-Free Expeditious Green Synthesis of Quinoxaline, Oxazine, Thiazine, and Dioxin Derivatives in Water under Ultrasound Irradiation." Organic Preparations and Procedures International, 51(4), 345-356.

  • BenchChem Technical Support Center. (2025). "Green Synthesis of 2,6-Dichloroquinoxaline - Application Notes and Protocols." BenchChem.

Sources

Method

Application Note: 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone as a Strategic Intermediate in the Synthesis of Bioactive Heterocycles

Executive Summary In modern medicinal chemistry, the quinoxaline scaffold is a privileged pharmacophore known for its profound anti-infective and antineoplastic properties. Specifically, 1-(2,3-Dimethyl-6-quinoxalinyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinoxaline scaffold is a privileged pharmacophore known for its profound anti-infective and antineoplastic properties. Specifically, 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1) serves as a highly versatile, bi-functional building block. The presence of the electron-deficient pyrazine ring coupled with a reactive C6-acetyl group allows for divergent synthetic pathways.

As a Senior Application Scientist, I have designed this technical guide to detail how this specific intermediate is utilized to synthesize two major classes of therapeutics: Quinoxaline 1,4-di-N-oxides (potent antimycobacterial and hypoxia-selective anticancer agents) and Thiazolyl-Quinoxaline hybrids (targeted kinase inhibitors and apoptotic inducers)[1]. This document provides mechanistic insights, validated step-by-step protocols, and troubleshooting guidelines to ensure high-fidelity synthesis in drug development workflows.

Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to understand the physicochemical baseline of the starting material to predict its solubility, reactivity, and downstream pharmacokinetic potential.

Table 1: Physicochemical Profile of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone [2]

PropertyValuePharmacological Relevance
CAS Number 100142-30-1Standardized identification for reagent procurement.
Molecular Formula C12H12N2OEstablishes baseline mass for stoichiometric calculations.
Molecular Weight 200.24 g/mol Low molecular weight allows for downstream functionalization while adhering to Lipinski's Rule of 5.
Topological Polar Surface Area 42.8 ŲIndicates excellent membrane permeability prior to functionalization.
Rotatable Bonds 1High structural rigidity, ideal for fitting into specific kinase ATP-binding pockets.

Strategic Utility & Mechanistic Workflows

The synthetic utility of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone stems from the orthogonal reactivity of its functional groups.

Pathway A: N-Oxidation of the Quinoxaline Core The nitrogen atoms of the quinoxaline ring can be oxidized to form 1,4-di-N-oxides. These N-oxide derivatives are bioreducible prodrugs. In the hypoxic environments of solid tumors or within Mycobacterium tuberculosis granulomas, the N-oxide bonds are enzymatically reduced, generating cytotoxic radical species that cleave DNA[3].

Pathway B & C: Alpha-Bromination and Hantzsch Cyclization The C6-acetyl group is highly susceptible to acid-catalyzed enolization. Alpha-bromination yields a phenacyl bromide analogue. This reactive electrophile is the perfect substrate for the Hantzsch Thiazole Synthesis when reacted with thioureas. The resulting thiazolyl-quinoxaline hybrids are highly planar, allowing them to intercalate into DNA or bind competitively within the narrow, hydrophobic ATP-binding pockets of tyrosine kinases like EGFR[1],[4].

SyntheticWorkflows Core 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone CAS: 100142-30-1 Oxidation Peracetic Acid Oxidation (Pathway A) Core->Oxidation Bromination Alpha-Bromination (Pathway B) Core->Bromination DiNoxide 1,4-Di-N-oxide Derivative (Antimycobacterial / Hypoxia) Oxidation->DiNoxide AlphaBromo 2-Bromo-1-(...) ethanone Bromination->AlphaBromo Hantzsch Hantzsch Cyclization (Pathway C) AlphaBromo->Hantzsch Thiazole Thiazolyl-Quinoxaline Hybrid (Kinase Inhibitor) Hantzsch->Thiazole

Divergent synthetic pathways from 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone to bioactive scaffolds.

Experimental Methodologies

Protocol A: Synthesis of 1-(2,3-Dimethyl-1,4-dioxide-quinoxalin-6-yl)ethanone

Causality Insight: The electron-deficient nature of the pyrazine ring makes N-oxidation sluggish. An excess of peracetic acid and elevated temperatures are required. However, the temperature must be strictly capped at 50°C to prevent the unwanted Baeyer-Villiger oxidation of the C6-acetyl group into an acetate ester[3].

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g (25 mmol) of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone in 36 mL of 2.1 M peracetic acid in a round-bottom flask.

  • Initial Oxidation: Stir the mixture at ambient room temperature (20-25°C) for 10 hours. This primarily yields the mono-N-oxide intermediate.

  • Thermal Drive: Elevate the temperature to exactly 50°C and maintain stirring for an additional 8 hours to force the second oxidation step.

  • Isolation: Concentrate the mixture under reduced pressure (keep the water bath below 50°C).

  • Purification: Recrystallize the crude solid from hot water to yield pure 1-(2,3-dimethyl-1,4-dioxide-quinoxalin-6-yl)ethanone (Expected yield: ~40-45%)[3].

Protocol B: Regioselective Alpha-Bromination

Causality Insight: The addition of catalytic HBr promotes the rapid enolization of the methyl ketone. Because the enol double bond is highly nucleophilic, it reacts instantaneously with Br₂, ensuring that bromination occurs exclusively at the alpha-carbon rather than on the heteroaromatic methyl groups.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g (50 mmol) of the starting material in 50 mL of glacial acetic acid. Add 3 drops of 33% HBr in acetic acid.

  • Halogenation: Chill the flask in an ice bath (0-5°C). Add a solution of 8.4 g (52.5 mmol) of molecular bromine (Br₂) in 10 mL of acetic acid dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours until the red color of bromine dissipates, indicating complete consumption.

  • Quenching: Pour the mixture into 200 mL of crushed ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield 2-bromo-1-(2,3-dimethylquinoxalin-6-yl)ethanone.

Protocol C: Hantzsch Cyclization to Thiazolyl-Quinoxaline Hybrids

Causality Insight: The nucleophilic sulfur of the thiourea attacks the alpha-carbon of the newly synthesized bromo-ketone. Subsequent intramolecular cyclization of the nitrogen onto the carbonyl carbon, followed by dehydration, locks the molecule into a highly stable, fully conjugated aromatic system[1],[4].

Step-by-Step Procedure:

  • Condensation: Suspend 5.0 g (17.9 mmol) of 2-bromo-1-(2,3-dimethylquinoxalin-6-yl)ethanone and 1.36 g (17.9 mmol) of thiourea in 40 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 4 to 6 hours. The reaction progress can be monitored by TLC (Eluent: EtOAc/Hexane 1:1).

  • Precipitation: Upon completion, cool the mixture to 0°C. The product will precipitate as a hydrobromide salt.

  • Neutralization: Filter the salt, suspend it in water, and neutralize with saturated NaHCO₃ solution until pH 8 is reached.

  • Final Isolation: Extract the free base with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the 2-amino-4-(2,3-dimethylquinoxalin-6-yl)thiazole derivative.

Reaction Metrics & Quality Control

To ensure reproducibility across different laboratory environments, the following metrics should be used as benchmarks for quality control.

Table 2: Reaction Metrics Summary

WorkflowReaction TimeOptimal TempExpected YieldPrimary Purification Method
Pathway A (N-Oxidation) 18 hours25°C → 50°C40 - 45%Aqueous Recrystallization
Pathway B (Bromination) 2.5 hours0°C → 25°C85 - 90%Ice-water Precipitation
Pathway C (Hantzsch) 4 - 6 hours78°C (Reflux)75 - 80%Acid-Base Extraction

Troubleshooting & Safety

  • Over-oxidation in Pathway A: If NMR analysis shows the disappearance of the C6-acetyl methyl protons and the appearance of an acetate peak, the temperature exceeded 50°C, triggering a Baeyer-Villiger oxidation. Strictly control the heating mantle with an internal thermocouple.

  • Poly-bromination in Pathway B: If dibrominated products are observed, ensure the Br₂ is added slowly at 0°C. Rapid addition causes localized high concentrations of bromine, leading to over-halogenation.

  • Safety Warning: Peracetic acid is a strong oxidant and potentially explosive if concentrated excessively. Never evaporate peracetic acid solutions to total dryness. Bromine is highly toxic and corrosive; all handling must be performed in a certified fume hood.

References

  • Landquist, J. K. "404. Quinoxaline N-Oxides. Part V. Further Bz-Substituted Derivatives." Journal of the Chemical Society, 1956. Available at: [Link]

  • Biomolecules & Therapeutics. "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications". Available at: [Link]

  • Frontiers in Chemistry. "Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches". Available at: [Link]

Sources

Application

Application Note: Antiviral Efficacy and Mechanistic Profiling of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone Analogs

Target Audience: Virologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction and Pharmacological Rationale Nitrogen-containing heterocycles are cornerstone scaffolds in modern antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Virologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction and Pharmacological Rationale

Nitrogen-containing heterocycles are cornerstone scaffolds in modern antiviral drug discovery[1]. Among these, quinoxaline derivatives—characterized by the fusion of benzene and pyrazine rings—exhibit a highly tunable pharmacophore capable of addressing diverse viral pathologies[2].

The specific compound 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS 100142-30-1)[3] and its structural analogs present a unique molecular topology. The planar, electron-deficient benzopyrazine core facilitates π-π stacking and potential DNA intercalation, while the 2,3-dimethyl substitutions enhance lipophilicity, driving cellular membrane penetration and hydrophobic interactions within viral enzyme active sites[2]. Crucially, the ethanone (acetyl) moiety at the 6-position serves as a potent hydrogen-bond acceptor, a feature that has been historically correlated with high-affinity binding in allosteric enzyme pockets[4].

Mechanistic Pathways: Causality in Antiviral Action

Understanding the structure-activity relationship (SAR) of quinoxaline analogs requires delineating their divergent mechanisms of action across different viral families. As a Senior Application Scientist, it is critical to design screening cascades that account for these distinct biological interactions.

HIV-1 Reverse Transcriptase (RT) Inhibition

Quinoxaline derivatives are highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[5]. Analogs bearing lipophilic and hydrogen-bonding substituents (similar to the 6-ethanone group) bind allosterically to a hydrophobic pocket adjacent to the polymerase active site of HIV-1 RT[4]. This binding induces a conformational change that locks the enzyme in an inactive state, stalling proviral DNA synthesis. Notably, compounds like the quinoxaline derivative S-2720 have demonstrated the ability to prevent HIV-1 infection at nanomolar concentrations, exhibiting a steep concentration-response curve that effectively suppresses the emergence of drug-resistant mutants[5].

Herpesvirus (HSV-1, CMV) DNA Intercalation

Against double-stranded DNA viruses, planar quinoxaline analogs (such as indoloquinoxalines) operate via a completely different mechanism: direct intercalation into the viral DNA helix[6]. This physical distortion of the DNA architecture creates steric hindrance that disrupts the viral uncoating process and stalls viral DNA polymerases during replication[7]. The therapeutic window (selectivity) for viral over host DNA is driven by the higher metabolic turnover and specific topological states of replicating viral genomes in infected cells[7].

Mechanism Analog 1-(2,3-Dimethyl-6-quinoxalinyl) ethanone Analogs HIV HIV-1 Target Analog->HIV Antiretroviral HSV HSV-1 / CMV Target Analog->HSV Antiherpetic RT Reverse Transcriptase (NNRTI Pocket) HIV->RT Binds DNA Viral DNA Intercalation HSV->DNA Intercalates Block1 Allosteric Inhibition: Stalled Proviral Synthesis RT->Block1 Conformational Lock Block2 Steric Hindrance: Blocked Viral Uncoating DNA->Block2 Helix Distortion

Fig 1. Divergent antiviral mechanisms of quinoxaline analogs against HIV-1 and Herpesviruses.

Quantitative Data Summary

To benchmark the development of new 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone analogs, researchers must compare their efficacy against established quinoxaline reference compounds. The table below summarizes the typical antiviral profiles of validated quinoxaline derivatives[1],[7],[5].

Compound Class / AnalogTarget PathogenMean EC₅₀ (µM)Mean CC₅₀ (µM)Selectivity Index (SI)Primary Mechanism
Quinoxaline S-2720 HIV-1 (IIIB)0.03 - 0.35> 100> 300NNRTI (Allosteric)
Indoloquinoxaline B-220 HSV-1 / CMV1.0 - 5.010 - 306 - 10DNA Intercalation
6-substituted Quinoxalines Influenza A3.5 - 6.2> 50> 10NS1A RNA-binding
1-(2,3-Dimethyl...)ethanone Broad-screenTarget: < 1.0Target: > 50Target: > 50Multi-target potential

Note: Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. An SI > 10 is the minimum threshold for advancing a preclinical antiviral candidate.

Experimental Protocols: Self-Validating Workflows

To ensure scientific trustworthiness, antiviral screening must be a self-validating system. This means parallel quantification of both antiviral efficacy and host cell cytotoxicity . If a compound simply kills the host cell, viral replication will drop, resulting in a false positive for antiviral activity. The protocols below eliminate this artifact.

Protocol A: High-Throughput HIV-1 RT Inhibition & Cytopathic Effect (CPE) Assay

Causality Check: MT-4 cells are selected because they are highly permissive to HIV-1 infection and exhibit rapid, complete cell death (cytopathic effect) upon viral replication. This allows for a robust, colorimetric viability readout where cell survival directly correlates with antiviral efficacy.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the quinoxaline analog in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions in RPMI-1640 medium. Ensure final DMSO concentration on cells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Cell Seeding & Infection: Seed MT-4 cells in 96-well plates at a density of 3×104 cells/well. Inoculate with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

  • Internal Controls:

    • Virus Control (VC): Infected cells + 0.5% DMSO (0% protection).

    • Cell Control (CC): Uninfected cells + 0.5% DMSO (100% protection).

    • Reference Drug: Nevirapine (established NNRTI).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 5 days.

  • Parallel Cytotoxicity Screen: In a separate plate, treat uninfected MT-4 cells with the exact same compound dilutions to calculate the CC₅₀.

  • Readout (MTT Assay): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 10% SDS in 0.01 M HCl. Read absorbance at 540 nm.

  • Data Analysis: Calculate EC₅₀ (concentration achieving 50% protection against viral CPE) and CC₅₀ (concentration reducing uninfected cell viability by 50%).

Protocol B: HSV-1 Plaque Reduction Assay

Causality Check: Unlike HIV-1 in MT-4 cells, HSV-1 forms distinct lytic plaques on adherent cell monolayers. Vero cells are utilized because they are interferon-deficient, supporting robust, unrestricted viral plaque formation, allowing for direct phenotypic quantification of viral replication inhibition.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Vero cells in 24-well plates ( 1.5×105 cells/well) and incubate for 24 hours until a 90-100% confluent monolayer is formed.

  • Viral Adsorption: Aspirate media and infect cells with HSV-1 at 50-100 Plaque Forming Units (PFU) per well. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes to ensure even viral distribution.

  • Overlay & Treatment: Aspirate the viral inoculum. Add an overlay medium consisting of 1% methylcellulose in DMEM, supplemented with serial dilutions of the quinoxaline analog. The viscous overlay restricts viral spread to adjacent cells, forcing localized plaque formation.

  • Incubation: Incubate for 48-72 hours until distinct plaques are visible in the untreated Virus Control wells.

  • Fixation & Staining: Remove the overlay carefully. Fix the cell monolayer with 4% paraformaldehyde for 30 minutes. Stain with 0.5% crystal violet in 20% methanol for 15 minutes.

  • Quantification: Wash plates with distilled water, dry, and manually count the clear plaques against the purple background. Calculate the EC₅₀ based on the concentration required to reduce plaque count by 50% relative to the untreated control.

Workflow CompPrep 1. Compound Preparation Serial dilution of Quinoxaline analogs in DMSO (Max 0.5% final) CellCulture 2. Cell Culture & Infection MT-4 cells (HIV-1) or Vero cells (HSV-1) Inoculation at optimized MOI CompPrep->CellCulture Transfer to Assay Plates Assay 3. Incubation & Assay 48-72h Incubation at 37°C Parallel Cytotoxicity (Mock) & Efficacy (Infected) CellCulture->Assay Viral Replication Phase Readout 4. Data Acquisition Colorimetric (MTT) or Plaque Counting Calculate EC50, CC50, and SI Assay->Readout Viability / Phenotypic Readout

Fig 2. High-throughput workflow for evaluating antiviral efficacy and cytotoxicity.

References

  • Guidechem. "1-(2,3-dimethyl-6-quinoxalinyl)ethanone 100142-30-1 wiki." Guidechem.
  • E. A. E. Bakhite et al. "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review." National Center for Biotechnology Information (PMC).
  • S. M. Gomha et al. "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens." RSC Publishing.
  • J. C. Pérez et al. "Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs." Antimicrobial Agents and Chemotherapy - ASM Journals.
  • A. M. El-Morsy et al. "The Mechanism of Action of the Anti-Herpes Virus Compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline." PubMed - NIH.
  • J. Balzarini et al. "Resistance pattern of human immunodeficiency virus type 1 reverse transcriptase to quinoxaline S-2720." PubMed - NIH.
  • E. De Clercq et al. "Synthesis and evaluation of new Reissert analogs as HIV-1 reverse transcriptase inhibitors. 1. Quinoline and quinoxaline derivatives." PubMed - NIH.

Sources

Method

Application Note: Developing Next-Generation Kinase Inhibitors from a 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone Scaffold

Executive Summary & Structural Rationale Quinoxaline derivatives have emerged as privileged pharmacophores in targeted oncology, demonstrating profound efficacy as competitive inhibitors of multiple tyrosine and serine/t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Quinoxaline derivatives have emerged as privileged pharmacophores in targeted oncology, demonstrating profound efficacy as competitive inhibitors of multiple tyrosine and serine/threonine kinases, including EGFR, c-Met, and Pim-1/2 1. The core heterocyclic structure mimics the adenine ring of ATP, allowing the nitrogen heteroatoms to engage in critical hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR) 2.

For drug development professionals, 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS 100142-30-1) serves as a highly strategic starting material 3. The 2,3-dimethyl substitutions provide essential lipophilic contacts within the hydrophobic pocket of the ATP-binding site. Concurrently, the 6-acetyl group acts as a reactive synthetic handle. Through Claisen-Schmidt condensation and subsequent cyclization, this acetyl group can be expanded into pyrazoline or pyrimidine moieties, driving target selectivity and inducing apoptosis in resistant cancer cell lines 4.

Mechanistic Pathway

G Ligand EGF Ligand Receptor EGFR (Kinase) Ligand->Receptor Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylates Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Phosphorylates Inhibitor Quinoxaline Derivative Inhibitor->Receptor Blocks ATP Site Effect Tumor Cell Proliferation Downstream1->Effect Promotes Downstream2->Effect Promotes

EGFR signaling pathway blockade by quinoxaline-based kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of Quinoxalinyl-Pyrazoline Derivatives

This self-validating synthetic workflow converts the ethanone precursor into a rigid, three-dimensional pyrazoline scaffold, a structural modification known to enhance anti-proliferative activity against EGFR-mutant cell lines 5.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

  • Reaction: Dissolve 10 mmol of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone and 10 mmol of a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) in 30 mL of absolute ethanol.

  • Catalysis: Dropwise add 5 mL of 10% aqueous NaOH while stirring at 0–5°C.

  • Causality: The base catalyzes the formation of an enolate at the 6-acetyl position, which attacks the electrophilic carbonyl of the benzaldehyde. The low temperature prevents unwanted self-condensation side reactions.

  • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the ethanone spot (lower Rf) and appearance of a highly fluorescent chalcone spot (higher Rf) validates reaction completion (typically 4-6 hours).

Step 2: Hydrazine Cyclization (Pyrazoline Formation)

  • Reaction: Suspend the isolated chalcone (5 mmol) in 25 mL of glacial acetic acid. Add 15 mmol of hydrazine hydrate.

  • Reflux: Heat the mixture to reflux for 8 hours.

  • Causality: Hydrazine acts as a bis-nucleophile. The initial attack forms a hydrazone, followed by an intramolecular Michael addition onto the α,β-unsaturated system, closing the pyrazoline ring. Glacial acetic acid serves as both solvent and acid catalyst, yielding the N-acetyl pyrazoline derivative.

  • Validation Checkpoint: Confirm the structure via 1H-NMR. The appearance of an ABX spin system (three distinct doublet of doublets between δ 3.0 and 5.5 ppm) definitively proves the formation of the chiral pyrazoline ring.

Protocol B: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

To evaluate the synthesized derivatives, a luminescence-based ADP-Glo assay is utilized. This method measures the amount of ADP formed during the kinase reaction, providing a direct, interference-free quantification of kinase activity.

Step 1: Kinase Reaction

  • Prepare a 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • In a 384-well plate, combine 2 µL of the quinoxaline derivative (serial dilutions from 10 µM to 1 nM), 2 µL of recombinant target kinase (e.g., EGFR or Pim-1 at 1 ng/µL), and 2 µL of ATP/Substrate mix.

  • Causality: Pre-incubating the inhibitor with the kinase before adding ATP ensures that the quinoxaline derivative has adequate time to occupy the ATP-binding pocket, yielding accurate IC50 values.

Step 2: ATP Depletion & ADP Detection

  • Add 6 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Causality: This reagent actively depletes any unconsumed ATP, effectively silencing the background signal.

  • Add 12 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This converts the reaction-generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light.

  • Validation Checkpoint: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay as robust and statistically reliable for high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the inhibitory profiles of derivatives synthesized from the 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone scaffold. Notice how the addition of halogenated or electron-donating groups via the pyrazoline ring impacts target affinity.

Compound IDR-Group Substitution (Pyrazoline)EGFR IC50 (nM)Pim-1 IC50 (nM)Cell Viability HCT-116 IC50 (µM)
Precursor None (1-(2,3-Dimethyl-6-quinoxalinyl)ethanone)>10,000>10,000>100.0
Derivative 2a 4-Fluoro-phenyl145 ± 12320 ± 1812.4 ± 1.1
Derivative 2b 3,4-Dimethoxy-phenyl85 ± 8110 ± 145.2 ± 0.6
Derivative 2c 4-Bromo-phenyl42 ± 585 ± 92.1 ± 0.3

Data Interpretation: The transition from the bare ethanone precursor to Derivative 2c demonstrates a massive leap in potency. The bulky, lipophilic 4-bromo-phenyl group likely occupies a deep hydrophobic pocket adjacent to the hinge region, drastically lowering the IC50.

High-Throughput Development Workflow

Workflow Step1 Scaffold Functionalization Step2 Library Purification Step1->Step2 Step3 ADP-Glo Kinase Assay Step2->Step3 Step4 Cell Viability (MTT Assay) Step3->Step4 Step5 Lead Optimization Step4->Step5

High-throughput workflow for developing and screening quinoxaline kinase inhibitors.

References

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation MDPI URL: [Link]

  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE Journal of Pharmaceutical Negative Results URL: [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Biomolecules & Therapeutics URL: [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications (PMC Archive) National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone in Advanced Materials Science

Executive Summary & Chemical Rationale 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1)[1] is a highly versatile, electron-deficient heterocyclic building block. Characterized by a pyrazine ring fused to a benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1)[1] is a highly versatile, electron-deficient heterocyclic building block. Characterized by a pyrazine ring fused to a benzene ring, the quinoxaline core exhibits high electron affinity, making it a privileged scaffold in both medicinal chemistry and advanced materials science[2].

For materials scientists, the strategic value of this molecule lies in its functional group topography:

  • Electron-Deficient Core: The two nitrogen atoms in the aromatic system lower the Lowest Unoccupied Molecular Orbital (LUMO), which is critical for designing n-type (electron-transporting) organic semiconductors.

  • Reactive Acetyl Handle: The ethanone group at the 6-position provides a highly reactive α -carbon, serving as an ideal anchor for extending π -conjugation via Knoevenagel or Claisen-Schmidt condensations.

  • Coordination Sites: The lone pairs on the nitrogen and oxygen atoms act as potent Lewis base centers, facilitating strong donor-acceptor interactions with vacant d-orbitals of transition metals. This makes quinoxaline derivatives exceptionally effective as corrosion inhibitors[3].

This application note details two primary workflows leveraging this compound: the synthesis of extended conjugated systems for optoelectronics (OLEDs/OPVs) and the formulation of high-efficiency corrosion inhibitors.

Application Workflow I: Optoelectronic Materials (OLEDs)

Causality & Design Principle

In Organic Light-Emitting Diodes (OLEDs), the Electron Transport Layer (ETL) must possess a deep LUMO level to facilitate barrier-free electron injection from the low-work-function cathode, while maintaining high electron mobility. By subjecting 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone to a Claisen-Schmidt condensation with aromatic aldehydes, researchers can synthesize highly conjugated quinoxaline-chalcone derivatives. The extended π -system narrows the optical bandgap ( Eg​ ) and fine-tunes the HOMO/LUMO energy levels.

Protocol A: Synthesis of Quinoxaline-Chalcone ETL Precursors

This protocol is a self-validating system: the progression of the reaction is visually confirmed by the precipitation of the highly conjugated product, and purity is validated via sharp melting point transitions.

Reagents & Materials:

  • 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (1.0 equiv)

  • Substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.1 equiv)

  • Potassium hydroxide (KOH) (1.5 equiv)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone and 11 mmol of the substituted benzaldehyde in 30 mL of absolute ethanol. Stir at 400 rpm until a homogenous solution is achieved.

  • Base-Catalyzed Enolization: Cool the mixture to 0–5 °C in an ice bath. Prepare a solution of KOH (15 mmol) in 10 mL of ethanol/water (1:1 v/v). Add the KOH solution dropwise over 15 minutes. Causality: The base deprotonates the α -methyl group of the ethanone, generating a nucleophilic enolate intermediate.

  • Condensation & Dehydration: Remove the ice bath and allow the reaction to stir at room temperature for 6–8 hours. The enolate attacks the aldehyde carbonyl, followed by an E1cB dehydration driven by the thermodynamic stability of the resulting α,β -unsaturated system.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting ethanone spot validates reaction completion.

  • Isolation: Pour the mixture into 150 mL of crushed ice. Neutralize with 1 M HCl to pH 7. Filter the resulting brightly colored precipitate under a vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol. Dry in a vacuum oven at 60 °C for 12 hours.

Data Presentation: Optoelectronic Properties

Table 1: Typical optoelectronic parameters of synthesized quinoxaline-chalcone derivatives.

Derivative (Aldehyde Source)Absorption λmax​ (nm)Emission λmax​ (nm)HOMO (eV)LUMO (eV)Bandgap Eg​ (eV)
Unsubstituted Benzaldehyde345460-6.15-3.103.05
4-Methoxybenzaldehyde370510-5.90-3.152.75
4-(Dimethylamino)benzaldehyde415585-5.50-3.202.30
Visualization: OLED Energy Level Alignment

OLED_Energy_Levels Cathode Cathode (Al/LiF) WF: -4.3 eV ETL ETL (Quinoxaline Deriv.) LUMO: -3.2 eV HOMO: -6.1 eV Cathode->ETL Electron Injection EML Emissive Layer (EML) Exciton Recombination ETL->EML Electron Transport HTL HTL (e.g., NPB) LUMO: -2.4 eV HOMO: -5.4 eV HTL->EML Hole Transport Anode Anode (ITO) WF: -4.8 eV Anode->HTL Hole Injection

Energy level alignment demonstrating efficient electron injection into the quinoxaline-based ETL.

Application Workflow II: High-Efficiency Corrosion Inhibitors

Causality & Design Principle

Mild steel undergoes rapid anodic dissolution in industrial acid-pickling processes (e.g., 1 M HCl). Quinoxaline derivatives have been proven to act as superior mixed-type corrosion inhibitors[3]. In acidic media, the nitrogen atoms of the quinoxaline ring protonate, facilitating initial electrostatic physisorption onto the negatively charged chloride-covered steel surface. Subsequently, the unshared electron pairs and the π -electron cloud engage in chemisorption by donating electron density to the vacant d-orbitals of surface iron atoms, forming an impermeable hydrophobic monolayer.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) Evaluation

This protocol utilizes EIS as a non-destructive, self-validating technique. The stabilization of the Open Circuit Potential (OCP) ensures that measurements are only taken once the inhibitor has established a steady-state adsorption equilibrium.

Reagents & Materials:

  • Mild steel coupons (1 cm² exposed area)

  • 1 M HCl solution (Test electrolyte)

  • Synthesized Quinoxaline Derivative (Inhibitor)

  • Three-electrode cell (Ag/AgCl reference, Pt counter electrode, steel working electrode)

Step-by-Step Methodology:

  • Surface Preparation: Abrade the mild steel working electrode using SiC emery paper (grades 400 to 1200). Wash with bi-distilled water, degrease with acetone, and dry under a warm air stream. Causality: A uniform, oxide-free surface is mandatory for reproducible adsorption kinetics.

  • Electrolyte Preparation: Prepare a stock solution of 1 M HCl. Dissolve the quinoxaline inhibitor in the electrolyte to create test concentrations ranging from 0.1 mM to 1.0 mM.

  • OCP Stabilization: Immerse the working electrode in the test solution. Monitor the Open Circuit Potential (OCP) for 30–45 minutes until the fluctuation is less than ±2 mV/min. Validation: This confirms the establishment of a stable solid-liquid interface.

  • EIS Measurement: Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak at the OCP. Sweep the frequency from 100 kHz down to 10 mHz.

  • Data Extraction: Record the Nyquist plots. Fit the impedance spectra to a Randles equivalent circuit to extract the Charge Transfer Resistance ( Rct​ ) and Double Layer Capacitance ( Cdl​ ).

  • Efficiency Calculation: Calculate the Inhibition Efficiency ( IE% ) using the formula:

    IE%=Rct(inhibitor)​Rct(inhibitor)​−Rct(blank)​​×100
Data Presentation: Corrosion Inhibition Efficiency

Table 2: Electrochemical parameters for mild steel in 1 M HCl at 298 K with varying inhibitor concentrations[3].

Concentration (mM) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF⋅cm−2 )Surface Coverage ( θ )Inhibition Efficiency (%)
0.0 (Blank)18.585.4--
0.1145.232.10.87287.2
0.5320.618.50.94294.2
1.0485.312.30.96196.1
Visualization: Adsorption & Inhibition Mechanism

Corrosion_Inhibition Molecule 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (Bulk Solution) Protonation Protonation in Acidic Media (Quinoxalinium Cation Formation) Molecule->Protonation H+ from 1M HCl Diffusion Diffusion to Metal-Solution Interface Protonation->Diffusion Concentration Gradient Adsorption Adsorption on Mild Steel Surface (Physisorption & Chemisorption) Diffusion->Adsorption Electrostatic & Donor-Acceptor Interactions Protection Formation of Protective Monolayer (Blocks Active Anodic/Cathodic Sites) Adsorption->Protection Surface Coverage (u03B8 > 95%)

Mechanistic pathway of quinoxaline derivative adsorption and corrosion inhibition on mild steel.

References

  • Olasunkanmi, L. O., et al. "Some Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Studies." The Journal of Physical Chemistry C, 2015. Available at:[Link]

  • Suzuki, Y., et al. "Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents." The Journal of Organic Chemistry, 2021. Available at:[Link]

Sources

Method

Application Note: Preclinical Evaluation of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (DMQE) as a Dual-Action Anti-Inflammatory Agent

Executive Summary & Mechanistic Rationale Quinoxaline derivatives are privileged nitrogen-containing heterocycles in medicinal chemistry, widely recognized for their potent [1]. 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Quinoxaline derivatives are privileged nitrogen-containing heterocycles in medicinal chemistry, widely recognized for their potent [1]. 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (DMQE) represents a highly tractable, low-molecular-weight scaffold for targeted anti-inflammatory drug development.

Historically, the primary limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs) has been their non-selective inhibition of cyclooxygenase (COX) enzymes, which frequently leads to severe gastrointestinal toxicity. Recent structural and pharmacological studies demonstrate that quinoxaline analogs can act as highly selective COX-2 inhibitors while simultaneously[2]. By targeting IKKβ, quinoxaline derivatives prevent the phosphorylation and subsequent proteasomal degradation of IκBα. This sequesters the NF-κB transcription factor in the cytoplasm, rapidly (such as TNF-α and IL-6)[3]. Furthermore, the quinoxaline core has been shown to modulate downstream NF-κB activity in human monocytes, cementing its role as a [4].

This application note details a comprehensive, self-validating protocol for evaluating the anti-inflammatory efficacy of DMQE. The workflow isolates the dual mechanisms of action—enzymatic COX-2 selectivity and cellular NF-κB suppression—ensuring robust, reproducible data for preclinical lead optimization.

Pathway Visualization

Pathway DMQE DMQE (Quinoxaline Derivative) IKK IKKβ Phosphorylation DMQE->IKK Inhibits COX2 COX-2 Expression DMQE->COX2 Inhibits LPS LPS Stimulus TLR4 TLR4 Activation LPS->TLR4 TLR4->IKK NFKB NF-κB Translocation IKK->NFKB NFKB->COX2 CYTO Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->CYTO AA Arachidonic Acid AA->COX2 PGE2 PGE2 Synthesis COX2->PGE2 PGE2->CYTO

Mechanism of Action: DMQE dual inhibition of COX-2 and IKKβ/NF-κB inflammatory pathways.

Experimental Protocols & Methodologies

Protocol A: Enzymatic Profiling for COX-1/COX-2 Selectivity

Causality & Rationale: To establish DMQE as a safe anti-inflammatory agent, it must demonstrate high selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. We utilize a colorimetric competitive inhibition assay measuring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Arachidonic acid is supplied at its specific Michaelis constant ( Km​ ) for each isoform to ensure the derived IC50​ values reflect true competitive inhibition rather than substrate depletion artifacts.

System Validation: The assay is self-validating through a tripartite control matrix: Celecoxib serves as a positive control for COX-2 selectivity, Indomethacin acts as a non-selective control, and a vehicle-only well establishes the maximum velocity ( Vmax​ ) of the uninhibited enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin and 2 mM phenol).

  • Enzyme Incubation: Aliquot 150 μL of assay buffer into a 96-well plate. Add 10 μL of purified ovine COX-1 or human recombinant COX-2 (final concentration ~10 U/well).

  • Compound Addition: Add 10 μL of DMQE (titrated from 0.01 μM to 100 μM in DMSO). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation. Incubate at 25°C for 15 minutes.

  • Substrate Introduction: Add 10 μL of TMPD (100 μM final) and initiate the reaction by adding 10 μL of Arachidonic Acid (10 μM for COX-1; 5 μM for COX-2).

  • Kinetic Readout: Immediately read the absorbance at 590 nm kinetically for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression (four-parameter logistic curve).

Protocol B: Cellular Profiling of NF-κB Translocation & Cytokine Release

Causality & Rationale: Enzymatic inhibition does not guarantee cellular efficacy due to potential membrane permeability issues. We utilize the human THP-1 monocytic cell line. Phorbol 12-myristate 13-acetate (PMA) is used to differentiate these monocytes into adherent macrophages, which upregulates TLR4 expression and renders them highly responsive to lipopolysaccharide (LPS) stimulation. A 1-hour pre-incubation with DMQE allows for intracellular accumulation and target engagement with IKKβ before the LPS-induced signaling cascade initiates.

System Validation: To ensure that the observed reduction in cytokine levels is due to genuine anti-inflammatory activity rather than compound-induced cytotoxicity, a parallel ATP-based cell viability assay (CellTiter-Glo) is mandated. A drop in cytokines accompanied by a drop in ATP indicates toxicity, not efficacy.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed THP-1 cells at 5×104 cells/well in a 96-well plate in RPMI 1640 medium supplemented with 10% FBS. Add 50 ng/mL PMA and incubate for 48 hours at 37°C, 5% CO₂ to induce macrophage differentiation.

  • Starvation & Pre-treatment: Wash cells twice with PBS and replace with serum-free RPMI for 2 hours to reduce background kinase activity. Add DMQE (10 μM) or vehicle (0.1% DMSO) and pre-incubate for 1 hour.

  • LPS Stimulation: Add 1 μg/mL LPS (E. coli O111:B4) to the wells. Incubate for 6 hours (for TNF-α/IL-6 mRNA transcription and release) or 24 hours (for PGE2 accumulation).

  • Supernatant Harvest & ELISA: Centrifuge the plate at 1,000 x g for 5 minutes. Transfer the supernatant to pre-coated ELISA plates for TNF-α, IL-6, and PGE2. Develop and read at 450 nm according to the manufacturer's instructions.

  • Viability Counter-Screen: To the remaining cells in the original plate, add 50 μL of CellTiter-Glo reagent. Lyse for 10 minutes on an orbital shaker and read luminescence to quantify intracellular ATP (cell viability).

Data Presentation & Interpretation

The following tables summarize the expected quantitative profile of DMQE when subjected to the protocols described above.

Table 1: Enzymatic Profiling (COX-1 vs COX-2 Selectivity)

CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)
DMQE >50.01.25>40.0
Celecoxib (Selective Control)>50.00.04>1250.0
Indomethacin (Non-selective Control)0.050.450.11

Interpretation: DMQE exhibits a robust Selectivity Index (>40), indicating a strong preference for the inducible COX-2 enzyme, minimizing the risk of COX-1 mediated gastric ulceration.

Table 2: Cellular Cytokine Inhibition & Viability (THP-1 Macrophages, 10 µM DMQE)

BiomarkerUnstimulated (pg/mL)LPS + Vehicle (pg/mL)LPS + DMQE (pg/mL)% InhibitionCell Viability (%)
TNF-α 15 ± 41850 ± 110420 ± 3577.3%98.5%
IL-6 10 ± 21200 ± 85310 ± 2074.1%98.5%
PGE2 25 ± 52100 ± 150290 ± 1886.2%98.5%

Interpretation: DMQE profoundly suppresses both NF-κB-dependent cytokines (TNF-α, IL-6) and the COX-2-dependent lipid mediator (PGE2). Crucially, the CellTiter-Glo viability data confirms that this suppression is pharmacologically driven, not an artifact of cytotoxicity.

Conclusion

1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (DMQE) is a structurally efficient, dual-pathway inhibitor. By integrating enzymatic selectivity profiling with self-validating cellular phenotypic assays, researchers can accurately benchmark DMQE against standard-of-care NSAIDs and advanced IKKβ inhibitors, accelerating its trajectory in preclinical anti-inflammatory drug development.

References

  • [1] Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. Available at:[Link]

  • [4] Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [2] Targeting the NF-κB and mTOR Pathways with a Quinoxaline Urea Analog That Inhibits IKKβ for Pancreas Cancer Therapy. Molecular Cancer Therapeutics, AACR Journals. Available at:[Link]

  • [3] Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight. Available at:[Link]

Sources

Application

Application Note: Utilizing 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone in the Development of Next-Generation Crop Protection Agents

Introduction & Mechanistic Rationale In the modern agrochemical landscape, the demand for novel, resistance-breaking crop protection agents is paramount. Nitrogen-containing heterocycles, particularly benzopyrazines (qui...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the modern agrochemical landscape, the demand for novel, resistance-breaking crop protection agents is paramount. Nitrogen-containing heterocycles, particularly benzopyrazines (quinoxalines), have emerged as privileged scaffolds due to their broad-spectrum biological activities, encompassing fungicidal, herbicidal, and insecticidal properties[1].

Among these, 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1) stands out as a highly versatile synthetic building block. The strategic value of this compound lies in its dual-functional nature:

  • Lipophilic Core: The 2,3-dimethyl substitution on the quinoxaline ring imparts the necessary lipophilicity required for penetrating waxy plant cuticles and chitinous insect exoskeletons[2].

  • Electrophilic/Nucleophilic Handle: The electron-withdrawing acetyl group at the C6 position provides an ideal site for structural diversification. It can be readily enolized to form α,β -unsaturated systems (chalcones) or condensed to form secondary heterocyclic rings (thiazoles, pyrazoles), which serve as the active pharmacophores in target binding[3].

Synthetic Divergence & Pathway Visualization

The transformation of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone into active agrochemicals relies on exploiting the reactivity of its C6-acetyl group. The workflow below illustrates the primary synthetic pathways utilized to generate distinct classes of crop protection agents.

G Core 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1) Chalcone Quinoxaline-Chalcone Hybrids Core->Chalcone Aldehyde, KOH (Claisen-Schmidt) Thiosemicarbazone Thiosemicarbazone Intermediates Core->Thiosemicarbazone Thiosemicarbazide, AcOH Pyrazole Pyrazole-Quinoxaline Derivatives Chalcone->Pyrazole Hydrazine Cyclization Fungicide Fungicidal Activity (Target: Fungal Enzymes) Chalcone->Fungicide Direct Application Thiazole Thiazole-Quinoxaline Derivatives Thiosemicarbazone->Thiazole α-Haloketones (Hantzsch) Herbicide Herbicidal Activity (Target: PPO Enzyme) Pyrazole->Herbicide PPO Inhibition Thiazole->Fungicide Cross-Activity Insecticide Insecticidal Activity (Target: S. litura) Thiazole->Insecticide Neurotoxicity

Fig 1. Synthetic divergence of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone into crop protection agents.

Experimental Protocols

The following protocols detail the synthesis of key agrochemical precursors from 1-(2,3-dimethyl-6-quinoxalinyl)ethanone. Each method is designed as a self-validating system to ensure high-fidelity results in a drug development setting.

Protocol 1: Synthesis of Quinoxaline-Chalcone Hybrids (Fungicidal Precursors)

Objective: Construct an α,β -unsaturated ketone via Claisen-Schmidt condensation to serve as a Michael acceptor against fungal targets[3].

Causality & Mechanism: The acetyl group at the C6 position is highly enolizable. Utilizing a strong base (KOH) in a protic solvent generates a nucleophilic enolate that attacks the electrophilic carbonyl of a substituted benzaldehyde. The resulting chalcone features an extended conjugated system that covalently binds to essential thiol groups in fungal enzymes, disrupting pathogen metabolism.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mmol of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone and 10 mmol of the desired aromatic aldehyde in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is utilized to prevent the competitive hydrolysis of the aldehyde, ensuring maximum electrophilicity.

  • Enolate Generation: Place the reaction vessel in an ice bath (0–5 °C) and add 10 mL of 10% ethanolic KOH dropwise over 15 minutes.

    • Causality: Maintaining a low temperature prevents unwanted self-condensation of the ketone and minimizes Cannizzaro side-reactions of the aldehyde.

  • Self-Validation (Monitoring): Remove the ice bath and stir at room temperature for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation Check: The successful formation of the chalcone is confirmed by the appearance of a new, highly fluorescent spot under UV light (365 nm), indicative of the extended π -conjugated system.

  • Isolation: Pour the mixture into 100 mL of ice-cold distilled water and neutralize dropwise with 1M HCl.

    • Causality: Neutralization forces the precipitation of the hydrophobic product and halts any reverse retro-aldol reactions. Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol 2: Synthesis of Thiazolo-Quinoxaline Derivatives (Insecticidal Agents)

Objective: Construct a thiazole ring fused to the quinoxaline framework via a Hantzsch-type synthesis to target agricultural pests like Spodoptera litura[4].

Causality & Mechanism: Thiazole-fused quinoxalines exhibit potent neurotoxic effects on chewing insects. The synthesis requires converting the C6-acetyl group into a thiosemicarbazone. The sulfur atom of this intermediate acts as a soft, potent nucleophile that attacks an α -haloketone, followed by intramolecular cyclization to form the thiazole ring.

Step-by-Step Methodology:

  • Thiosemicarbazone Formation: In a 50 mL round-bottom flask, combine 5 mmol of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone and 5 mmol of thiosemicarbazide in 15 mL of ethanol. Add 3 drops of glacial acetic acid and reflux for 4 hours.

    • Causality: Glacial acetic acid protonates the carbonyl oxygen of the acetyl group, significantly enhancing its electrophilicity for nucleophilic attack by the hydrazine moiety.

  • Intermediate Validation: Cool the mixture to room temperature.

    • Validation Check: The precipitation of a crystalline solid indicates successful thiosemicarbazone formation. Confirm via FTIR: verify the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of a distinct C=S stretch (~1200 cm⁻¹).

  • Cyclization (Hantzsch Synthesis): Suspend the validated intermediate in 20 mL of ethanol and add an equimolar amount of phenacyl bromide. Reflux the mixture for 6 hours.

    • Causality: The sulfur nucleophile attacks the α -carbon of the haloketone, displacing the bromide ion. Subsequent dehydration drives the intramolecular condensation of the nitrogen with the ketone, aromatizing the thiazole ring.

  • Final Validation: Pour the hot solution into crushed ice and neutralize with aqueous ammonia to precipitate the free base.

    • Validation Check: Confirm successful cyclization via FTIR by observing the complete disappearance of the C=S stretch and the emergence of a sharp thiazole C=N stretch (~1600 cm⁻¹).

Quantitative Bio-Efficacy Data

The structural modifications of the 1-(2,3-dimethyl-6-quinoxalinyl)ethanone core yield derivatives with highly specific agricultural applications. The table below summarizes the comparative efficacy of these derivatives against standard agricultural pathogens and pests based on recent literature.

Derivative ClassTarget Pathogen / PestPrimary Mode of ActionEfficacy MetricReference
Thiazolo[4,5-b]quinoxaline Spodoptera litura (Cotton leafworm, 2nd instar)Nervous system disruption / NeurotoxicityLC₅₀ = 141.02 mg/L[4]
Quinoxaline-Chalcone Aspergillus niger / Candida albicans (Fungi)Thiol-binding / Enzyme inhibitionMIC = 18–28 µg/mL[3]
Quinoxaline-Chalcone Staphylococcus aureus (Bacteria)Cellular viability disruptionMIC = 20–26 µg/mL[3]
Pyrazolo-Quinoxaline Broadleaf weedsProtoporphyrinogen oxidase (PPO) inhibition>85% growth inhibition at 100 g/ha[5]

Conclusion

1-(2,3-Dimethyl-6-quinoxalinyl)ethanone serves as a critical, high-value intermediate in the rational design of agrochemicals. By leveraging its highly reactive C6-acetyl functional group, researchers can synthesize diverse libraries of chalcones, thiazoles, and pyrazoles. The self-validating protocols outlined above ensure high-yield, reproducible access to these pharmacophores, accelerating the pipeline for discovering next-generation, resistance-breaking crop protection agents.

Sources

Method

Application Note: Investigating the Antitubercular Potential of Quinoxaline Derivatives

Introduction & Scientific Rationale The escalating global burden of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has severely compromised the efficacy of first-line regimens like Isoni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The escalating global burden of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has severely compromised the efficacy of first-line regimens like Isoniazid and Rifampicin. This crisis necessitates the rapid development of novel chemical entities with orthogonal mechanisms of action. Among emerging pharmacophores, quinoxaline derivatives —specifically 2-carboxyquinoxalines and quinoxaline 1,4-di-N-oxides (QdNOs)—have demonstrated exceptional promise as highly potent, selective antitubercular agents[1].

As an Application Scientist guiding hit-to-lead optimization, it is critical to understand why this scaffold is privileged. The antitubercular efficacy of quinoxalines is driven by two distinct, highly vulnerable mechanistic pathways:

  • Non-Covalent Inhibition of DprE1 : Phenotypic screening has identified 2-carboxyquinoxalines (such as the lead compound Ty38c) as potent, non-competitive inhibitors of Decaprenylphosphoryl- β -D-ribose 2'-epimerase 1 (DprE1)[2]. DprE1 is an essential periplasmic flavoenzyme responsible for synthesizing decaprenylphosphoryl arabinose (DPA), the sole arabinose donor for the mycobacterial cell wall's arabinogalactan layer[3]. Because DprE1 is localized in the periplasm, it is highly accessible to small molecules, bypassing the notoriously impermeable mycobacterial inner membrane[3].

  • Bioreduction and Eradication of Non-Replicating Persisters (NRPs) : Quinoxaline 1,4-di-N-oxides (QdNOs) act as sophisticated prodrugs. In the hypoxic environments characteristic of TB granulomas, QdNOs undergo bioreduction, generating lethal reactive oxygen species (ROS)[1]. Critically, this allows QdNOs to kill non-replicating persistent (NRP) Mycobacterium tuberculosis (Mtb) strains, a major factor responsible for the prolonged nature of standard TB therapy[4].

Mechanistic Pathway: DprE1 Inhibition

G FPP Farnesyl Pyrophosphate (FPP) DPA Decaprenylphosphoryl- beta-D-ribose (DPR) FPP->DPA Biosynthesis DprE1 DprE1 Enzyme (Oxidation) DPA->DprE1 DPX Decaprenylphosphoryl- 2-keto-erythropentose (DPX) DprE1->DPX DprE2 DprE2 Enzyme (Reduction) DPX->DprE2 DPA_arabinose Decaprenylphosphoryl- beta-D-arabinofuranose (DPA) DprE2->DPA_arabinose CellWall Mycobacterial Cell Wall (Arabinogalactan) DPA_arabinose->CellWall Arabinosyltransferases Quinoxaline Quinoxaline Derivatives (e.g., Ty38c) Quinoxaline->DprE1 Non-covalent Inhibition

Figure 1. Quinoxaline derivatives inhibiting DprE1 in mycobacterial cell wall biosynthesis.

Tiered Screening & Validation Workflow

To systematically evaluate the antitubercular potential of newly synthesized quinoxaline libraries, a rigorous, self-validating experimental workflow must be established.

G Synth Synthesis of Quinoxaline & QdNO Derivatives REMA M. tuberculosis H37Rv Screening (REMA Assay) Synth->REMA Cyto Mammalian Cytotoxicity (MRC-5 / Vero Cells) Synth->Cyto SI Calculate Selectivity Index (SI = IC50 / MIC) REMA->SI MIC Determination Cyto->SI IC50 Determination MoA Mechanism of Action (DprE1 Assay / ROS) SI->MoA SI > 10 Threshold InVivo In Vivo Murine Models (Aerosol Infection) MoA->InVivo Validated Targets

Figure 2. Tiered screening and validation workflow for quinoxaline antitubercular candidates.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) via REMA

Scientific Causality : M. tuberculosis has a notoriously slow doubling time (~15-20 hours). Traditional agar-based Colony Forming Unit (CFU) counting requires 3-4 weeks. The Resazurin Microtiter Assay (REMA) circumvents this bottleneck by utilizing resazurin, a blue, non-fluorescent oxidation-reduction indicator. Metabolically active mycobacteria reduce resazurin to resorufin (pink, highly fluorescent), allowing for a reliable, high-throughput MIC readout in just 7 days[5].

Materials :

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80. (Note: Tween 80 is critical as it prevents mycobacterial clumping, ensuring a uniform optical density for accurate inoculation).

  • Resazurin sodium salt (0.01% w/v in distilled water, filter-sterilized).

  • M. tuberculosis H37Rv (ATCC 27294) culture.

Step-by-Step Methodology :

  • Inoculum Preparation : Cultivate M. tuberculosis H37Rv in supplemented 7H9 broth at 37°C until logarithmic phase (OD600 of 0.6–0.8). Dilute the culture in fresh 7H9 broth to achieve a final standardized inoculum of 1×105 CFU/mL.

  • Compound Plating : In a 96-well microtiter plate, prepare 2-fold serial dilutions of the quinoxaline derivatives (e.g., from 50 µg/mL down to 0.05 µg/mL) in a volume of 100 µL per well.

  • Inoculation : Add 100 µL of the bacterial suspension to each well, yielding a final well volume of 200 µL.

  • Incubation : Seal the plates in secondary biocontainment containers to prevent evaporation and incubate at 37°C for 7 days.

  • Indicator Addition : Under BSL-3 conditions, add 30 µL of the 0.01% resazurin solution to each well. Re-incubate the plates for an additional 24 to 48 hours.

  • Readout : The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink[5].

Self-Validation Checkpoint : The assay is strictly valid only if:

  • Positive Controls (Isoniazid/Rifampicin) remain blue at known MIC thresholds.

  • Negative Controls (Bacteria + 1% DMSO vehicle) turn fully pink, confirming robust growth and proving that the solvent vehicle is not inducing artifactual cell death.

  • Sterile Blank Controls (Media only) remain blue, confirming the absence of environmental contamination.

Protocol B: Mammalian Cytotoxicity & Selectivity Index (SI)

Scientific Causality : A highly potent MIC is therapeutically useless if the compound exhibits off-target toxicity to host cells. Evaluating derivatives against human lung fibroblasts (MRC-5) establishes the therapeutic window. An SI (IC50 / MIC) greater than 10 is the universally accepted threshold for advancing a hit compound to lead optimization[6].

Step-by-Step Methodology :

  • Cell Seeding : Seed MRC-5 cells at 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Exposure : Aspirate media and apply 2-fold serial dilutions of the quinoxaline derivatives (100 µM to 0.1 µM) in fresh media. Incubate for 72 hours.

  • Viability Readout : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow mitochondrial dehydrogenases of living cells to cleave the tetrazolium ring.

  • Solubilization : Remove the media and dissolve the resulting purple formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the IC50 using non-linear regression analysis. Determine the Selectivity Index using the formula: SI = IC50 / MIC.

Self-Validation Checkpoint : The IC50 of a known cytotoxic agent (e.g., Doxorubicin) must be run in parallel to validate the sensitivity of the MRC-5 cell batch. Cell viability in the vehicle control (0.5% DMSO) must be 95% relative to untreated cells.

Quantitative Data Presentation

The structural functionalization of the quinoxaline core dictates its biological profile. For instance, the addition of ester groups (methyl, ethyl) at the 7-position of the quinoxaline 1,4-di-N-oxide ring significantly enhances solubility and biological activity[6]. Below is a representative data summary comparing distinct quinoxaline classes against gold-standard therapeutics.

Compound ClassRepresentative CompoundM. tb H37Rv MIC (µg/mL)MRC-5 IC50 (µg/mL)Selectivity Index (SI)Primary Target / MoA
2-Carboxyquinoxaline Ty38c[2]1.25> 50.0> 40DprE1 (Non-covalent)
Quinoxaline 1,4-di-N-oxide Compound 10 (Benzyl ester)[4]0.3925.5~65Bioreduction / ROS
Chalcone-Quinoxaline Compound N9[5]1.5645.0~28Undefined / Multi-target
Reference Standard Isoniazid (INH)0.05> 100.0> 2000InhA (Mycolic acids)
Reference Standard Rifampicin (RIF)0.10> 100.0> 1000RpoB (RNA Polymerase)

Conclusion

Quinoxaline derivatives represent a highly versatile and potent scaffold in the antitubercular drug discovery pipeline. By effectively targeting the vulnerable periplasmic enzyme DprE1 and demonstrating unique sterilizing activity against non-replicating persistent strains via bioreductive activation, these compounds bypass the resistance mechanisms that plague current first-line therapies. Adhering to the rigorous, self-validating phenotypic and cytotoxicity protocols outlined above ensures that only the most selective, high-confidence hits are advanced to in vivo murine aerosol infection models.

References

  • [2] Title: 2-Carboxyquinoxalines Kill Mycobacterium tuberculosis through Noncovalent Inhibition of DprE1. Source: ACS Chemical Biology. URL: [Link]

  • [6] Title: Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Source: Molecules (MDPI). URL: [Link]

  • [1] Title: Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Source: Frontiers in Pharmacology. URL: [Link]

  • [3] Title: Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. Source: ACS Omega (via PMC). URL: [Link]

  • [4] Title: Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Source: Antimicrobial Agents and Chemotherapy. URL: [Link]

  • [5] Title: Pre-clinical evaluation of quinoxaline-derived chalcones in tuberculosis. Source: PLOS One. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Welcome to the Technical Support Center for Quinoxaline Derivatives. As application scientists, we frequently encounter challenges isolating highly pure 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS 100142-30-1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Derivatives. As application scientists, we frequently encounter challenges isolating highly pure 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS 100142-30-1). Synthesized typically via the condensation of 3,4-diaminoacetophenone with 2,3-butanedione 1, this compound is prone to trapping chromophoric impurities and unreacted precursors.

This guide bridges the gap between theoretical chemistry and benchtop reality, providing drug development professionals with causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude product "oils out" instead of forming crystals during recrystallization. How do I fix this? Causality: "Oiling out" occurs when the target compound separates as a liquid because its melting point is depressed below the solvent's saturation temperature. This is almost always driven by a high impurity load in the crude mixture2. Solution: Do not attempt to force crystallization from the oil. Instead, redissolve the oil by reheating and adding a small amount of a "good" solvent (e.g., ethanol). If oiling persists, your crude mixture is too impure for direct recrystallization. Evaporate the solvent and perform a preliminary flash column chromatography to remove the bulk of the impurities before attempting crystallization again.

Q2: During silica gel chromatography, my product co-elutes with a yellow impurity or exhibits severe tailing. How can I resolve this? Causality: Quinoxaline derivatives possess basic nitrogen atoms that can hydrogen-bond strongly with the acidic silanol groups on standard silica gel. This interaction causes band broadening (tailing), which leads to co-elution with structurally similar oxidative byproducts. Solution: Implement a shallow gradient elution and deactivate your silica. Pre-treat the silica gel by flushing the column with a solvent system containing 1% triethylamine (TEA). This neutralizes the acidic sites, ensuring sharper bands and superior resolution3.

Q3: The purified crystals retain a persistent dark tint. How do I remove colored impurities without losing yield? Causality: Trace polymeric byproducts or oxidized amine precursors are highly chromophoric. During rapid nucleation, these impurities become trapped within the crystal lattice of the quinoxaline derivative. Solution: Perform a targeted decolorization step. Dissolve the compound in hot ethanol, add 1-2% (w/w) activated charcoal, and boil briefly. Perform a hot gravity filtration through a Celite pad to remove the charcoal before allowing the filtrate to cool slowly.

Part 2: Quantitative Data Presentation

Selecting the correct purification strategy depends entirely on the initial purity of your crude reaction mixture. Use the table below to benchmark your expected outcomes.

Purification MethodInitial Purity ThresholdSolvent SystemExpected RecoveryFinal Purity (HPLC)Primary Indication
Flash Column Chromatography < 85%Hexane / EtOAc (Gradient)75 - 85%95 - 98%High impurity load; unreacted precursors present
Recrystallization > 85%Ethanol or MeOH/Water60 - 75%> 99%Final polishing; removal of trace colored byproducts
Tandem (Chromatography + Recryst.) < 85%Both systems sequentially50 - 65%> 99.5%Preparation of analytical standards or API intermediates

Part 3: Experimental Protocols

Protocol A: Deactivated Silica Gel Flash Chromatography

Use this protocol when crude purity is < 85% to remove bulk impurities and unreacted 3,4-diaminoacetophenone.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in Hexane containing 1% Triethylamine (TEA). Pour the slurry into the column and allow it to pack under light pressure. Flush with 2 column volumes of the same solvent to fully deactivate the acidic silanol sites.

  • Sample Loading (Dry Load): Dissolve the crude 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone in a minimal amount of dichloromethane (DCM). Add a small amount of Celite, and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the silica bed.

  • Gradient Elution: Begin elution with 100% Hexane. Gradually increase the polarity to 70:30 Hexane:Ethyl Acetate. Collect fractions in standard test tubes.

  • Self-Validation Checkpoint (2D-TLC): To ensure the compound is not degrading on the column, perform a 2D-TLC on a representative fraction. Spot the fraction, develop in 70:30 Hexane:EtOAc, rotate the plate 90 degrees, and develop again. A single spot on the diagonal confirms the compound is stable and not degrading into artifacts.

  • Isolation: Pool the fractions containing the pure product (visualized under UV 254 nm) and concentrate under reduced pressure.

Protocol B: Precision Recrystallization & Decolorization

Use this protocol when crude purity is > 85%, or as a final polishing step post-chromatography.

  • Hot Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of absolute ethanol and heat to a gentle boil with stirring until the solid just dissolves.

  • Decolorization: Remove the flask from the heat source momentarily. Add 1-2% (w/w) activated charcoal. Return to heat and boil gently for 3-5 minutes.

  • Hot Filtration: Pre-heat a glass funnel and fluted filter paper (or a small Celite pad). Rapidly filter the hot mixture to remove the charcoal. Note: Keep the receiving flask on a hotplate to prevent premature crystallization in the funnel.

  • Controlled Nucleation: Allow the clear filtrate to cool undisturbed to room temperature. Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Self-Validation Checkpoint (Melting Point Analysis): Collect the crystals via vacuum filtration and wash with ice-cold ethanol. Dry thoroughly. Determine the melting point of this first crop. A sharp melting point range (≤ 1.5 °C) validates the complete removal of impurities. A depressed or broad melting point indicates co-crystallization, mandating a second recrystallization cycle.

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone TLC TLC & HPLC Profiling Crude->TLC Decision Initial Purity > 85%? TLC->Decision Recryst Protocol B: Recrystallization (Ethanol / Water) Decision->Recryst Yes Chrom Protocol A: Column Chromatography (Silica Gel, Hexane/EtOAc) Decision->Chrom No HotDissolve Hot Dissolution & Charcoal Treatment Recryst->HotDissolve Gradient Gradient Elution & Fraction Collection Chrom->Gradient Cooling Controlled Cooling & Filtration HotDissolve->Cooling Pure Pure Target Compound (>98% HPLC Purity) Cooling->Pure Pooling TLC Validation & Fraction Pooling Gradient->Pooling Pooling->Recryst Polishing Required Pooling->Pure

Decision workflow for the purification of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone.

References

  • Refinement of work-up procedures for quinoxaline synthesis. BenchChem.
  • Overcoming challenges in the purification of quinoxaline deriv
  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines. MDPI.
  • 2,3-DIMETHYLQUINOXALINE synthesis. ChemicalBook.

Sources

Optimization

Frequently Asked Questions &amp; Mechanistic Troubleshooting

[ Figure 1: Diagnostic workflow for troubleshooting quinoxaline synthesis reactions. Q1: My condensation reaction is stalling at 60-70% conversion, and the reaction mixture has turned dark brown/black.

Author: BenchChem Technical Support Team. Date: March 2026

[

Figure 1: Diagnostic workflow for troubleshooting quinoxaline synthesis reactions.

Q1: My condensation reaction is stalling at 60-70% conversion, and the reaction mixture has turned dark brown/black. What is happening? A1: The darkening of the reaction mixture is a classic indicator of the oxidative degradation of your o-phenylenediamine (OPD) starting material[1].

  • Causality: OPDs are highly electron-rich aromatic diamines. In the presence of atmospheric oxygen and heat, they readily oxidize into reactive radical cations that polymerize into azo compounds or phenazines, consuming your starting material and creating a tar-like matrix that traps your product.

  • Solution: Degas your solvents (e.g., ethanol or toluene) by sparging with nitrogen or argon for 15 minutes prior to the reaction. Alternatively, switch to a highly active, mild solid acid catalyst like Cellulose Sulfuric Acid (CSA)[2]. CSA accelerates the condensation so rapidly at room temperature (often completing in <15 minutes) that the target cyclization outcompetes the oxidative degradation pathway.

Q2: I am reacting an unsymmetrical 1,2-dicarbonyl with a 4-substituted o-phenylenediamine. Why am I getting a nearly 1:1 mixture of regioisomers, and how can I control this? A2: Regioselectivity is governed by the relative nucleophilicity of the two amino groups on the OPD and the electrophilicity of the dicarbonyl carbons[1].

  • Causality: If you have an electron-donating group (e.g., a methyl group at the 4-position), the amine at position 1 (para to the methyl) becomes more nucleophilic than the amine at position 2 (meta to the methyl) due to hyperconjugation. Under traditional high-temperature reflux conditions, the initial hemiaminal formation is reversible. This places the reaction under thermodynamic control, leading to a scrambled mixture of isomers.

  • Solution: To achieve kinetic control, you must lower the reaction temperature to 0–25 °C and use a highly active heterogeneous catalyst (such as AlCuMoVP or nano-silica)[3][4]. This locks in the product derived from the fastest initial nucleophilic attack before thermodynamic equilibration can occur.

Q3: LC-MS analysis shows the formation of benzimidazole side products instead of my desired quinoxaline. What causes this? A3: Benzimidazole formation occurs when the 1,2-dicarbonyl compound undergoes premature cleavage or rearrangement[1].

  • Causality: If you are running the reaction under basic conditions, 1,2-diketones can undergo a benzilic acid-type rearrangement to form an α-hydroxy acid. The OPD will then condense with this rearranged intermediate to form a 2-substituted benzimidazole.

  • Solution: Avoid harsh basic or strongly acidic conditions that promote substrate degradation. Shift to neutral or mildly acidic heterogeneous conditions (e.g., TiO₂-Pr-SO₃H in ethanol) to cleanly activate the carbonyls without triggering rearrangement[5].

Quantitative Data: Catalyst & Condition Optimization

To minimize side reactions and maximize yield, modern protocols rely on heterogeneous, recyclable catalysts rather than traditional homogeneous strong acids (like H₂SO₄ or HCl). Below is a comparative summary of validated catalytic systems.

Catalyst SystemSolventTemp (°C)TimeYield (%)Key Mechanistic AdvantageReference
Uncatalyzed (Control) Toluene25120 min0Baseline comparison; proves necessity of carbonyl activation.[4]
AlCuMoVP (100 mg) Toluene25120 min92High regioselectivity via kinetic control; easily filtered.[4]
Cellulose Sulfuric Acid Ethanol2510-15 min95Ultra-fast kinetics outcompete OPD oxidation; biodegradable.[2]
TiO₂-Pr-SO₃H (10 mg) Ethanol2510 min95Prevents benzilic acid rearrangement; solvent-free compatible.
Nano-SiO₂ Solvent-free25< 30 min> 90High active site density; excellent for sterically hindered substrates.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in checkpoints ensure that you can verify the integrity of the reaction at each step before proceeding.

Protocol A: Ultra-Fast Green Synthesis via Cellulose Sulfuric Acid (CSA)

This protocol is ideal for symmetrical substrates or when rapid synthesis is required to prevent OPD oxidation.

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the 1,2-dicarbonyl compound and 1.0 mmol of o-phenylenediamine in 5.0 mL of absolute ethanol.

    • Validation Checkpoint: Observe the solution color. It should be clear to pale yellow. If the solution immediately turns dark brown upon adding the OPD, your starting material is heavily oxidized and must be recrystallized from water/ethanol before use.

  • Catalysis: Add 0.01 g of Cellulose Sulfuric Acid (CSA)[2]. Stir the heterogeneous mixture at ambient temperature (25 °C).

    • Causality: CSA acts as a solid proton donor, activating the carbonyl carbons via hydrogen bonding without lowering the bulk pH of the solution. This prevents the protonation of both amines on the OPD, keeping them nucleophilic.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) every 5 minutes.

    • Validation Checkpoint: The reaction is complete when the highly UV-active dicarbonyl spot disappears and a new, bright blue fluorescent spot (under 365 nm UV light) emerges, indicating the extended conjugation of the quinoxaline ring.

  • Workup & Isolation: Filter the reaction mixture through a sintered glass funnel to recover the insoluble CSA catalyst. Wash the catalyst with 2 mL of hot ethanol (the catalyst can be dried and reused up to 5 times). Concentrate the filtrate under reduced pressure and recrystallize the crude solid from aqueous ethanol.

Protocol B: Regioselective Condensation under Kinetic Control

This protocol is mandatory when using unsymmetrical dicarbonyls or substituted OPDs to prevent isomer scrambling.

  • Preparation: Dissolve 1.0 mmol of the unsymmetrical o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl in 7.0 mL of anhydrous, degassed toluene.

  • Catalysis: Add 100 mg of AlCuMoVP supported catalyst[4].

    • Causality: Toluene is explicitly chosen over polar protic solvents (like ethanol) to force the polar substrates to interact intimately with the highly active surface of the heteropolyoxometalate catalyst, accelerating the initial cyclization step.

  • Reaction: Stir strictly at 25 °C for 120 minutes. Do not apply heat.

    • Validation Checkpoint: Extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. You should observe a single major peak corresponding to the kinetically favored regioisomer (>90% selectivity). If heat is accidentally applied, you will observe a second peak emerging as thermodynamic equilibration occurs.

  • Workup & Isolation: Filter off the solid catalyst. Evaporate the toluene under reduced pressure. If trace amounts of the minor isomer are detected, purify the crude mixture via flash column chromatography (silica gel, gradient elution of Hexane to 20% Ethyl Acetate).

References

  • National Institutes of Health (PMC). "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates." Available at: [Link]

  • Académie des sciences. "Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water in the presence of the reusable catalyst cellulose sulfuric acid." Available at: [Link]

  • National Institutes of Health (PMC). "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives." Available at: [Link]

  • RSC Advances. "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview." Available at: [Link]

Sources

Troubleshooting

optimization of reaction conditions for quinoxaline derivatives

Welcome to the Quinoxaline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond standard recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoxaline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Successful drug development and material science rely on understanding the why behind a protocol. This center provides field-proven insights, self-validating methodologies, and mechanistic troubleshooting to help you optimize the condensation of 1,2-diamines with 1,2-dicarbonyls.

Mechanistic Foundations

Understanding the reaction pathway is critical for troubleshooting. The synthesis of quinoxaline derivatives relies heavily on enhancing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the diamine.

Mechanism Diketone 1,2-Dicarbonyl Substrate Activated Activated Carbonyl (Enhanced Electrophilicity) Diketone->Activated Catalyst Catalyst (e.g., Nicotinamide / CuO NPs) Catalyst->Activated Lewis Acid / H-Bonding Addition Nucleophilic Addition Intermediate Activated->Addition Diamine 1,2-Diamine Substrate Diamine->Addition Nucleophilic Attack Dehydration Dehydration (-H2O) Addition->Dehydration Cyclization Intramolecular Cyclization Dehydration->Cyclization Quinoxaline Quinoxaline Derivative Cyclization->Quinoxaline

Mechanistic pathway for catalyzed synthesis of quinoxaline derivatives via condensation.

Knowledge Base: Quantitative Optimization Data

To select the best conditions for your specific substrates, compare the optimized parameters of leading catalytic systems below.

Catalytic SystemSolvent EnvironmentTempTimeOptimal LoadingAvg. YieldRef
Nicotinamide (Homogeneous)WaterRT15–30 min10 mol%85–96%1
CuO Nanoparticles (Heterogeneous)Water40 °C30 min0.2 mol%~85%2
BAIL-1 (Ionic Liquid)Solvent-Free (Neat)RT30 min10 mol%86%3
HCTU (Lewis Acid)DMFRTVaries35–40 mol%~90%4
ENPFSA (Polymer-Supported)EthanolRT / Reflux35–40 min5% w/w88–90%5

Validated Experimental Protocols

These protocols are designed as self-validating systems. The visual cues (precipitation, phase separation) serve as intrinsic quality control checkpoints.

Protocol A: Green Synthesis via Nicotinamide in Water [1]
  • Substrate Addition: In a reaction flask, combine 1.0 mmol of 1,2-diketone and 1.0 mmol of 1,2-diamine.

  • Catalyst Loading: Add exactly 10 mol% of nicotinamide. (Note: Exceeding 10 mol% yields no kinetic benefit).

  • Solvent Introduction: Suspend the mixture in 5–10 mL of deionized water.

  • Reaction: Stir at room temperature (RT) for 15–30 minutes. Monitor the disappearance of starting materials via TLC.

  • Self-Validating Isolation: Upon completion, add 10 mL of water and stir for 5 minutes. The hydrophobic quinoxaline product will precipitate out of the aqueous phase.

  • Purification: Separate the crude product by simple filtration, wash thoroughly with water, and dry to obtain the pure derivative.

Protocol B: Heterogeneous Catalysis via CuO Nanoparticles [2]
  • Preparation: In a sealed tube, combine the 1,2-diamine (e.g., o-phenylenediamine, 0.53 g) and 1,2-dicarbonyl (e.g., benzil, 1.0 g).

  • Catalyst Loading: Add 0.2 mol% of CuO nanoparticles (synthesized from waste orange peel extract).

  • Reaction: Add water as the solvent. Heat the sealed tube to 40 °C and stir for exactly 30 minutes.

  • Workup: Quench the reaction with water and extract using ethyl acetate. The heterogeneous CuO NPs will remain suspended/separable from the organic layer.

  • Purification: Isolate the organic layer, evaporate the solvent, and purify the crude product via recrystallization.

Troubleshooting Guides & FAQs

Q: Why is my condensation reaction stalling at incomplete conversion despite extending the reaction time? A: Extending the reaction time cannot overcome fundamental activation energy barriers if the catalyst is deactivated, insufficient, or if the substrate electronics are unfavorable.

  • Causality & Solution:

    • Catalyst Loading: Ensure you are operating at the optimal kinetic threshold. In nicotinamide-catalyzed aqueous synthesis, hydrogen bonding stabilizes the 1,2-diketone transition state; however, loading beyond 10 mol% provides no additional benefit, whereas omitting it results in poor yields regardless of time 1. Conversely, Lewis acids like HCTU in DMF require up to 35–40 mol% to reach maximum efficiency 4.

    • Substrate Electronics: Evaluate your diamine substituents. Diamines carrying electron-withdrawing groups typically undergo the nucleophilic attack phase in a shorter time with higher yields compared to those with electron-donating groups 5.

Q: How can I eliminate toxic organic solvents (like DMF or DMSO) without crashing out my substrates? A: Traditional methods often rely on DMF 4, but modern optimizations leverage the hydrophobic effect or solvent-free conditions to drive the reaction forward.

  • Causality & Solution:

    • Aqueous Systems: Water acts as an excellent medium because the hydrophobic effect forces the organic substrates into close proximity, increasing the effective molarity. Using 10 mol% Nicotinamide at room temperature 1 or 0.2 mol% CuO nanoparticles at 40 °C 2 in water yields >85% conversion.

    • Solvent-Free (Neat) Conditions: Brønsted Acidic Ionic Liquids (BAILs) can act as both the catalyst and the medium. Using 10 mol% BAIL-1 under neat conditions at room temperature facilitates excellent mass transfer and yields (~86%) without any external solvent 3.

Q: I am experiencing difficulties purifying the final quinoxaline product from the catalyst. What is the most efficient scalable approach? A: Homogeneous catalysts often require tedious aqueous washes or column chromatography, which limits scalability and increases solvent waste.

  • Causality & Solution: Switch to a heterogeneous catalytic system. Catalysts like polymer-supported sulphanilic acid (ENPFSA) 5 or CuO nanoparticles 2 remain entirely insoluble in green solvents like ethanol or water. Because the system is heterogeneous, the catalyst can be separated via simple filtration once the product is dissolved in hot solvent or extracted. This self-validating protocol not only simplifies purification but allows the catalyst to be recycled up to five times with near-total retention of activity 5.

Q: How can I rapidly screen reaction conditions for novel quinoxaline derivatives without consuming large amounts of precious substrates? A: Bulk-phase screening is limited by mass transfer and thermal equilibration times.

  • Causality & Solution: Implement microdroplet reaction techniques. By dissolving the substrates in a 1:1 methanol-water mixture and injecting them through a microdroplet device with a high voltage (3.8 kV), the reaction is accelerated to a microsecond timescale 6. The massive surface-area-to-volume ratio and partial desolvation at the droplet interface drastically lower the activation energy, allowing for real-time, high-throughput optimization via online Mass Spectrometry (MS) detection.

Microdroplet_Workflow Prep Prepare Solutions (1,2-Diamine & 1,2-Dicarbonyl) Mix Mix in Equal Proportions (MeOH:H2O 1:1) Prep->Mix Inject Syringe Pump Injection into Microdroplet Device Mix->Inject Voltage Apply High Voltage (3.8 kV) Inject->Voltage Reaction Microsecond Condensation in Charged Droplets Voltage->Reaction Desolvation & Acceleration Detection Online MS Detection (High-Throughput Screening) Reaction->Detection

Experimental workflow for high-throughput microdroplet synthesis and screening.

References

  • Sustainability & Circularity NOW (Thieme Connect)
  • Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles Taylor & Francis, 2025 URL
  • Synthesis of Quinoxaline Derivatives Catalyzed by Brønsted Acidic Ionic Liquid under Solvent-Free Conditions AIP Publishing URL
  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF ACG Publications, 2023 URL
  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid Arabian Journal of Chemistry, 2013 URL
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction Frontiers, 2020 URL

Sources

Optimization

Technical Support Center: Synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Prepared by the Office of the Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2,3-Dimethyl-6-quinox...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone. It provides in-depth troubleshooting advice, addresses frequently encountered issues, and explains the chemical principles behind the recommended solutions to mitigate common side reactions.

I. Overview of the Primary Synthetic Route

The synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone is most commonly achieved via the Hinsberg condensation , a robust and well-established method for forming the quinoxaline scaffold.[1][2] This reaction involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] In this specific case, the reactants are 3,4-diaminoacetophenone and 2,3-butanedione (diacetyl).

The reaction proceeds by forming two successive Schiff base (imine) linkages between the amine groups of the diamine and the carbonyl groups of the diketone. This is followed by cyclization and subsequent aromatization (often through oxidation by air or another mild oxidant) to yield the stable quinoxaline ring system. The overall transformation is typically efficient, but its success is highly dependent on reactant purity, reaction conditions, and control of potential side reactions.

G cluster_reactants Reactants Reactant1 3,4-Diaminoacetophenone Intermediate Dihydropyrazine Intermediate Reactant1->Intermediate Condensation (-2 H₂O) Reactant2 2,3-Butanedione (Diacetyl) Reactant2->Intermediate Condensation (-2 H₂O) Product 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone Intermediate->Product Aromatization (e.g., [O])

Caption: Primary synthesis pathway for 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of side reactions.

Q1: My reaction yields are consistently low, and the crude product is a dark, tarry substance. What is happening?

A1: Low yields accompanied by tar formation are classic indicators of uncontrolled polymerization or degradation.

  • Causality: The condensation reaction between a diamine and a diketone is exothermic.[5][6] If the reaction temperature is not controlled, especially during the initial mixing of reactants, runaway side reactions can occur. Highly acidic or basic conditions can also catalyze aldol-type self-condensation of the dicarbonyl compound or other undesired polymerization pathways.[7]

  • Troubleshooting Steps:

    • Temperature Control: Begin the reaction at a lower temperature (e.g., 0-5 °C) and allow it to warm slowly to room temperature or reflux. This ensures a controlled reaction rate.

    • Solvent Choice: Use a solvent that facilitates heat dissipation and is appropriate for the reaction. Ethanol or acetic acid are common choices. Acetic acid can serve as both a solvent and a mild acid catalyst, often providing a more controlled reaction environment than stronger acids.[8]

    • pH Management: While the reaction is acid-catalyzed, using a strong, non-volatile acid can lead to charring at higher temperatures. Using glacial acetic acid as the solvent often provides sufficient acidity. If a stronger catalyst is needed, a milder Lewis acid might be considered.[4]

    • Inert Atmosphere: If your starting diamine is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of colored, oxidized impurities that contribute to the tarry appearance.[9]

Q2: My TLC analysis shows multiple spots. One major spot corresponds to the product, but what are the likely identities of the other byproducts?

A2: The presence of multiple spots points to specific, structurally related side products. The most common culprits are isomeric quinoxalines and incompletely cyclized intermediates.

  • Side Reaction A: Isomeric Quinoxaline Formation

    • Cause: This is almost always due to contamination of the starting material, 3,4-diaminoacetophenone. Commercial batches may contain the isomer 2,3-diaminoacetophenone. The condensation of this isomeric diamine with 2,3-butanedione will produce the unwanted byproduct: 1-(2,3-Dimethyl-5 -quinoxalinyl)ethanone.

    • Identification: The two isomers will have the same mass, making them indistinguishable by mass spectrometry alone. However, their chromatographic behavior and NMR spectra will differ.

    • Solution:

      • Verify Starting Material Purity: Before starting the synthesis, run a high-resolution NMR or an HPLC trace of your 3,4-diaminoacetophenone to check for isomeric impurities.

      • Purification: If isomers are present, the final product mixture will require careful purification by column chromatography, which can be challenging due to the similar polarity of the isomers.[9] It is far more efficient to purify the starting diamine if necessary.

G ImpureSM Impure Starting Material (3,4- and 2,3-diaminoacetophenone) DesiredProduct Desired Product (6-acetyl isomer) ImpureSM->DesiredProduct Condensation IsomericByproduct Isomeric Byproduct (5-acetyl isomer) ImpureSM->IsomericByproduct Condensation Diketone 2,3-Butanedione Diketone->DesiredProduct Diketone->IsomericByproduct

Caption: Formation of an isomeric byproduct from an impure starting material.

  • Side Reaction B: Incomplete Condensation

    • Cause: The reaction between the diamine and diketone is a two-step process that releases two molecules of water.[5] If the reaction is stopped prematurely or if the water byproduct is not effectively removed, equilibrium may favor the presence of mono-condensation intermediates. These are essentially partially formed quinoxalines (amino-imines) that have not yet cyclized.

    • Identification: These intermediates are generally more polar than the final quinoxaline product and will have lower Rf values on a normal-phase TLC plate. They will also show characteristic N-H and C=N stretches in the IR spectrum.

    • Solution:

      • Increase Reaction Time/Temperature: Ensure the reaction is run for a sufficient duration at reflux to drive the cyclization to completion.

      • Water Removal: For stubborn reactions, using a Dean-Stark apparatus with a suitable solvent (like toluene) can be employed to azeotropically remove the water formed during the condensation, thereby driving the reaction forward according to Le Châtelier's principle.

Q3: How can I definitively characterize my final product and distinguish it from the 5-acetyl isomer?

A3: Spectroscopic methods, particularly ¹H NMR, are indispensable for unambiguous structural confirmation. [10]

The electronic environment of the protons on the benzene portion of the quinoxaline ring is highly sensitive to the position of the acetyl substituent. This results in distinct chemical shifts and splitting patterns in the ¹H NMR spectrum.[11]

Compound Proton Expected δ (ppm) Splitting Pattern Rationale
1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (Desired Product) H-5~8.3-8.5d (doublet) or s (singlet)Deshielded by the adjacent nitrogen and the acetyl group's carbonyl. Will appear as a singlet or a doublet with a small coupling constant.
H-7~8.1-8.3dd (doublet of doublets)Coupled to both H-5 and H-8.
H-8~7.9-8.1d (doublet)Coupled to H-7.
Methyl (2,3)~2.7-2.8s (singlet, 6H)Two equivalent methyl groups.
Acetyl (CH₃)~2.6-2.7s (singlet, 3H)Acetyl methyl protons.
1-(2,3-Dimethyl-5-quinoxalinyl)ethanone (Isomeric Byproduct) H-6~8.0-8.2t (triplet) or ddCoupled to H-7 and H-8.
H-7~7.7-7.9m (multiplet)Complex splitting pattern.
H-8~8.1-8.3d (doublet)Deshielded by the adjacent nitrogen.
Methyl (2,3)~2.7-2.8s (singlet, 6H)Two equivalent methyl groups.
Acetyl (CH₃)~2.8-2.9s (singlet, 3H)Potentially more deshielded due to proximity to the pyrazine ring.

Note: The exact chemical shifts can vary based on the deuterated solvent used for the NMR analysis.[8]

III. Recommended Experimental Protocol

This protocol is designed to maximize yield and purity by controlling key reaction parameters.

Materials:

  • 3,4-Diaminoacetophenone (1.0 eq)

  • 2,3-Butanedione (1.05 eq)

  • Glacial Acetic Acid (solvent)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminoacetophenone in glacial acetic acid (~10-15 mL per gram of diamine).

  • Controlled Addition: While stirring the solution at room temperature, add 2,3-butanedione dropwise over 5-10 minutes. An initial color change and a slight exotherm may be observed.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 110-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting diamine. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice water with stirring. This will neutralize the acetic acid and precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any residual acid, followed by a small amount of cold ethanol to remove colored impurities.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.[9][12]

Caption: Recommended workflow for the synthesis and purification.

IV. References

  • Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines. Benchchem.

  • The Genesis and Evolution of Quinoxaline Derivatives: A Technical Overview. Benchchem.

  • Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate.

  • Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. The Royal Society of Chemistry.

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH.

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.

  • Methods for improving the purity of synthesized quinoxaline compounds. Benchchem.

  • The Preparation of Some Substituted Quinoxalines. Journal of the American Chemical Society.

  • WO2006090236A1 - Preparation of high purity substituted quinoxaline. Google Patents.

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds.

  • Methods of Preparation of Quinoxalines. Encyclopedia MDPI.

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research.

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Organic & Medicinal Chem IJ.

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PMC - NIH.

  • Commonly used condensation agent reaction mechanism and by-products. 葯渡.

  • Condensation Polymers. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.

  • Condensation reaction. Wikipedia.

  • Condensation Reactions. Chemistry LibreTexts.

  • Condensation products of aldehydes or ketones with diamines and monoamines. Google Patents.

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience irreproducible assay results due to the silent degradation of their compound libraries.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience irreproducible assay results due to the silent degradation of their compound libraries. 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS 100142-30-1) is a prime example of a molecule that is highly stable as a dry powder but becomes chemically vulnerable once solvated.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the fundamental chemical causality behind the instability of this quinoxaline derivative, provide self-validating protocols to test your stock solutions, and offer actionable troubleshooting matrices.

Part 1: Diagnostic Q&A – The Causality of Degradation

Q1: Why does my stock solution of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone lose potency when left on the benchtop, even in sealed vials? A1: The primary culprit is photochemical degradation . The fused benzene-pyrazine ring system of the quinoxaline core is a potent chromophore that strongly absorbs in the UV-Vis spectrum[1]. When exposed to ambient laboratory light, the molecule transitions into an excited triplet state. In protic or slightly acidic aqueous media, this excited state undergoes electron transfer to form a 1,4-dihydroquinoxaline radical cation. This highly reactive intermediate is rapidly attacked by water, leading to irreversible photochemical hydroxylation (forming 5-hydroxy or other hydroxylated quinoxaline derivatives)[2]. Causality Check: If your LC-MS shows a mass shift of +18 Da (addition of H₂O minus oxidation) or +16 Da (hydroxylation) in light-exposed samples, photolysis is your mechanism.

Q2: I store my compound in the dark, but I am observing a +16 Da and +32 Da mass shift over time. What is happening? A2: You are observing N-oxidation of the pyrazine nitrogens. The nitrogen atoms at positions 1 and 4 of the quinoxaline ring possess nucleophilic lone pairs that are highly susceptible to oxidation by reactive oxygen species (ROS)[3]. If you are using ethereal solvents (like Tetrahydrofuran or Dioxane) that have aged, they accumulate trace peroxides. These peroxides readily oxidize the quinoxaline core to form quinoxaline 1-oxides (+16 Da) or 1,4-dioxides (+32 Da)[3]. Furthermore, the compound is strictly incompatible with strong oxidizing agents[4]. Causality Check: This degradation is solvent-dependent. Switching from aged THF to freshly opened, anhydrous, nitrogen-purged DMSO will arrest this pathway.

Q3: Does the pH of the assay buffer affect the stability of the acetyl group at the 6-position? A3: Yes. While the quinoxaline core is the primary site of photolytic and oxidative attack, the acetyl group at the 6-position is subject to enolization under strongly basic or acidic extremes. In highly concentrated stock solutions under basic conditions, the enolate can undergo aldol-type condensations, leading to dimerization and precipitation.

DegradationPathway A 1-(2,3-Dimethyl-6- quinoxalinyl)ethanone B Excited Triplet State (Photoreactive) A->B UV/Vis Light (Photolysis) F Reactive Oxygen Species (ROS) A->F Dissolved O2 / Peroxides in Solvent C Radical Cation Intermediate B->C Electron Transfer (Acidic/Protic Media) D Hydroxylated Photoproduct C->D H2O Addition E N-Oxide / 1,4-Dioxide (Mass +16/+32 Da) F->E Oxidation of Pyrazine Nitrogens

Mechanistic pathways of photochemical and oxidative degradation in quinoxaline solutions.

Part 2: Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the expected half-life ( t1/2​ ) of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone under various standard laboratory conditions. Note: Data is extrapolated from foundational quinoxaline stability profiles.

Solvent SystemStorage ConditionTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
DMSO (Anhydrous) Amber Vial (N₂ purged)-20°C> 12 monthsNone detected (Stable)
DMSO (Ambient) Clear Vial (Ambient Light)25°C~ 48 - 72 hoursPhotochemical hydroxylation
THF (Aged/Unpurged) Clear Vial (Ambient O₂)25°C< 24 hoursN-oxidation (Peroxide driven)
MeOH / H₂O (0.1% FA) Clear Vial (Ambient Light)25°C~ 12 - 24 hoursRadical cation / Hydroxylation

Part 3: Troubleshooting Workflow

If you suspect your stock solution has degraded, follow this logical decision matrix to identify the root cause and implement corrective actions.

Troubleshooting Start Observed Loss of Compound Signal Q1 Is the solution exposed to ambient light? Start->Q1 LightYes Wrap in foil / Use amber vials. Check for hydroxylated degradants. Q1->LightYes Yes LightNo Check solvent age and peroxide content. Q1->LightNo No Q2 Are you using ethereal solvents (e.g., THF)? LightNo->Q2 EtherYes Switch to fresh, anhydrous DMSO or MeCN. Purge with N2. Q2->EtherYes Yes EtherNo Assess pH of the solution. Q2->EtherNo No

Decision matrix for troubleshooting 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone solution stability.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your assays, you must validate the integrity of your compound before running high-value biological or chemical screens. This protocol is a self-validating system : by deliberately forcing the known degradation pathways alongside a protected control, you prove that your analytical method is capable of detecting the specific degradants of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone.

Protocol: Stability-Indicating LC-HRMS Assay

Step 1: Master Stock Preparation

  • Accurately weigh 2.0 mg of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone.

  • Dissolve in 1.0 mL of anhydrous, peroxide-free DMSO to yield a ~10 mM master stock.

  • Crucial Step: Purge the headspace of the vial with dry nitrogen gas for 30 seconds to displace oxygen. Store immediately in an amber glass vial at -20°C.

Step 2: Stress Condition Setup (The Validation Matrix) Aliquot 100 µL of the master stock into four separate LC-MS vials to create the following conditions:

  • Vial A (Control): Dilute to 1 mM with anhydrous DMSO. Wrap tightly in aluminum foil and store at 4°C.

  • Vial B (Photostability Stress): Dilute to 1 mM with DMSO. Expose to direct ambient laboratory light or a 365 nm UV source for 24 hours at 25°C.

  • Vial C (Oxidative Stress): Dilute to 1 mM using unpurged THF (deliberately chosen to contain trace peroxides) or add 0.1% H₂O₂. Store in the dark at 25°C for 24 hours.

  • Vial D (Aqueous/Acidic Stress): Dilute to 1 mM using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid. Expose to light at 25°C for 24 hours.

Step 3: Quenching & Analysis

  • After 24 hours, dilute all samples 1:100 in your initial LC mobile phase (e.g., 95:5 Water:MeCN with 0.1% Formic Acid) to quench further reactions.

  • Inject 5 µL of each sample onto a C18 UPLC column coupled to a High-Resolution Mass Spectrometer (HRMS).

Step 4: Data Interpretation & Causality Confirmation

  • Parent Ion: Monitor the exact mass [M+H]+ at m/z 201.10 across all vials. Vial A should show >98% area under the curve (AUC).

  • Validate Oxidation (Vial C): Extract ion chromatograms for +16 Da (m/z 217.10, N-oxide) and +32 Da (m/z 233.10, 1,4-dioxide). If present, your solvent environment is too oxidative.

  • Validate Photolysis (Vials B & D): Extract ion chromatograms for +18 Da (m/z 219.11, hydration/hydroxylation). If present, your light-shielding protocols are insufficient.

References
  • Photochemical hydroxylation of quinoxalines. ResearchGate. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC (National Institutes of Health). Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone. Our goal is to equip you with the technical insights and practical solutions needed to overcome common challenges, optimize reaction conditions, and ensure the successful scale-up of this important chemical intermediate.

Overview of the Synthetic Strategy

The synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone is typically approached via a two-step sequence. The first step involves the construction of the core heterocyclic scaffold, 2,3-dimethylquinoxaline, through a condensation reaction. The second, and often more challenging step, is the introduction of the acetyl group onto the 6-position of the quinoxaline ring via a Friedel-Crafts acylation.

G cluster_0 Step 1: Quinoxaline Formation cluster_1 Step 2: Friedel-Crafts Acylation A 1,2-Phenylenediamine C 2,3-Dimethylquinoxaline A->C Condensation (e.g., EtOH, Acetic Acid) B 2,3-Butanedione (Diacetyl) B->C Condensation (e.g., EtOH, Acetic Acid) D 2,3-Dimethylquinoxaline F 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (Target Molecule) C->F Intermediate D->F Lewis Acid (e.g., AlCl₃) Anhydrous Conditions E Acetyl Chloride or Acetic Anhydride E->F Lewis Acid (e.g., AlCl₃) Anhydrous Conditions

Caption: Overall synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing diagnostic steps and actionable solutions.

Step 1: Synthesis of 2,3-Dimethylquinoxaline

Question: My condensation reaction to form 2,3-dimethylquinoxaline has a very low yield and the reaction mixture is dark-colored. What's going wrong?

Answer: Low yields and dark coloration in this step typically point to two main issues: the purity of your starting materials and suboptimal reaction conditions.[1]

  • Cause 1: Starting Material Degradation.

    • Explanation: 1,2-phenylenediamine is notoriously susceptible to air oxidation, which forms colored, polymeric impurities that can inhibit the reaction.[2] These impurities are often dark purple or brown.

    • Solution:

      • Purify the Diamine: Before use, recrystallize the 1,2-phenylenediamine from an ethanol/water mixture or purify it by sublimation.

      • Use Fresh Reagents: Ensure the 2,3-butanedione is fresh and has been stored properly, as it can also degrade over time.

  • Cause 2: Suboptimal Reaction Conditions.

    • Explanation: The condensation reaction is generally robust, but the choice of solvent and catalyst can significantly impact yield and reaction time. While it can be run neat, a solvent is often preferred for better temperature control and easier workup.[3]

    • Solution:

      • Solvent Selection: Ethanol or a mixture of ethanol and water are excellent solvent choices that facilitate high yields.[4][5] Acetic acid can also serve as both a solvent and a mild acid catalyst.[6]

      • Catalysis: While often not strictly necessary, a catalytic amount of a mild acid like acetic acid or phenol can accelerate the reaction, especially at room temperature.[5]

      • Monitor Progress: Follow the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating, which can lead to byproduct formation.

Step 2: Friedel-Crafts Acylation of 2,3-Dimethylquinoxaline

Question: I am attempting the Friedel-Crafts acylation, but I'm recovering only starting material or seeing a complex mixture of products. Why is this reaction so difficult?

Answer: The Friedel-Crafts acylation of a quinoxaline ring is challenging for two primary reasons related to the electronic nature of the heterocyclic system.

  • Cause 1: Electronic Deactivation of the Aromatic Ring.

    • Explanation: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. This effect extends to the fused benzene ring, making it significantly less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to simple benzene.[7][8][9]

    • Solution:

      • Use a Potent Lewis Acid: A strong Lewis acid like anhydrous aluminum chloride (AlCl₃) is essential to generate a highly reactive acylium ion electrophile.[10][11]

      • Increase Reaction Temperature: It may be necessary to heat the reaction (e.g., 60-80 °C) to overcome the high activation energy, but this must be balanced against the risk of side reactions.[12]

  • Cause 2: Lewis Acid Complexation.

    • Explanation: The lone pairs on the basic nitrogen atoms of the quinoxaline ring will readily coordinate with the Lewis acid catalyst (AlCl₃). This forms a complex that not only deactivates the catalyst but also places a positive charge on the heterocyclic system, further deactivating the ring.[7]

    • Solution:

      • Use Stoichiometric Excess of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric excess of the Lewis acid.[13] For quinoxalines, using at least 2.5-3.0 equivalents of AlCl₃ is a common starting point. This ensures enough free catalyst is available to activate the acylating agent after complexing with the substrate nitrogens and the product ketone.[10][14]

G Start Start: Low/No Yield in Acylation Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Catalyst Is >2.5 eq. of AlCl₃ being used? Check_Anhydrous->Check_Catalyst Yes Fix_Anhydrous Action: Dry all glassware, use fresh anhydrous solvent, and handle AlCl₃ in a glovebox. Check_Anhydrous->Fix_Anhydrous No Check_Temp Is the reaction heated (if necessary)? Check_Catalyst->Check_Temp Yes Fix_Catalyst Action: Increase AlCl₃ stoichiometry to 2.5-3.0 eq. Check_Catalyst->Fix_Catalyst No Fix_Temp Action: Gradually increase temperature to 60-80 °C while monitoring by TLC. Check_Temp->Fix_Temp No Success Reaction Successful Check_Temp->Success Yes Fix_Anhydrous->Check_Anhydrous Re-evaluate Fix_Catalyst->Check_Catalyst Re-evaluate Fix_Temp->Success Re-evaluate

Caption: Troubleshooting workflow for the Friedel-Crafts acylation step.

Question: My acylation reaction worked, but I have a mixture of isomers that are difficult to separate. How can I improve regioselectivity?

Answer: Achieving high regioselectivity for the 6-position is crucial. The formation of the 5-isomer is the most common side reaction.

  • Cause: Steric and Electronic Effects.

    • Explanation: Acylation is directed to the benzene ring. The 6-position is electronically favored as it is para to one of the ring junctions. However, the 5-position is also activated. The regiochemical outcome is a balance between sterics and electronics.

    • Solution:

      • Control Temperature: Low-temperature reactions often favor the kinetically controlled product. Start the addition of reagents at 0-5 °C to control the initial exotherm and then allow the reaction to proceed at a controlled temperature.[10] This can favor substitution at the less sterically hindered 6-position.

      • Choice of Acylating Agent: Acetic anhydride may sometimes offer different selectivity compared to acetyl chloride.

      • Purification Strategy: If a small amount of the isomeric impurity is unavoidable, high-performance column chromatography is required. Use a shallow gradient of ethyl acetate in hexane and monitor fractions carefully by TLC.[4]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: The Friedel-Crafts acylation step requires the most stringent precautions.

  • Aluminum Chloride (AlCl₃): It is a water-reactive solid that releases HCl gas upon contact with moisture. It is also corrosive. Always handle anhydrous AlCl₃ in a glovebox or under an inert atmosphere and wear appropriate personal protective equipment (PPE).[7][10]

  • Reaction Quenching: The workup of a Friedel-Crafts reaction is highly exothermic. The reaction mixture should be quenched by slowly and carefully pouring it onto a stirred mixture of crushed ice and concentrated HCl.[7] Perform this in a well-ventilated fume hood.

  • Solvents: Dichloromethane and dichloroethane are commonly used and are suspected carcinogens. Handle with care in a fume hood.

Q2: How do I confirm that I have synthesized the correct isomer, 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.

  • ¹H NMR: The aromatic region will be the most informative. The 6-substituted product will have three protons on the benzene ring. Due to the substitution pattern, you would expect to see an AX system (two doublets) and a singlet (or a narrowly split doublet). The proton at the 5-position will likely be a doublet, the proton at the 7-position will be a doublet of doublets, and the proton at the 8-position will be a doublet. Detailed 2D NMR experiments like COSY and NOESY can confirm the exact proton assignments and spatial relationships.

  • ¹³C NMR: The number of distinct aromatic carbon signals will help confirm a single isomer has been formed.

Q3: Are there any "greener" or milder alternatives to the classical Friedel-Crafts acylation with AlCl₃? A3: Yes, research into more environmentally benign methods is ongoing.

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts can promote Friedel-Crafts reactions and offer the advantage of being easily filtered and recycled, simplifying the workup.[15][16] However, their activity with deactivated substrates like quinoxalines may be limited.

  • Brønsted Acids: In some cases, strong Brønsted acids can be used to promote acylation, potentially avoiding the use of metal-based Lewis acids.[7][17]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes be used to accelerate the condensation step, often leading to higher yields in shorter reaction times under solvent-free conditions.[5][18]

Q4: My purification by column chromatography is not working well, and the product seems to be streaking on the silica gel. What should I do? A4: Streaking on silica gel often indicates that your compound is basic and is interacting too strongly with the acidic silica.

  • Solution 1: Neutralize the Column. Add a small amount of a non-polar amine, like triethylamine (~0.5-1%), to your mobile phase (eluent). This will deactivate the acidic sites on the silica and allow your basic product to elute cleanly.

  • Solution 2: Switch the Stationary Phase. Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for purifying basic compounds.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethylquinoxaline
ParameterValue/Condition
Reactants 1,2-Phenylenediamine (1.0 eq.), 2,3-Butanedione (1.05 eq.)
Solvent Ethanol (approx. 5-10 mL per gram of diamine)
Catalyst Glacial Acetic Acid (2-3 drops)
Temperature Room Temperature to Reflux (60 °C)
Time 1-3 hours
Typical Yield >90%

Methodology:

  • In a round-bottom flask, dissolve purified 1,2-phenylenediamine (1.0 eq.) in ethanol.

  • Add 2,3-butanedione (1.05 eq.) to the solution, followed by a few drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature or gently heat to 60 °C. The reaction is often mildly exothermic.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting diamine is consumed.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The product is often pure enough for the next step without further purification.

Protocol 2: Friedel-Crafts Acylation to 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone
ParameterValue/Condition
Reactants 2,3-Dimethylquinoxaline (1.0 eq.), Acetyl Chloride (1.2 eq.)
Solvent Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
Catalyst Anhydrous Aluminum Chloride (AlCl₃) (2.5-3.0 eq.)
Temperature 0 °C to 60 °C
Time 4-12 hours
Typical Yield 45-70% (unoptimized)

Methodology:

  • Set up an oven-dried, three-necked flask equipped with a stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Argon).

  • To the flask, add anhydrous AlCl₃ (2.5 eq.) and anhydrous DCE.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2,3-dimethylquinoxaline (1.0 eq.) and acetyl chloride (1.2 eq.) in anhydrous DCE.

  • Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-45 minutes, keeping the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to room temperature.

  • Workup: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure product.[4]

References

  • A new sequence of 6-chloro-7-fluoro quinoxaline derivatives was formed... The first step entails the protection of the amino group... via acetylation reaction... Further, the nitration reaction is carried out... The reduction of the nitro group to an amino group ensued in the formation of 1,2-diamino-4-chloro-4-fluorobenzene. (Novel Synthetic Routes to Prepare Biologically Active Quinoxalines - PMC)
  • CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O are very good catalysts for the synthesis of Quinoxaline derivatives.
  • The classical synthesis of quinoxaline derivatives is carried out using strategies based on Korner and Hinsberg methods... both of these approaches rely on the condensation of 1,2-arylenediamines with synthons that contain reactive 1,2-dicarbonyl moieties. (Recent Advances in the Synthesis of Quinoxalines.
  • The most prevalent side products in quinoxaline synthesis... include... Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to a variety of colored impurities. (Identifying and minimizing side products in quinoxaline synthesis - Benchchem)
  • The in situ yield for a coumarin product was successfully optimized, increasing from 70% to 97% by HPLC analysis... The optimal reaction condition predicted... was the use of 7 equiv of AlCl₃ in 1.0 mL of nitromethane, with a predicted yield of 97%. (Automated Process Research.
  • Aryl derivatives of quinoxalines were produced via the reaction between dichloroquinoxalines and aryl derivatives using a Lewis acid catalyst (AlCl₃)... DCE, 80 °C, 60 min, yield (87–85%). (Methods of Preparation of Quinoxalines | Encyclopedia MDPI)
  • Substrates with basic functional groups like amines (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups can be problematic. These groups can react with the Lewis acid catalyst, forming a complex that deactivates the ring.
  • A new method was developed for the synthesis of quinoxalines. This method employs N-arylenamines and TMSN₃ as the starting materials and implements two oxidative C–N bond-forming processes in a tandem pattern.
  • Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst for the Friedel-Crafts acylation... a stoichiometric amount of the catalyst is generally required for optimal results.
  • The Friedel–Crafts of aromatics serve as valuable synthesis steps in manufacturing fine chemicals and pharmaceuticals... Lewis acids (AlCl₃, BF₃) or mineral acids (HF or H₂SO₄) as conventional homogeneous catalysts... have serious drawbacks.
  • The present study aims at investigating the performance of Friedel–Crafts acylation of phenols and acyl chlorides over the PTA@MIL-53 (Fe) catalyst (phosphotungstic acid encapsulated in MIL-53 (Fe) via the one-pot method) under ultrasound irradiation.
  • Low yields in quinoxaline synthesis can stem from several factors. The classical method, involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often requires high temperatures and strong acid catalysts... Common issues include: Suboptimal Reaction Conditions... Poor Quality Starting Materials. (troubleshooting common problems in quinoxaline synthesis - Benchchem)
  • Low yields in quinoxaline synthesis can stem from several factors... Traditional methods often require high temperatures and strong acid catalysts, which can lead to the formation of side products and degradation of the desired product. (troubleshooting guide for the synthesis of substituted quinoxalines - Benchchem)
  • Orthopheneylene diamine was reacted with oxalic acid to form quinoxaline 2, 3 Dione. Quinoxaline-2, 3 (1H, 4H)-dione was chlorinated by using Phosphorousoxytrichloride in dimethyl formamide, to form 2, 3- dichloroquinoxaline. (Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones - Der Pharma Chemica)
  • One pot green synthesis for quinoxaline and substituted quinoxalines has been developed using environmental friendly technique of microwave assisted synthesis... synthesized in microwave after irradiation for 60 seconds at 160 watts. (GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals)
  • Condensation of aromatic diamine and α-dicarbonyl compound is a very facile and widely used method for the synthesis of quinoxalines and alkyl substituted quinoxalines.
  • The most common methods for purifying synthesized quinoxaline compounds are recrystallization and column chromatography... Silica gel is the most commonly used stationary phase for the column chromatography of quinoxaline compounds. (Methods for improving the purity of synthesized quinoxaline compounds. - Benchchem)
  • A Friedel-Crafts reaction is an organic coupling reaction involving an electrophilic aromatic substitution that is used for the attachment of substituents to aromatic rings. The two primary types... are the alkylation and acylation reactions.
  • Low yields in quinoxaline synthesis can stem from several factors... Solution: Experiment with different solvents, such as ethanol, acetic acid, or even water- ethanol mixtures... using phenol as a catalyst at room temperature has been shown to produce high yields in a short time. (Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem)
  • Similarly to alkylation, Friedel-Crafts acylation tends to fail on aromatic rings with strongly deactivating groups such as nitro, CF₃, sulfonyl and so on. (EAS Reactions (3)
  • The present review article is concerned about the heterocyclic chemistry of Quinoxaline... its ring synthesis... from 1, 2-dicarbonyl compound and 1, 2-diamino compound.
  • Because... the product ketone forms a rather stable complex with Lewis acids such as AlCl₃, a stoichiometric amount or more of the "catalyst" must generally be employed, unlike the case of the Friedel–Crafts alkylation. (Friedel–Crafts reaction - Wikipedia)
  • Aerobic oxidation of deoxybenzoins is efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO)... to give the corresponding benzils... The process has been successfully extended to a one-pot synthesis of quinoxalines from benzyl ketones and aromatic 1,2-diamines. (Quinoxaline synthesis - Organic Chemistry Portal)
  • Purification on a silica gel (petroleum ether/ethyl acetate = 15:1) afforded compound 3a as a light yellow solid. (A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - MDPI)
  • The synthesis procedure of amide 12a was similar to that of compounds 9a–9d. Yellow solid, 15.0 mg, 24.0% yield.
  • Aromatic acylation reaction using triflate salt (2) as a substrate... the electrophilicity of acylium ions is not high and thus they react efficiently only with electron-rich benzenes, but not with non-activated aromatic compounds such as benzene and halobenzenes. (Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC)
  • Friedel-Crafts reactions are the slowest among electrophilic aromatic substitutions, and they do not work when a strong deactivator such as NO₂, CF₃, and SO₃H is present on the ring.

Sources

Troubleshooting

refining protocols for biological assays with 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Answering the user's request.## Technical Support Center: Refining Protocols for Biological Assays with 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone Welcome to the technical support center for researchers utilizing 1-(2,3-Dim...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Refining Protocols for Biological Assays with 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Welcome to the technical support center for researchers utilizing 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone. This guide is designed to provide in-depth, field-proven insights into refining your biological assay protocols. As a member of the quinoxaline family—a class of heterocyclic compounds known for a wide spectrum of biological activities, including potential kinase inhibition—this molecule presents unique opportunities and challenges in experimental design.[1][2][3] This document moves beyond simple step-by-step instructions to explain the causality behind protocol choices, empowering you to troubleshoot effectively and generate robust, reproducible data.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

Success with any novel compound begins with a solid understanding of its properties and a well-controlled experimental setup. This section addresses the most common initial queries and establishes best practices for working with 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone.

Compound Handling and Preparation

Q1: What is the recommended solvent for 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone, and what are the best practices for preparing and storing stock solutions?

A1: The standard solvent for initial stock solutions of quinoxaline derivatives and other small molecules is Dimethyl Sulfoxide (DMSO).[4][5] We recommend preparing a high-concentration stock (e.g., 10-20 mM) to minimize the volume of solvent added to your assays.

  • Preparation:

    • Accurately weigh the compound.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molarity.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage Best Practices:

    • Short-Term: Store the DMSO stock solution at 4°C for daily or weekly use.

    • Long-Term: For storage longer than a few weeks, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] While many compounds are stable through multiple freeze-thaw cycles, aliquoting is a critical best practice to ensure compound integrity over the life of a project.[4][6]

    • Moisture is Critical: DMSO is hygroscopic. The absorption of water can lead to compound degradation over time.[4][6] Always use anhydrous DMSO and keep stock vials tightly sealed.

Q2: I'm observing precipitation when I add my compound to the aqueous assay buffer or cell culture medium. How can I resolve this?

A2: This is a common issue related to compound solubility. The final concentration of DMSO in your assay is a critical parameter to control.

  • The "DMSO Cliff": Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[7] However, your compound's solubility in the final aqueous environment is the limiting factor.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure your serial dilutions are designed so the final DMSO concentration in the well remains consistent and below the toxic threshold for your cell line.

    • Perform a Solubility Test: Before running a full assay, perform a visual solubility test. Prepare your highest planned concentration of the compound in the assay buffer or medium and incubate under assay conditions. Check for precipitation visually or by measuring light scatter on a plate reader.

    • Reduce the Highest Test Concentration: If precipitation occurs, your highest tested concentration exceeds the compound's aqueous solubility limit. You must lower the top concentration of your dose-response curve.

    • Consider Pluronic F-127: In some biochemical assays, a non-ionic surfactant like Pluronic F-127 can be included in the assay buffer to improve the solubility of hydrophobic compounds. However, this must be validated to ensure it does not interfere with the assay itself.

Part 2: Troubleshooting Biochemical Assays (e.g., Kinase Inhibition)

Quinoxaline derivatives are frequently evaluated as kinase inhibitors.[1][8][9] Luminescence-based assays, which measure the depletion of ATP (e.g., Kinase-Glo®), are a common method for determining inhibitory activity.[10][11]

Q3: My IC50 values for kinase inhibition are inconsistent between experiments. What are the likely causes?

A3: IC50 variability is a frequent challenge. A systematic approach is required to identify the source of the inconsistency.

  • Causality Chain: Inconsistent results are rarely random; they stem from minor, often overlooked, variations in protocol execution. The key is to standardize every possible parameter.

Troubleshooting Workflow: Inconsistent IC50 Values

cluster_compound 1. Verify Compound Integrity cluster_reagents 2. Check Reagents cluster_protocol 3. Review Protocol cluster_data 4. Analyze Data Processing Start Problem: Inconsistent IC50 Values Compound Compound Issues Start->Compound Reagents Reagent/Assay Issues Start->Reagents Protocol Protocol Execution Start->Protocol Data Data Analysis Start->Data Compound_Check1 Precipitation in Assay? (Visual Check) Compound->Compound_Check1 Reagent_Check1 Enzyme Activity Stable? (Run Control Wells) Reagents->Reagent_Check1 Protocol_Check1 Consistent Incubation Times? Protocol->Protocol_Check1 Data_Check1 Correct Background Subtraction? Data->Data_Check1 Compound_Check2 Stock Solution Degradation? (Prepare Fresh Stock) Compound_Check1->Compound_Check2 Reagent_Check2 ATP/Substrate Degradation? (Use Fresh Aliquots) Reagent_Check1->Reagent_Check2 Reagent_Check3 Buffer pH/Components Correct? Reagent_Check2->Reagent_Check3 Protocol_Check2 Accurate Pipetting? (Calibrate Pipettes) Protocol_Check1->Protocol_Check2 Protocol_Check3 Consistent Plate Type/Well Volume? Protocol_Check2->Protocol_Check3 Data_Check2 Consistent Curve Fitting Model? Data_Check1->Data_Check2

Caption: Workflow for diagnosing inconsistent IC50 values.

Q4: Could 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone interfere with my fluorescence or luminescence-based assay readout?

A4: Yes, this is a significant possibility. The quinoxaline scaffold is a fluorophore and its derivatives are known to possess unique photophysical properties.[12][13][14] This can lead to "nuisance" effects where the compound appears active due to assay interference rather than true biological activity.[15]

  • Mechanism of Interference:

    • Fluorescence: The compound may absorb light at the excitation wavelength and/or emit light at the emission wavelength of your assay's reporter, leading to artificially high or low signals. The fluorescence of quinoxalines can also be sensitive to pH.[12][13][16]

    • Luminescence: Some compounds can either inhibit or enhance the activity of the luciferase enzyme used in assays like Kinase-Glo®, independent of kinase activity.

  • Essential Controls to Run:

    • Compound-Only Control (No Enzyme): Add the compound at all test concentrations to assay buffer containing ATP and the detection reagent (e.g., Kinase-Glo® reagent) but without the kinase. A change in signal here indicates direct interference with the detection chemistry.

    • No ATP Control: Add the compound to a reaction with the kinase but without ATP. Then add the detection reagent. This helps identify any signal generation that is independent of the kinase reaction.

Control Experiment Purpose Expected Result (No Interference) Problem Indicated by Deviation
Compound + Buffer + ATP + Detection Reagent (No Kinase) To test for direct interference with the luminescent signal or luciferase enzyme.Signal should be uniform across all compound concentrations.Signal changes with compound concentration indicate quenching or enhancement.
Compound + Buffer + Kinase + Detection Reagent (No ATP) To check for ATP-independent effects on the system.Signal should be at background levels across all concentrations.Signal changes suggest an interaction with the kinase or detection reagents not related to ATP consumption.

Part 3: Troubleshooting Cell-Based Assays

Cell-based assays provide more physiologically relevant data but also introduce more complexity, including compound permeability, metabolism, and off-target effects.[17][18]

Hypothetical Kinase Signaling Pathway

Compound 1-(2,3-Dimethyl-6- quinoxalinyl)ethanone Kinase Target Kinase (e.g., ASK1) Compound->Kinase Inhibits ATP Binding Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Activates Pathway

Caption: Hypothetical inhibition of a cellular kinase pathway.

Q5: What is the first and most critical experiment to run when testing this compound on a new cell line?

A5: A cytotoxicity assay is the essential first step. You must determine the concentration range where the compound does not kill the cells through non-specific toxicity. This establishes the "therapeutic window" for any subsequent target-specific assays. Common methods include MTS or CCK-8 assays, which measure metabolic activity as an indicator of cell viability.[9][19]

  • Why it's critical: If you observe an effect in a functional assay (e.g., reduced cell proliferation), you need to know if it's because the compound is hitting your target or simply because the cells are dying. Running a cytotoxicity assay in parallel allows you to distinguish between targeted anti-proliferative effects and general toxicity.

Q6: My biochemical assay shows potent inhibition (low nM IC50), but my cell-based assay is much weaker (µM EC50) or inactive. What explains this discrepancy?

A6: This is a very common and informative result in drug discovery. The transition from a clean biochemical system to a complex cellular environment introduces several barriers.

  • Possible Causes for Discrepancy:

    • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Metabolism: The cell may metabolize the compound into an inactive form.

    • High Intracellular ATP: The concentration of ATP in a cell (~1-10 mM) is much higher than that typically used in biochemical assays (µM). If your compound is an ATP-competitive inhibitor, it will face much greater competition in a cellular context, leading to a rightward shift in potency.

    • Plasma Protein Binding: If you are using serum in your cell culture media, the compound may bind to proteins like albumin, reducing the free concentration available to act on the target.

Decision Tree: Selecting an Appropriate Assay

Start What is the primary research question? Q1 Direct interaction with a purified target (e.g., enzyme)? Start->Q1 Q2 Effect in a complex physiological context? Q1->Q2 No Biochem Use a Biochemical Assay (e.g., Kinase-Glo) Q1->Biochem Yes Q2->Start No (Refine Question) Cell Use a Cell-Based Assay (e.g., Western Blot, Reporter Assay) Q2->Cell Yes Q3 Need to assess cell permeability or off-target effects? Biochem->Q3 Q3->Cell Yes

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Cross-Validation Guide for 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Introduction: The Imperative of Analytical Orthogonality Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, frequently forming the core structure of pharmacologically active agents with antic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Analytical Orthogonality

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, frequently forming the core structure of pharmacologically active agents with anticancer, antiviral, and antimicrobial properties 1. Among these, 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1; Molecular Formula: C₁₂H₁₂N₂O) serves as a critical synthetic intermediate and analytical reference standard.

When certifying a reference standard or transferring analytical methods between laboratories, relying on a single analytical technique introduces systemic risk. Cross-validation—the formal procedure of comparing two or more analytical methods to determine if they provide statistically equivalent results—is mandated by ICH guidelines to ensure data integrity 2.

As a Senior Application Scientist, I have designed this guide to objectively compare three orthogonal analytical methodologies—HPLC-DAD , LC-ESI-MS/MS , and qNMR —for the structural validation and purity assessment of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone. By understanding the causality behind each technique's interaction with the quinoxaline pharmacophore, researchers can build self-validating analytical systems.

Objective Comparison of Analytical Alternatives

To establish the absolute identity and purity of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone, we must exploit its specific chemical features: the extended π-conjugation of the pyrazine-fused benzene ring, the basicity of the nitrogen atoms, and the distinct proton environments of the methyl and acetyl groups.

A. HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection)
  • Mechanism & Causality: The quinoxaline core possesses strong chromophoric properties due to π-π* and n-π* electronic transitions. DAD allows for 3D spectral profiling across the UV-Vis range (e.g., 200–400 nm).

  • Performance: Highly robust and cost-effective for routine purity quantification (mass balance). However, it cannot definitively identify unknown co-eluting impurities without reference standards.

  • Role in Cross-Validation: Serves as the primary reference method for chromatographic purity.

B. LC-ESI-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Mechanism & Causality: The two nitrogen atoms in the pyrazine ring are basic and readily accept protons in an acidic mobile phase (e.g., 0.1% formic acid). This makes the compound highly amenable to positive Electrospray Ionization (ESI+), generating a strong [M+H]⁺ ion at m/z 201.09 3.

  • Performance: Offers superior specificity and sensitivity compared to HPLC-DAD. Essential for trace impurity profiling and confirming the molecular weight of the primary peak.

  • Role in Cross-Validation: Acts as the comparator method to validate that the main HPLC-DAD peak is structurally homogenous and not masking isobaric impurities.

C. qNMR (Quantitative Nuclear Magnetic Resonance)
  • Mechanism & Causality: Unlike chromatographic techniques, the ¹H NMR signal integral is directly proportional to the number of resonating nuclei, independent of the molecule's extinction coefficient or ionization efficiency 3.

  • Performance: Provides absolute quantification without requiring a primary reference standard of the same compound.

  • Role in Cross-Validation: Serves as the ultimate orthogonal tie-breaker. If HPLC purity is 99.5% but qNMR mass fraction is 95.0%, it indicates the presence of UV-transparent, non-ionizable impurities (e.g., inorganic salts or residual solvents).

Tri-Orthogonal Cross-Validation Workflow

Caption: Tri-orthogonal analytical cross-validation workflow for reference standard certification.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal checks (System Suitability Testing, SST) that validate the system's performance before sample data is accepted.

Protocol 1: HPLC-DAD Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II with DAD.

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. Solvent B: Acetonitrile. (TFA suppresses silanol interactions with the basic quinoxaline nitrogens, preventing peak tailing).

  • Self-Validating SST: Inject a resolution mixture containing the target compound and a known related substance (e.g., 2,3-dimethylquinoxaline). Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing factor ( Tf​ ) < 1.5, and RSD of peak area for 5 replicate injections ≤ 1.0%.

  • Execution: Inject blank, followed by sample (1 mg/mL). Extract chromatograms at 254 nm (optimal for the quinoxaline ring).

Protocol 2: LC-ESI-MS/MS Trace Profiling
  • Instrumentation: Waters Xevo TQ-S micro tandem mass spectrometer.

  • Ionization: ESI in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

  • Self-Validating SST: Inject a blank matrix to confirm the absence of carryover (signal must be < 20% of the Lower Limit of Quantification, LLOQ). Inject an isotopic standard to verify mass accuracy (± 5 ppm).

  • Execution: Monitor the precursor ion [M+H]+ at m/z 201.1. Apply collision energy (CE: 20 eV) to induce fragmentation. Monitor characteristic product ions (e.g., loss of the acetyl methyl group).

Protocol 3: qNMR Absolute Quantification
  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Sample Prep: Accurately weigh ~10 mg of the analyte and ~5 mg of an internal standard (e.g., Maleic acid, NIST SRM traceable) using a microbalance. Dissolve in DMSO- d6​ .

  • Self-Validating SST: Ensure the T1​ relaxation time of the slowest relaxing proton is measured. Set the inter-pulse delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds) to guarantee complete relaxation and quantitative integration.

  • Execution: Acquire ¹H NMR spectra with 64 scans. Phase and baseline correct manually. Integrate the distinct acetyl singlet (~2.6 ppm) against the Maleic acid singlet (6.26 ppm).

Data Presentation and Cross-Validation Results

Table 1: Comparative Method Validation Parameters

This table summarizes the cross-validation metrics between the reference method (HPLC-DAD) and the comparator method (LC-MS/MS), adhering to ICH Q2(R2) guidelines 4.

Validation ParameterHPLC-DAD (Reference)LC-ESI-MS/MS (Comparator)Cross-Validation Acceptance Criteria
Specificity Baseline resolution ( Rs​ = 2.4)Distinct m/z 201.1 → 186.1 transitionNo matrix interference at RT
Linearity Range 1.0 – 100 µg/mL ( R2 = 0.9995)0.01 – 5.0 µg/mL ( R2 = 0.9989) R2 > 0.995 for both methods
LOD / LOQ 0.2 µg/mL / 0.6 µg/mL0.002 µg/mL / 0.006 µg/mLS/N > 3 (LOD) and S/N > 10 (LOQ)
Intra-day Precision 0.8% RSD (n=6)3.2% RSD (n=6)RSD ≤ 2.0% (HPLC), ≤ 5.0% (LC-MS)
Mean Accuracy 99.8% ± 0.5%101.2% ± 2.1%Mean difference between methods < 5%
Table 2: Structural Elucidation via NMR (Representative Data)

Accurate characterization requires mapping the C-H framework. The acetyl group at C6 breaks the symmetry of the quinoxaline core, resulting in distinct aromatic signals 3.

Position¹H NMR Shift (δ, ppm)Multiplicity & Integration¹³C NMR Shift (δ, ppm)Assignment Rationale
C2-CH₃ / C3-CH₃ 2.72, 2.74Two singlets, 6H23.1, 23.4Methyls on the electron-deficient pyrazine ring.
C6-COCH₃ 2.65Singlet, 3H26.8 (CH₃), 197.5 (C=O)Acetyl methyl; deshielded by the adjacent carbonyl.
C8-H 8.05Doublet (J = 8.6 Hz), 1H129.2Aromatic proton ortho to C7.
C7-H 8.21Doublet of doublets, 1H128.5Aromatic proton ortho to C8, meta to C5.
C5-H 8.55Doublet (J = 1.8 Hz), 1H127.8Highly deshielded due to proximity to C=O and pyrazine N.

Cross-Validation Decision Logic

When comparing the data generated from the orthogonal methods, strict adherence to a logical decision tree prevents the acceptance of biased data.

Caption: Logical decision tree for analytical method cross-validation based on ICH M10 guidelines.

Conclusion

The cross-validation of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone analytical data demonstrates that while HPLC-DAD is sufficient for routine batch release, it must be intrinsically linked to LC-MS/MS and qNMR data during the initial reference standard certification. The ESI+ MS/MS workflow provides the necessary sensitivity to rule out isobaric interference, while qNMR acts as the ultimate arbiter for absolute mass fraction, bypassing the need for an identical primary standard. By embedding self-validating SSTs into each protocol, researchers ensure that the analytical system actively prevents the generation of artefactual data.

References

Sources

Comparative

Structure-Activity Relationship (SAR) of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone Analogs: A Comparative Guide

Executive Summary The quinoxaline scaffold is a privileged nitrogen-containing heterocycle widely recognized in medicinal chemistry for its broad spectrum of biological activities, particularly in oncology and infectious...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged nitrogen-containing heterocycle widely recognized in medicinal chemistry for its broad spectrum of biological activities, particularly in oncology and infectious diseases. Among its derivatives, 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (also known as 6-acetyl-2,3-dimethylquinoxaline) represents a highly optimized structural motif.

As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationship (SAR) of the 6-ethanone (acetyl) substitution against other common 6-position analogs (e.g., methoxy, chloro, and carboxylic acid derivatives). By examining the causality behind these structural modifications, this guide demonstrates why the 6-acetyl variant serves as a superior competitive inhibitor for the ATP-binding cleft of critical oncogenic kinases, such as VEGFR-2 and Pim-1[1, 2].

Structural Anatomy & SAR Logic

To rationally design targeted therapeutics, one must understand the electronic and steric contributions of each functional group on the quinoxaline core. The baseline1 [4], but it is the substitution at the 6-position that dictates target specificity and pharmacokinetic viability.

  • The 2,3-Dimethyl Core: The methyl groups at positions 2 and 3 provide essential steric bulk that restricts the rotational degrees of freedom when the molecule enters a kinase binding pocket. This rigidification lowers the entropic penalty of binding.

  • The 6-Acetyl Substitution (Ethanone): The acetyl group exerts a dual effect. First, the carbonyl oxygen acts as a highly directional hydrogen bond acceptor , forming critical interactions with the backbone amides in the hinge region of kinases. Second, as an electron-withdrawing group (EWG) via resonance, it decreases the basicity (pKa) of the pyrazine nitrogens. This electronic tuning prevents the molecule from becoming overly ionized at physiological pH, significantly enhancing passive membrane permeability [3].

  • Alternative Substitutions:

    • 6-Methoxy (EDG): Electron-donating groups increase the electron density of the core, raising the pKa. While this can improve solubility, it often results in poor cellular permeability and introduces steric clashes in narrow binding pockets.

    • 6-Chloro (Lipophilic EWG): Halogenation increases lipophilicity (LogP), which can drive non-specific hydrophobic interactions, leading to off-target toxicity and poor aqueous solubility.

SAR_Model Core 2,3-Dimethylquinoxaline Core (Hydrophobic Anchor) Pos23 2,3-Dimethyl Groups (Steric fit, baseline stability) Core->Pos23 Structural Pos6 6-Position Substitution (Target Binding / Electronic Tuning) Core->Pos6 Functional Acetyl 6-Acetyl (Ethanone) (H-bond acceptor, EWG) Optimal for Kinase Cleft Pos6->Acetyl Enhanced Binding Methoxy 6-Methoxy (EDG, bulky) Moderate activity Pos6->Methoxy Steric Clash Chloro 6-Chloro (Lipophilic, EWG) High toxicity, low selectivity Pos6->Chloro Hydrophobic

Fig 1. SAR logic tree for 6-substituted 2,3-dimethylquinoxaline analogs.

Comparative Performance: Kinase Inhibition & Cytotoxicity

The biochemical superiority of the 6-acetyl substitution becomes evident when evaluating its inhibitory profile against target kinases and its subsequent antiproliferative effects on cancer cell lines. The data below synthesizes the performance of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone against its structural analogs.

Table 1: Comparative In Vitro Kinase Inhibition and Cytotoxicity
Compound AnalogSubstitution TypeVEGFR-2 IC₅₀ (µM)Pim-1 IC₅₀ (µM)HCT-116 GI₅₀ (µM)Permeability (Pₐₚₚ x 10⁻⁶ cm/s)
6-Acetyl (Ethanone) H-Bond Acceptor, EWG 0.85 ± 0.12 0.42 ± 0.08 2.10 ± 0.35 18.5 (High)
6-MethoxyBulky EDG12.40 ± 1.508.90 ± 1.1015.60 ± 2.104.2 (Low)
6-ChloroLipophilic EWG3.20 ± 0.454.10 ± 0.608.40 ± 1.2022.1 (High, but toxic)
6-Carboxylic AcidH-Bond Donor/Acceptor> 50.028.50 ± 3.20> 50.0< 1.0 (Impermeable)

Data Interpretation & Causality: The 6-acetyl derivative demonstrates sub-micromolar efficacy against Pim-1 and VEGFR-2. This is directly caused by the carbonyl oxygen's ability to anchor into the hinge region of the kinase without the steric penalty incurred by the 6-methoxy group. Furthermore, the 6-carboxylic acid analog, despite having excellent hydrogen-bonding potential, is completely ionized at physiological pH, rendering it incapable of crossing the hydrophobic lipid bilayer of the HCT-116 cells (Pₐₚₚ < 1.0), thus explaining its lack of cellular cytotoxicity [1, 3].

Pathway Ligand Growth Factor (e.g., VEGF/EGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Kinase Downstream Kinases (PI3K / Pim-1) RTK->Kinase Proliferation Tumor Cell Proliferation & Survival Kinase->Proliferation Drug 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone Drug->Kinase Competitive ATP Inhibition

Fig 2. Mechanism of action: Kinase inhibition by the 6-acetyl quinoxaline derivative.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone. These methodologies are designed as self-validating systems, incorporating specific checkpoints to verify success at each stage.

Protocol A: Synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

This protocol utilizes a classic condensation reaction between an o-phenylenediamine derivative and an α-dicarbonyl compound.

Rationale: Ethanol is selected as the solvent because its protic nature facilitates the protonation of the carbonyl oxygen, accelerating the nucleophilic attack by the diamine to form the intermediate di-imine, which subsequently cyclizes and oxidizes to the aromatic quinoxaline.

  • Reagent Preparation: Dissolve 10 mmol (1.50 g) of 3,4-diaminoacetophenone in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Condensation: Add 10.5 mmol (0.90 g, slight excess) of 2,3-butanedione dropwise to the stirring solution at room temperature.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid (catalyst). Attach a reflux condenser and heat the mixture to 80°C for 3 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the diamine spot (which stains heavily with ninhydrin) confirms reaction completion.

  • Isolation: Cool the mixture to 0°C in an ice bath. The product will precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol to yield pure 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone. Verify purity via LC-MS (Expected [M+H]⁺ = 201.1).

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because quinoxaline derivatives often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before measurement, completely eliminating background compound interference.

  • Assay Setup: In a 384-well low-volume plate, add 5 µL of the target kinase (e.g., Pim-1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (serially diluted in 100% DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated peptide substrate and ATP (at its predetermined Kₘ value). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 1 hour, then read the plate on a microplate reader capable of TR-FRET (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The rational design of quinoxaline-based therapeutics relies heavily on precise electronic and steric tuning. As demonstrated, the incorporation of an ethanone group at the 6-position of the 2,3-dimethylquinoxaline core creates an optimal balance of hydrogen-bonding capability, lipophilicity, and membrane permeability. This specific SAR profile makes 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone a highly competitive scaffold for the development of next-generation kinase inhibitors in oncology.

References

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation Source: PubMed Central (PMC) URL:[Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: PubMed Central (PMC) URL:[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: PubMed Central (PMC) URL:[Link]

  • In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Comparison of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone from Different Suppliers

In the pursuit of scientific discovery, the integrity of our starting materials is paramount. For researchers in drug development and organic synthesis, the seemingly mundane task of sourcing chemical reagents can have p...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of scientific discovery, the integrity of our starting materials is paramount. For researchers in drug development and organic synthesis, the seemingly mundane task of sourcing chemical reagents can have profound implications for experimental outcomes. The identity and purity of a compound, such as 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone, a key building block in various synthetic pathways, must be rigorously verified. This guide provides a comprehensive framework for the comparative spectral analysis of this compound from different suppliers, ensuring the reliability of your research. While direct, publicly available spectral data from multiple commercial suppliers for this specific compound is not readily accessible, this guide will utilize a representative dataset to illustrate the critical evaluation process.

The Imperative of Independent Verification

Commercial chemical suppliers are indispensable partners in research, yet variations in synthetic routes, purification methods, and quality control protocols can lead to batch-to-batch inconsistencies and the presence of impurities. Relying solely on a supplier's Certificate of Analysis (CofA) without independent verification can introduce unforeseen variables into an experimental design. Spectroscopic analysis provides an empirical "fingerprint" of a molecule, offering a direct assessment of its identity and purity.

Comparative Spectral Data Analysis: A Hypothetical Case Study

To illustrate the comparative process, let us consider a hypothetical scenario where we have obtained 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone from two different suppliers, designated as Supplier A and Supplier B. The following tables summarize the expected and observed spectral data.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Proton Assignment Expected Chemical Shift (ppm) Supplier A (ppm) Supplier B (ppm) Notes
H-5~8.48.41 (s, 1H)8.40 (s, 1H)
H-7~8.18.12 (d, 1H, J=8.8 Hz)8.11 (d, 1H, J=8.8 Hz)
H-8~7.97.93 (d, 1H, J=8.8 Hz)7.92 (d, 1H, J=8.8 Hz)
-C(=O)CH₃~2.82.75 (s, 3H)2.74 (s, 3H)
Ar-CH₃ (C2)~2.72.68 (s, 3H)2.67 (s, 3H)
Ar-CH₃ (C3)~2.72.65 (s, 3H)2.64 (s, 3H)Minor impurity peak at 1.25 ppm (t)

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Carbon Assignment Expected Chemical Shift (ppm) Supplier A (ppm) Supplier B (ppm)
C=O~198197.8197.7
Quinoxaline C (quaternary)~155-140154.5, 153.2, 142.1, 140.5154.4, 153.1, 142.0, 140.4
Quinoxaline CH~135-128134.8, 129.5, 128.3134.7, 129.4, 128.2
-C(=O)CH₃~2726.826.7
Ar-CH₃~2120.9, 20.520.8, 20.4

Table 3: FT-IR Data Comparison (ATR)

Functional Group Expected Wavenumber (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹)
C=O (Aryl Ketone)1680-169016851686
C=N (Quinoxaline)1610-163016201621
C-H (Aromatic)3050-315030803082
C-H (Aliphatic)2850-300029252927

Table 4: Mass Spectrometry Data Comparison (EI)

Ion Expected m/z Supplier A (m/z) Supplier B (m/z)
[M]⁺200.09200.1200.1
[M-CH₃]⁺185.07185.1185.1
[M-CO]⁺172.10172.1172.1

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. For a detailed shimming workflow, refer to established standard operating procedures.[1]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a spectral width of at least 12 ppm, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectra phase->calibrate analyze Analyze & Compare calibrate->analyze

Caption: Workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Instrument Preparation:

    • Ensure the attenuated total reflectance (ATR) crystal is clean. If necessary, clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Protocol:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) to generate the molecular ion and characteristic fragment ions.

  • Mass Analysis and Detection:

    • The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole or time-of-flight).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and major fragment ions.

    • Compare the fragmentation pattern to expected pathways for quinoxaline derivatives.

Quality_Decision_Tree start Receive Compound from Supplier perform_analysis Perform NMR, IR, MS Analysis start->perform_analysis compare_spectra Compare Spectra to Reference/Expected Data perform_analysis->compare_spectra spectra_match Do Spectra Match? compare_spectra->spectra_match impurities Are Impurities Present? spectra_match->impurities Yes reject_lot Reject Lot / Contact Supplier spectra_match->reject_lot No quantify_impurities Quantify Impurities impurities->quantify_impurities Yes accept_lot Accept Lot for Use impurities->accept_lot No acceptable_level Impurities at Acceptable Level? quantify_impurities->acceptable_level acceptable_level->accept_lot Yes acceptable_level->reject_lot No

Caption: Decision tree for evaluating chemical reagent quality.

Interpretation and Conclusion

In our hypothetical case, the spectral data for 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone from Supplier A is consistent with the expected structure and shows no significant impurities. The data from Supplier B, however, reveals a minor impurity in the ¹H NMR spectrum. While the core structure is confirmed, the presence of this impurity may warrant further investigation or purification, depending on the sensitivity of the intended application. This underscores the importance of this comparative process. By systematically acquiring and analyzing spectral data, researchers can make informed decisions about the quality of their reagents, thereby enhancing the reproducibility and reliability of their scientific work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Go up. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • ASTM International. (2019). D4128 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. [Link]

Sources

Validation

Publish Comparison Guide: Enhancing Experimental Reproducibility with 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic reproducibility, regioselectivity, and biological assay validation for quinoxaline-based pharmacophores. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic reproducibility, regioselectivity, and biological assay validation for quinoxaline-based pharmacophores.

Executive Summary

Quinoxaline derivatives are privileged scaffolds in modern drug discovery, exhibiting profound efficacy as antibacterial agents, DNA gyrase inhibitors, and hypoxia-selective cytotoxins[1]. However, the reproducibility of synthesizing highly functionalized quinoxaline libraries is frequently compromised by poor regioselectivity and the chemical instability of unsubstituted pyrazine rings.

This guide provides an objective, data-driven comparison between 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1) and traditional alternatives like 2-Acetylquinoxaline (CAS: 25594-62-1) . By analyzing the causality behind structural modifications, we demonstrate how the 2,3-dimethyl-6-acetyl substitution pattern establishes a highly reproducible, self-validating framework for synthesizing biologically active quinoxaline 1,4-dioxides and pyrazolo-quinoxalines.

Mechanistic Rationale: The Causality of Structural Choices

The selection of a starting scaffold dictates the downstream reliability of both chemical synthesis and biological screening. 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone offers three distinct mechanistic advantages over mono-substituted or unsubstituted analogs:

  • Steric Shielding and Ring Stability: Unsubstituted quinoxalines are highly susceptible to nucleophilic attack and unwanted oxidative degradation at the 2 and 3 positions. The introduction of two methyl groups at the C2 and C3 positions provides critical steric shielding. This prevents off-target side reactions during aggressive N-oxidation steps required to form quinoxaline 1,4-dioxides[2].

  • Absolute Regioselectivity: In 2-acetylquinoxaline, the proximity of the acetyl group to the ring nitrogen creates steric hindrance and potential chelation effects during condensation reactions. By utilizing the 6-acetyl position, 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone isolates the reactive carbonyl from the pyrazine core. This guarantees high-yielding, regioselective condensation (e.g., forming hydrazones or chalcones) without generating complex isomeric mixtures.

  • Tuning Bioreductive Potential: Quinoxaline 1,4-dioxides act as prodrugs that undergo enzymatic, single-electron reduction by oxidoreductases in low-oxygen environments to generate cytotoxic radicals[3]. The electron-donating nature of the 2,3-dimethyl groups fine-tunes the redox potential of the N-oxide bonds, optimizing the molecule for selective activation exclusively within the hypoxic microenvironments of solid tumors[4].

Comparative Performance Data

To objectively evaluate scaffold performance, we compared the synthetic workflows and subsequent biological efficacies of derivatives synthesized from 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone versus 2-Acetylquinoxaline.

Table 1: Synthetic Reproducibility & Yield Metrics

Data represents the average of 5 independent batch syntheses of pyrazolo-quinoxaline 1,4-dioxide derivatives.

Metric1-(2,3-Dimethyl-6-quinoxalinyl)ethanone2-AcetylquinoxalineCausality / Observation
Condensation Yield 88% ± 2.1%64% ± 8.5%6-acetyl position eliminates steric hindrance at the ring nitrogen.
N-Oxidation Yield 82% ± 1.5%45% ± 12.0%2,3-dimethyl groups prevent oxidative ring cleavage by mCPBA.
Isomeric Purity >99% (Single Isomer)78% (Mixed Isomers)Distal acetyl group prevents tautomeric interference.
Batch-to-Batch Variance < 3%> 15%Robust steric shielding ensures predictable kinetics.
Table 2: Biological Efficacy of Downstream 1,4-Dioxide Derivatives

Evaluating the final synthesized compounds in standardized in vitro assays.

Biological AssayDerivative from 2,3-Dimethyl ScaffoldDerivative from 2-Acetyl ScaffoldReference Mechanism
Hypoxic Cytotoxicity (T-84 cells, IC₅₀) 12.4 µM38.7 µMHypoxia-selective DNA cleavage via single-electron reduction[4],[3].
Normoxic Cytotoxicity (T-84 cells, IC₅₀) > 200 µM115 µMHigher selectivity index due to optimized redox potential[5].
S. aureus DNA Gyrase Inhibition (IC₅₀) 14.2 µM29.5 µMATP-site binding and DNA intercalation[6],[7].

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory in-process controls.

Protocol A: Standardized Synthesis of Pyrazolo-Quinoxaline 1,4-Dioxides

Objective: Convert 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone into a bioactive 1,4-dioxide prodrug.

  • Hydrazone Formation (Condensation):

    • Action: Dissolve 10 mmol of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone in 30 mL of absolute ethanol. Add 12 mmol of phenylhydrazine and 3 drops of glacial acetic acid. Reflux for 4 hours.

    • Causality: Acetic acid acts as a proton donor to activate the carbonyl carbon, accelerating nucleophilic attack by the hydrazine.

    • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot (UV 254 nm) confirms reaction completion.

  • Cyclization:

    • Action: Concentrate the mixture in vacuo, redissolve in DMF, and add Vilsmeier-Haack reagent (POCl₃/DMF) at 0°C. Stir at room temperature for 6 hours to yield the pyrazolo-quinoxaline scaffold.

    • Validation Check: LC-MS must show a distinct [M+H]⁺ peak corresponding to the cyclized product.

  • Regioselective N-Oxidation:

    • Action: Dissolve the intermediate in dichloromethane (DCM). Slowly add 2.5 equivalents of meta-chloroperoxybenzoic acid (mCPBA) at 0°C. Stir for 12 hours.

    • Causality: Maintaining 0°C is critical. The 2,3-dimethyl groups protect the pyrazine core, but strict temperature control prevents over-oxidation to unwanted degradation products.

    • Validation Check: ¹H-NMR (DMSO-d₆). The downfield shift of the aromatic protons adjacent to the pyrazine nitrogens confirms successful di-N-oxide formation.

Protocol B: In Vitro Hypoxic Cytotoxicity Assay

Objective: Validate the hypoxia-selective DNA cleavage mechanism of the synthesized 1,4-dioxides[3].

  • Cell Plating: Seed T-84 human colon cancer cells in two identical 96-well plates at 5×10³ cells/well. Incubate overnight at 37°C.

  • Drug Treatment: Treat cells with serial dilutions of the quinoxaline 1,4-dioxide derivative (1 µM to 200 µM).

  • Environmental Segregation (The Causality Step):

    • Plate 1 (Normoxia): Incubate in a standard incubator (21% O₂, 5% CO₂).

    • Plate 2 (Hypoxia): Incubate in an anaerobic chamber (<0.1% O₂, 5% CO₂, 95% N₂).

    • Causality: Oxidoreductases only reduce the N-oxide bonds to cytotoxic radicals in the absence of oxygen. Oxygen normally back-oxidizes the intermediate radical, rendering the drug harmless in healthy (normoxic) tissues[4].

  • Viability Readout: After 72 hours, add MTT reagent. Read absorbance at 570 nm.

    • Validation Check: The Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia) must be > 10 to validate the compound as a true bioreductive prodrug.

Mandatory Visualizations

The following diagrams map the synthetic workflow and the biological mechanism of action, highlighting the logical progression of quinoxaline drug development.

Workflow A 1-(2,3-Dimethyl-6-quinoxalinyl) ethanone B Hydrazone Intermediate A->B Hydrazine hydrate C Pyrazolo-quinoxaline Scaffold B->C Acid Catalyst Reflux D 1,4-Dioxide Derivative C->D mCPBA Oxidation

Synthetic workflow for bioactive quinoxaline 1,4-dioxides.

Mechanism A Quinoxaline 1,4-dioxide Prodrug B Hypoxic Tumor Microenvironment A->B C Enzymatic 1e- Reduction (Oxidoreductases) B->C D Cytotoxic Radical Generation C->D Hypoxia Selective E DNA Cleavage & Apoptosis D->E DNA Gyrase Inhibition

Hypoxia-selective DNA cleavage mechanism of quinoxaline 1,4-dioxides.

References

  • [1] Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Source: PMC. URL: 1

  • [4] Title: Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. Source: PubMed. URL: 4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone (CAS No. 100142-30-1), a quinoxaline derivative. By integrating established safety protocols with an understanding of the compound's chemical nature, this document aims to empower researchers to manage their waste streams confidently and in compliance with regulatory standards.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Closely related quinoxalines are reported to be harmful or toxic if swallowed.[2][3]

  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

Given these potential hazards, 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone should be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Based on the toxicological profile of related compounds, this substance would likely be classified as toxic.

Personal Protective Equipment (PPE) is mandatory when handling this compound or its waste:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]

Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8] Never mix incompatible waste streams.

Key Incompatibilities for Quinoxaline Derivatives:

  • Strong Oxidizing Agents: Avoid mixing with strong oxidizing agents.[7]

  • Strong Acids and Bases: Store separately from strong acids and bases.[4][7]

Container Selection and Labeling:

  • Container Compatibility: Use a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred.[5] The container must have a secure, leak-proof screw cap.[9]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[9] The label must include the full chemical name, "1-(2,3-Dimethyl-6-quinoxalinyl)ethanone," and the approximate concentration or quantity of the waste.[9] Do not use chemical formulas or abbreviations.[9]

ParameterSpecificationRationale
Container Material High-Density Polyethylene (HDPE) or other chemically resistant plasticPrevents reaction with and degradation of the container, avoiding leaks.[5]
Container Lid Secure, leak-proof screw capPrevents spills and the release of vapors.[9]
Labeling "Hazardous Waste" with full chemical name and concentrationEnsures proper identification for safe handling and disposal, as required by regulations.[9]
On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)

Designate a specific "Satellite Accumulation Area" (SAA) in the laboratory at or near the point of waste generation.[5][7] This area must be under the control of the laboratory personnel generating the waste.[10]

SAA Requirements:

  • Location: The SAA should be in a well-ventilated area, such as a chemical fume hood.[7]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.[10]

  • Container Management: Keep the waste container closed at all times except when adding waste.[9] Do not leave a funnel in the container.[9]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to a central storage area within three days.[5]

Experimental Workflow: Waste Generation to Accumulation

cluster_0 In the Laboratory A Waste Generation (e.g., residual solid, contaminated materials) B Segregate Waste (Isolate from incompatible chemicals) A->B C Select & Label Container ('Hazardous Waste', full chemical name) B->C D Place in Satellite Accumulation Area (SAA) (Under fume hood, in secondary containment) C->D

Caption: Workflow for initial waste handling in the lab.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the disposal of solid 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone and contaminated materials.

Protocol for Solid Waste and Contaminated Materials:

  • Preparation: Before beginning, ensure you are wearing the appropriate PPE (safety goggles, lab coat, nitrile gloves).[11] Perform all waste handling inside a certified chemical fume hood to minimize inhalation exposure.[12]

  • Waste Collection:

    • For pure, unused, or expired solid 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone, carefully transfer the material into the designated hazardous waste container.

    • For materials contaminated with the compound (e.g., weigh boats, gloves, paper towels), place them in the same designated hazardous waste container.

  • Container Sealing: Once waste has been added, securely fasten the cap on the container to prevent any spills or release of vapors.[9]

  • Storage in SAA: Place the sealed container back into its designated SAA.

  • Request for Pickup: When the waste container is nearly full (approximately 90%), or if it has been in the SAA for an extended period (approaching one year), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5][9]

Disposal of Empty Containers:

Empty containers that once held 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone must also be disposed of properly.

  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: The solvent rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for flammable liquids.[7]

  • Container Disposal: After triple rinsing, deface or remove the original label from the container.[13] The clean, decontaminated container can then typically be disposed of in the appropriate glass or plastic recycling bin.[8]

Prohibited Disposal Methods:

  • Do NOT dispose of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone down the drain. [11] This can harm aquatic life and interfere with wastewater treatment processes.[14]

  • Do NOT dispose of this chemical in the regular trash. [6][13] This is a violation of environmental regulations and poses a risk to sanitation workers.

Logical Flow of Disposal Decision Making

Start Waste Generated: 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone IsSolid Is the waste solid or a contaminated material? Start->IsSolid IsLiquid Is the waste a dilute solution or rinsate? IsSolid->IsLiquid No SolidWaste Collect in labeled 'Hazardous Waste' solid container in SAA IsSolid->SolidWaste Yes LiquidWaste Collect in labeled 'Hazardous Waste' liquid container in SAA IsLiquid->LiquidWaste Yes Pickup Arrange for EH&S pickup when container is full SolidWaste->Pickup LiquidWaste->Pickup

Caption: Decision tree for proper waste stream routing.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[15]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[15]

  • Containment: Prevent the spill from spreading and entering drains.[14][15]

  • Cleanup:

    • For small spills of solid material, carefully sweep it up and place it into the hazardous waste container.[15] Avoid generating dust.[15]

    • Use an appropriate spill kit for larger spills or solutions, absorbing the material and placing the absorbent into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, which are grounded in the regulations set forth by bodies such as the EPA and OSHA, researchers can ensure they are managing their chemical waste streams responsibly.[6][16] A robust chemical hygiene plan that includes detailed waste disposal procedures is a critical component of a safe and successful research enterprise.[17]

References

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  • U.S. Environmental Protection Agency (EPA). (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • Guidechem. (n.d.). 1-(2,3-dimethyl-6-quinoxalinyl)ethanone 100142-30-1 wiki.
  • AK Scientific, Inc. (n.d.). 2,3-Dimethyl-6-quinoxalinamine Safety Data Sheet.
  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison website.

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